2-Octynoyl-CoA
描述
属性
CAS 编号 |
96448-59-8 |
|---|---|
分子式 |
C29H46N7O17P3S |
分子量 |
889.7 g/mol |
IUPAC 名称 |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-ynethioate |
InChI |
InChI=1S/C29H46N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h16-18,22-24,28,39-40H,4-7,10-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44) |
InChI 键 |
JPHVSRAAJZRNIM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC#CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
同义词 |
2-octynoyl-CoA 2-octynoyl-coenzyme A coenzyme A, 2-octynoyl- |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 2-Octynoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Octynoyl-CoA is a potent inhibitor of mitochondrial fatty acid β-oxidation, primarily targeting the enzyme medium-chain acyl-CoA dehydrogenase (MCAD). Its mechanism of action is multifaceted and dependent on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. This guide provides a comprehensive overview of the molecular interactions, enzymatic inhibition, and cellular effects of this compound. It includes a detailed analysis of its inhibitory mechanisms, a summary of available kinetic data for related compounds, standardized experimental protocols for studying its effects, and visualizations of the key pathways and processes involved. This document is intended to serve as a critical resource for researchers investigating fatty acid metabolism, developing novel therapeutics, and exploring the toxicological profile of acetylenic fatty acid analogues.
Core Mechanism of Action: Inhibition of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
The principal molecular target of this compound is medium-chain acyl-CoA dehydrogenase (MCAD), a key flavoenzyme in the mitochondrial β-oxidation spiral. This compound acts as a mechanism-based inactivator of MCAD, meaning it is converted by the enzyme's catalytic machinery into a reactive species that covalently modifies the enzyme, leading to irreversible inhibition. The inactivation process follows two distinct pathways depending on the redox state of the FAD cofactor within the enzyme's active site.[1]
Inactivation of Oxidized MCAD
When this compound binds to the active site of MCAD containing an oxidized FAD cofactor, it undergoes an enzyme-catalyzed reaction. This leads to the covalent modification of a crucial glutamate (B1630785) residue within the active site.[1] This adduction event sterically hinders substrate binding and disrupts the catalytic cycle, resulting in the inactivation of the enzyme.
Inactivation of Reduced MCAD
In the presence of a two-electron reduced FAD cofactor (FADH₂), this compound rapidly forms a stable dihydroflavin species.[1] This complex is resistant to reoxidation by the natural electron acceptor, electron transfer flavoprotein (ETF), effectively trapping the enzyme in an inactive state.[1] This prevents the regeneration of the oxidized FAD required for the next round of catalysis. Denaturation of this modified enzyme releases a mixture of FAD adducts, with a significant portion remaining covalently attached to the protein.[1]
Quantitative Analysis of Enzyme Inhibition
| Inhibitor | Target Enzyme | Kᵢ (µM) | k_inact_ (min⁻¹) | Reference |
| Oct-4-en-2-ynoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 11 | 0.025 | [2][3] |
Potential Off-Target Effects
Analogues of this compound have been shown to inhibit other enzymes involved in fatty acid oxidation, suggesting potential off-target effects for this compound itself. A related compound, oct-2-yn-4-enoyl-CoA, has been identified as a multifunctional inhibitor, targeting not only MCAD but also the mitochondrial trifunctional protein (MTP) and enoyl-CoA hydratase 2.[4]
-
Mitochondrial Trifunctional Protein (MTP): This protein complex catalyzes the final three steps of long-chain fatty acid β-oxidation.[5][6][7]
-
Enoyl-CoA Hydratase 2: This enzyme is involved in the hydration step of peroxisomal β-oxidation.[8]
Further research is required to determine the specific inhibitory activity of this compound against these potential off-targets.
Cellular Signaling Pathways
Current research indicates that the mechanism of action of this compound is primarily confined to the direct inhibition of enzymes within the fatty acid oxidation pathway. There is no direct evidence to suggest that this compound modulates other cellular signaling pathways. The broader signaling roles observed for other acyl-CoA molecules, such as malonyl-CoA in insulin (B600854) secretion, have not been demonstrated for this compound.
Experimental Protocols
Assay for MCAD Inhibition: ETF Fluorescence Reduction Assay
The standard method for measuring the activity of acyl-CoA dehydrogenases, including MCAD, is the electron transfer flavoprotein (ETF) fluorescence reduction assay.[9][10][11] This assay monitors the decrease in ETF fluorescence as it is reduced by the acyl-CoA dehydrogenase.
Principle:
MCAD catalyzes the dehydrogenation of a fatty acyl-CoA substrate, transferring electrons to FAD to form FADH₂. The reduced FADH₂ then transfers these electrons to ETF, causing a decrease in its intrinsic fluorescence, which can be monitored spectrophotometrically. The rate of fluorescence decrease is proportional to the enzyme activity.
Materials:
-
Purified MCAD enzyme
-
Recombinant or purified porcine ETF
-
This compound (inhibitor)
-
Octanoyl-CoA (substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 0.1 mM EDTA)
-
Anaerobic cuvette or microplate setup
-
Spectrofluorometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of MCAD and this compound in the assay buffer.
-
Assay Mixture Preparation: In an anaerobic environment (e.g., a glove box or using an oxygen-scavenging system), prepare the assay mixture in a quartz cuvette or a 96-well microplate. The mixture should contain the assay buffer and ETF at a final concentration of 1-5 µM.
-
Pre-incubation with Inhibitor: Add varying concentrations of this compound to the assay mixture containing MCAD. Incubate for a defined period to allow for enzyme inactivation.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, octanoyl-CoA (typically 50-100 µM final concentration).
-
Fluorescence Measurement: Immediately monitor the decrease in ETF fluorescence over time using a spectrofluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~490 nm.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve. Determine the extent of inhibition by comparing the rates in the presence and absence of this compound. For time-dependent inactivation, plot the natural logarithm of the remaining activity versus the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (k_obs_).
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of this compound-mediated inhibition of MCAD.
Experimental Workflow
Caption: Workflow for MCAD inhibition assay.
References
- 1. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of medium-chain acyl-CoA dehydrogenase by oct-4-en-2-ynoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oct-2-yn-4-enoyl-CoA as a multifunctional enzyme inhibitor in fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 6. Cryo-EM structure of human mitochondrial trifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enoyl-CoA hydratase 2 - Wikipedia [en.wikipedia.org]
- 9. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Octynoyl-CoA for Researchers and Drug Development Professionals
An Overview of a Potent Metabolic Modulator
2-Octynoyl-CoA is a synthetic, irreversible inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in the mitochondrial beta-oxidation of fatty acids. Its potent inhibitory activity has made it a valuable tool for researchers studying fatty acid metabolism and its role in various physiological and pathological processes. This guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and its effects on cellular metabolism, with a focus on quantitative data and detailed experimental protocols for the scientific community.
Chemical Properties and Structure
| Property | Value |
| Chemical Formula | C₂₉H₄₆N₇O₁₇P₃S |
| Molecular Weight | 889.70 g/mol |
| Structure | This compound is an acyl-CoA thioester characterized by an eight-carbon fatty acyl chain containing a triple bond between carbons 2 and 3 (an acetylenic group). This functional group is crucial for its mechanism-based inhibition of MCAD. |
| Synonyms | 2-Octynoyl-coenzyme A |
Mechanism of Action: Irreversible Inhibition of MCAD
This compound acts as a suicide inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD). The inactivation of MCAD by this compound proceeds through two distinct pathways, the specific route being dependent on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor.[1]
-
Inactivation of Oxidized MCAD: In its oxidized state (MCAD-FAD), the enzyme is inactivated by this compound through the labeling of an active site glutamate (B1630785) residue. This process involves the elimination of Coenzyme A (CoASH).[1]
-
Inactivation of Reduced MCAD: When the enzyme is in its reduced form (MCAD-FADH₂), incubation with this compound leads to the rapid formation of a stable dihydroflavin species. This modified flavin is resistant to reoxidation.[1]
The acetylenic group in the 2-octynoyl moiety is the key functional group responsible for the irreversible inactivation of the enzyme.[2]
Quantitative Data
| Inhibitor | Target Enzyme | Kᵢ (Inhibition Constant) | kᵢₙₐ꜀ₜ (Inactivation Rate Constant) |
| Oct-4-en-2-ynoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 11 µM[2] | 0.025 min⁻¹[2] |
Experimental Protocols
Synthesis of this compound (General Method)
A specific, detailed protocol for the synthesis of this compound is not available in the provided search results. However, a general method for the chemical synthesis of acyl-CoA thioesters can be adapted. This typically involves the activation of the corresponding carboxylic acid (2-octynoic acid) and subsequent reaction with coenzyme A. Common methods for carboxylic acid activation include conversion to acid chlorides, mixed anhydrides, or 1-acylimidazoles.[3]
Conceptual Workflow for this compound Synthesis:
Figure 1. Conceptual workflow for the chemical synthesis of this compound.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay
The activity of MCAD can be measured using various methods, including the electron transfer flavoprotein (ETF) reduction assay. This assay spectrophotometrically monitors the reduction of ETF, which is coupled to the oxidation of the acyl-CoA substrate by MCAD.
Principle: MCAD catalyzes the dehydrogenation of a medium-chain acyl-CoA (e.g., octanoyl-CoA), transferring electrons to FAD to form FADH₂. The reduced FAD then transfers electrons to ETF, which can be monitored by a change in absorbance. An inhibitor like this compound would decrease the rate of ETF reduction.
A detailed protocol for a direct assay of MCAD activity by detecting 2-octenoyl-CoA production using HPLC has also been described:
-
Sample Preparation: Crude cell lysate from lymphocytes is prepared.
-
Incubation: The lysate is incubated with n-octanoyl-CoA and ferrocenium (B1229745) hexafluorophosphate (B91526) (an artificial electron acceptor).
-
Detection: The production of 2-octenoyl-CoA is measured by high-performance liquid chromatography (HPLC).[4]
Experimental Workflow for MCAD Inhibition Assay:
Figure 2. General workflow for an MCAD inhibition assay.
Metabolic Effects of this compound
The primary metabolic consequence of this compound is the inhibition of mitochondrial fatty acid β-oxidation. By blocking MCAD, it prevents the breakdown of medium-chain fatty acids for energy production.
Effects on Mitochondrial Respiration
Studies using the precursor 2-octynoic acid in rats to model MCAD deficiency have shown a reduction in ketone body production. This is a direct consequence of the block in fatty acid oxidation, which provides the acetyl-CoA necessary for ketogenesis.[5] While direct studies on the effect of this compound on mitochondrial oxygen consumption are not detailed in the provided search results, it is expected to decrease oxygen consumption in the presence of medium-chain fatty acid substrates due to the inhibition of electron entry into the respiratory chain from FADH₂ generated by MCAD.
Signaling Pathway of Fatty Acid Beta-Oxidation and its Inhibition:
Figure 3. The mitochondrial fatty acid beta-oxidation pathway and the inhibitory action of this compound on MCAD.
Broader Biological Context and Future Directions
While the primary target of this compound is MCAD, the inhibition of fatty acid oxidation can have broader implications for cellular metabolism and signaling. Long-chain acyl-CoA esters are known to act as regulatory molecules, influencing a variety of cellular processes.[6] The accumulation of medium-chain acyl-CoAs due to MCAD inhibition could potentially impact other enzymes and signaling pathways, although this has not been extensively studied for this compound specifically.
Further research is needed to fully elucidate the off-target effects of this compound and its potential applications in studying metabolic diseases. Its ability to potently and irreversibly inhibit a key metabolic enzyme makes it a valuable pharmacological tool for dissecting the intricate network of fatty acid metabolism and its connections to overall cellular health and disease.
References
- 1. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic diagnosis of medium-chain acyl-CoA dehydrogenase deficiency by detecting 2-octenoyl-CoA production using high-performance liquid chromatography: a practical confirmatory test for tandem mass spectrometry newborn screening in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitfalls in the use of 2-octynoic acid as an in vivo model of medium-chain acyl-coenzyme A dehydrogenase deficiency: ketone turnover and metabolite studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
The Acetylenic Thioester 2-Octynoyl-CoA: A Technical Guide to its Discovery as a Potent Inhibitor of Medium-Chain Acyl-CoA Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and characterization of 2-Octynoyl-CoA as a mechanism-based inhibitor of Medium-Chain Acyl-CoA Dehydrogenase (MCAD). MCAD is a critical flavoenzyme in the mitochondrial β-oxidation of fatty acids, and its dysfunction is associated with significant metabolic disorders. This compound has been identified as a potent inactivator of MCAD, operating through distinct mechanisms dependent on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. This document details the dual pathways of inhibition, summarizes the available quantitative data, provides comprehensive experimental protocols for key assays, and presents visual diagrams of the underlying biochemical processes to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) catalyzes the initial dehydrogenation step in the β-oxidation of medium-chain fatty acids (C6-C12). This homotetrameric mitochondrial flavoprotein utilizes a flavin adenine dinucleotide (FAD) cofactor to abstract electrons from the acyl-CoA substrate, forming a trans-2-enoyl-CoA product and reduced FAD (FADH₂). The subsequent transfer of electrons to the electron-transferring flavoprotein (ETF) links this process to the electron transport chain for ATP production. Given its central role in fatty acid metabolism, the inhibition of MCAD has been a subject of significant research, both for understanding its catalytic mechanism and for its potential as a therapeutic target.
The acetylenic thioester, this compound, has emerged as a powerful tool in the study of MCAD. Its unique chemical structure, featuring a triple bond, allows it to act as a mechanism-based inhibitor, also known as a suicide substrate. This guide will delve into the specifics of its interaction with MCAD, providing a comprehensive resource for researchers in the field.
Mechanism of MCAD Inhibition by this compound
The inactivation of MCAD by this compound is a fascinating example of covalent modification and is dictated by the redox state of the FAD cofactor within the enzyme's active site.[1] Two distinct pathways have been elucidated: one involving the oxidized form of the enzyme and the other targeting the reduced form.
Inactivation of Oxidized MCAD
When this compound interacts with the oxidized form of MCAD (MCAD-FAD), it undergoes a series of reactions leading to the covalent modification of a key active site residue. The proposed mechanism involves the abstraction of a proton from the Cγ position of the inhibitor, a process facilitated by a basic residue in the active site. This generates a reactive allene (B1206475) intermediate which then alkylates a crucial glutamate (B1630785) residue at the active site.[1] This covalent modification results in the irreversible inactivation of the enzyme.
Inactivation of Reduced MCAD
In the presence of a reducing agent or a substrate that reduces the FAD cofactor to FADH₂, this compound follows a different inhibitory path. The reduced flavin (FADH₂) is a potent nucleophile and can directly attack the acetylenic bond of this compound. This leads to the formation of a stable, covalent adduct between the inhibitor and the FAD cofactor, specifically a dihydroflavin species.[1] This adduct formation effectively sequesters the FAD in a reduced and unreactive state, thereby inhibiting the enzyme's catalytic cycle. Denaturation of the enzyme with the reduced flavin adduct releases a mixture of products, with a significant portion of the flavin remaining covalently attached to the protein.[1]
Quantitative Data
| Inhibitor | Target Enzyme | K_I (μM) | k_inact (min⁻¹) | Reference |
| oct-4-en-2-ynoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 11 | 0.025 | [2] |
Note: This data is for oct-4-en-2-ynoyl-CoA and serves as an approximation for the inhibitory potential of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of MCAD inhibition by this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step chemical synthesis, starting from 2-octynoic acid.
Materials:
-
2-octynoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Coenzyme A (free acid)
-
Potassium bicarbonate (KHCO₃)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Activation of 2-octynoic acid:
-
Dissolve 2-octynoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add 1.1 equivalents of oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under vacuum to obtain the crude 2-octynoyl chloride. Use this immediately in the next step.
-
-
Thioesterification with Coenzyme A:
-
Dissolve Coenzyme A in a degassed aqueous solution of potassium bicarbonate (3 equivalents). The pH should be maintained around 8.0.
-
Cool the Coenzyme A solution to 0 °C.
-
Dissolve the crude 2-octynoyl chloride in a minimal amount of anhydrous THF.
-
Add the 2-octynoyl chloride solution dropwise to the vigorously stirred Coenzyme A solution at 0 °C.
-
Allow the reaction to proceed for 1-2 hours at 0 °C.
-
-
Purification:
-
The resulting this compound can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
A common mobile phase system is a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.
-
Monitor the elution profile by UV absorbance at 260 nm (adenine ring of CoA).
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
-
MCAD Activity Assay (Electron-Transferring Flavoprotein (ETF) Reduction Assay)
This is a standard and sensitive assay to measure the activity of MCAD.
Materials:
-
Purified MCAD
-
Purified Electron-Transferring Flavoprotein (ETF)
-
Octanoyl-CoA (substrate)
-
This compound (inhibitor)
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.6)
-
Anaerobic cuvette
-
Spectrofluorometer
Procedure:
-
Assay Mixture Preparation:
-
In an anaerobic cuvette, prepare a reaction mixture containing potassium phosphate buffer, ETF (typically 1-5 µM), and MCAD (catalytic amount, e.g., 10-50 nM).
-
Make the solution anaerobic by repeated cycles of vacuum and flushing with argon or nitrogen gas.
-
-
Baseline Measurement:
-
Measure the baseline fluorescence of ETF (Excitation: 438 nm, Emission: 495 nm).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the substrate, octanoyl-CoA (e.g., 100 µM), to the cuvette.
-
The reduction of ETF by the FADH₂ produced by MCAD results in a decrease in ETF fluorescence.
-
-
Measurement of Activity:
-
Monitor the decrease in fluorescence over time. The initial rate of fluorescence decrease is proportional to the MCAD activity.
-
-
Inhibition Studies:
-
To determine the inhibitory effect of this compound, pre-incubate MCAD with varying concentrations of the inhibitor for a defined period before adding the substrate.
-
Alternatively, for time-dependent inactivation, initiate the reaction with both substrate and inhibitor and monitor the activity over time.
-
Analysis of Covalent Modification by Mass Spectrometry
This protocol outlines the general procedure to identify the site of covalent modification on MCAD.
Materials:
-
MCAD inactivated with this compound
-
Trypsin or other suitable protease
-
Urea (B33335) or guanidine (B92328) hydrochloride (for denaturation)
-
Dithiothreitol (DTT) (for reduction)
-
Iodoacetamide (B48618) (for alkylation)
-
Tris buffer
-
HPLC system for peptide separation
-
Mass spectrometer (e.g., ESI-MS/MS or MALDI-TOF/TOF)
Procedure:
-
Sample Preparation:
-
Incubate MCAD with a stoichiometric amount of this compound to achieve complete inactivation.
-
Remove excess inhibitor by dialysis or gel filtration.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the inactivated MCAD in a buffer containing urea or guanidine hydrochloride.
-
Reduce the disulfide bonds by adding DTT and incubating at 37 °C.
-
Alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration and add trypsin.
-
Incubate overnight at 37 °C to digest the protein into smaller peptides.
-
-
Peptide Separation:
-
Separate the resulting peptide mixture by RP-HPLC using a C18 column with a gradient of acetonitrile in water containing 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Analyze the collected peptide fractions by mass spectrometry.
-
Compare the peptide mass fingerprint of the modified MCAD with that of the unmodified (control) MCAD.
-
Identify peptides with a mass shift corresponding to the addition of the 2-octynoyl moiety.
-
Perform tandem mass spectrometry (MS/MS) on the modified peptide to determine the exact site of modification (the specific amino acid residue).
-
Visualizations
Signaling Pathways and Workflows
References
The Role of 2-Octynoyl-CoA in Metabolic Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Octynoyl-CoA is a pivotal molecule in the study of fatty acid metabolism, primarily recognized for its role as a potent inhibitor of mitochondrial β-oxidation. This technical guide provides a comprehensive overview of the core functions of this compound, detailing its mechanism of action, its impact on key metabolic enzymes, and the broader implications for cellular metabolic pathways. This document synthesizes available quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of the involved biochemical processes to support researchers, scientists, and drug development professionals in their understanding and investigation of this significant metabolic modulator.
Introduction
Mitochondrial fatty acid β-oxidation is a critical catabolic process that provides a significant source of cellular energy, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The pathway involves a series of enzymatic reactions that sequentially shorten fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH. The regulation of this pathway is crucial for maintaining metabolic homeostasis, and its dysregulation is implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disorders.
This compound, an acetylenic analog of the naturally occurring octanoyl-CoA, has emerged as a valuable tool for probing the intricacies of fatty acid oxidation. Its unique chemical structure, featuring a triple bond at the C2 position, confers upon it the ability to act as a mechanism-based inhibitor of key enzymes within the β-oxidation spiral. Understanding the precise molecular interactions and metabolic consequences of this compound is essential for its application in basic research and for the potential development of therapeutic agents targeting fatty acid metabolism.
Mechanism of Action of this compound
The primary and most well-characterized target of this compound is medium-chain acyl-CoA dehydrogenase (MCAD) , the first enzyme in the β-oxidation of medium-chain fatty acids. This compound acts as an irreversible inhibitor of MCAD, and its mechanism of inactivation is dependent on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor[1].
-
Inactivation of Oxidized MCAD: In its oxidized state, MCAD is inactivated by this compound through the labeling of an active site glutamate (B1630785) residue, leading to the elimination of Coenzyme A (CoASH)[1].
-
Inactivation of Reduced MCAD: When MCAD is in its reduced state (FADH₂), incubation with this compound results in the rapid formation of a stable dihydroflavin species. This species is resistant to reoxidation by physiological electron acceptors[1]. Denaturation of this modified enzyme reveals that a portion of the flavin is covalently attached to the protein, suggesting the formation of a covalent adduct between this compound and the reduced flavin[1].
Quantitative Data on Enzyme Inhibition
The following table summarizes the available quantitative data for the inhibition of β-oxidation enzymes by this compound and related acetylenic analogs. It is important to note that specific kinetic constants for the inhibition of several key enzymes by this compound are not yet reported in the literature.
| Enzyme Target | Inhibitor | Kᵢ (µM) | k_inact (min⁻¹) | Organism/Source | Reference |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Oct-4-en-2-ynoyl-CoA | 11 | 0.025 | Pig Kidney | [3] |
| Enoyl-CoA Hydratase 2 | 3-Octynoyl-CoA | - | - | - | [4] |
| Mitochondrial Trifunctional Protein (β-subunit) | Oct-2-yn-4-enoyl-CoA | - | - | - | [2] |
Data for this compound specifically for the latter two enzymes are not available in the cited literature. The presented data for related compounds suggest the potential for similar inhibitory activity.
Broader Metabolic Implications
The inhibition of fatty acid β-oxidation by this compound has significant downstream consequences for cellular metabolism. By blocking the breakdown of fatty acids, this compound can induce a metabolic shift towards glucose utilization.
Impact on Glucose Metabolism
Inhibition of fatty acid oxidation can lead to an increase in glucose uptake and glycolysis as the cell compensates for the reduced energy production from fats. Studies on other fatty acid oxidation inhibitors have shown that this metabolic reprogramming can activate signaling pathways such as the mTORC1 pathway, which is a central regulator of cell growth and proliferation[5]. The increased intracellular levels of acetyl-CoA, a product of both glucose and fatty acid metabolism, can also influence protein acetylation, a key post-translational modification that regulates enzyme activity and gene expression[5].
Effects on the Krebs Cycle
By reducing the influx of acetyl-CoA derived from fatty acid oxidation, this compound can impact the activity of the Krebs (TCA) cycle. The Krebs cycle is a central hub of cellular metabolism, and its intermediates serve as precursors for various biosynthetic pathways. A reduction in acetyl-CoA from β-oxidation may lead to a decrease in the concentration of Krebs cycle intermediates, potentially affecting processes such as gluconeogenesis and amino acid synthesis.
Potential Off-Target Effects
As a reactive molecule, this compound has the potential for off-target effects. The acetylenic group is chemically reactive and could potentially form covalent adducts with other cellular proteins beyond the intended targets in the β-oxidation pathway. Identifying these off-target interactions is crucial for a complete understanding of the cellular effects of this compound and for its potential use as a specific pharmacological tool. Proteomics-based approaches can be employed to identify unintended protein targets[6].
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 2-Octynoic Acid This step involves the creation of the acetylenic fatty acid. A common method is the carboxylation of a terminal alkyne.
Step 2: Activation of 2-Octynoic Acid The carboxylic acid is activated to facilitate the reaction with Coenzyme A. This can be achieved by converting the carboxylic acid to an acid chloride or a mixed anhydride[9].
Step 3: Thioesterification with Coenzyme A The activated 2-octynoic acid is then reacted with the free sulfhydryl group of Coenzyme A to form the this compound thioester[9].
Purification: The final product is typically purified using High-Performance Liquid Chromatography (HPLC).
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound on MCAD.
Materials:
-
Purified MCAD enzyme
-
Octanoyl-CoA (substrate)
-
This compound (inhibitor)
-
Phenazine methosulfate (PMS) or Ferricenium hexafluorophosphate (B91526) as an electron acceptor
-
2,6-Dichlorophenolindophenol (DCPIP) as a terminal electron acceptor
-
Potassium phosphate (B84403) buffer (pH 7.6)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, PMS (or another suitable electron acceptor), and DCPIP.
-
Add a known concentration of MCAD enzyme to the reaction mixture.
-
To determine the inhibitory kinetics, pre-incubate the enzyme with varying concentrations of this compound for different time intervals.
-
Initiate the reaction by adding the substrate, octanoyl-CoA.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.
-
Calculate the initial reaction velocities and determine the kinetic parameters of inhibition (Kᵢ and k_inact) by fitting the data to appropriate kinetic models for irreversible inhibition.
HPLC Analysis of Acyl-CoAs
This protocol outlines a general method for the separation and quantification of acyl-CoA species, including this compound, from biological samples using reverse-phase HPLC.
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable extraction buffer (e.g., perchloric acid or an organic solvent mixture).
-
Centrifuge to pellet proteins and cellular debris.
-
Neutralize the supernatant if using perchloric acid.
-
Solid-phase extraction can be used for further purification and concentration of acyl-CoAs.
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: Aqueous buffer (e.g., potassium phosphate or ammonium (B1175870) acetate)
-
Mobile Phase B: Acetonitrile or methanol
-
Gradient: A linear gradient from a low to high percentage of mobile phase B is used to elute acyl-CoAs based on their hydrophobicity.
-
Detection: UV absorbance at 260 nm (adenine ring of CoA)
Visualizations of Metabolic Pathways and Workflows
Fatty Acid β-Oxidation Pathway and Inhibition by this compound
Caption: Mitochondrial β-oxidation pathway with points of inhibition by this compound.
Experimental Workflow for Screening Inhibitors of Fatty Acid Oxidation
Caption: A generalized experimental workflow for screening inhibitors of fatty acid oxidation.
Hypothetical Signaling Cascade Following Fatty Acid Oxidation Inhibition
Caption: Hypothetical signaling cascade initiated by the inhibition of fatty acid oxidation.
Conclusion
This compound serves as a powerful tool for the investigation of fatty acid metabolism, primarily through its well-documented irreversible inhibition of medium-chain acyl-CoA dehydrogenase. While its effects on other enzymes of the β-oxidation pathway are less characterized, evidence from related compounds suggests a broader inhibitory potential. The metabolic consequences of inhibiting fatty acid oxidation with this compound extend beyond the immediate pathway, influencing glucose metabolism, the Krebs cycle, and potentially other cellular processes through signaling and post-translational modifications. Further research is warranted to fully elucidate the complete target profile, kinetic parameters of inhibition for all relevant enzymes, and the full spectrum of its metabolic and off-target effects. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations, ultimately contributing to a deeper understanding of metabolic regulation and the development of novel therapeutic strategies for metabolic diseases.
References
- 1. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oct-2-yn-4-enoyl-CoA as a multifunctional enzyme inhibitor in fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative inhibition studies of enoyl-CoA hydratase 1 and enoyl-CoA hydratase 2 in long-chain fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. Item - IMPROVED SYNTHESIS OF ACETYL-COA AND MALONYL-COA ANALOGS AND THEIR USE TO STUDY STRUCTURE-FUNCTION RELATIONSHIPS OF ACYLTRANSFERASES - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Octynoyl-CoA: Structure, Function, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Octynoyl-CoA is a pivotal molecule in the study of fatty acid metabolism, primarily recognized for its role as a potent mechanism-based inactivator of medium-chain acyl-CoA dehydrogenase (MCAD). This technical guide provides a comprehensive overview of the structure, function, and inhibitory mechanisms of this compound. It details experimental protocols for its synthesis, purification, and for assaying its inhibitory activity against MCAD. Furthermore, this guide presents quantitative data on its interactions and visualizes key pathways and experimental workflows to support researchers in the fields of biochemistry, drug development, and metabolic research.
Introduction
Mitochondrial β-oxidation is a critical pathway for energy production from fatty acids. Medium-chain acyl-CoA dehydrogenase (MCAD) is a key flavoenzyme in this process, catalyzing the initial dehydrogenation of medium-chain fatty acyl-CoAs[1]. Dysregulation of this pathway is associated with several metabolic disorders, making the enzymes involved attractive targets for therapeutic intervention. This compound, an acetylenic analogue of the MCAD substrate octanoyl-CoA, has emerged as a powerful tool for studying the mechanism of MCAD and as a lead compound for the development of enzyme inhibitors. Its unique triple bond functionality allows it to act as a mechanism-based inactivator, forming covalent adducts with the enzyme and leading to irreversible inhibition[2]. Understanding the intricacies of its interaction with MCAD is crucial for the design of novel therapeutics targeting fatty acid oxidation.
Structure of this compound
This compound is a thioester derivative of coenzyme A and 2-octynoic acid. The molecule consists of an eight-carbon fatty acyl chain with a triple bond between carbons 2 and 3, attached to the sulfhydryl group of coenzyme A.
Chemical Formula: C₂₉H₄₄N₇O₁₇P₃S
Molecular Weight: 887.7 g/mol
Structure:
Caption: Chemical structure of this compound.
Function and Mechanism of Action
The primary function of this compound in a research context is as a mechanism-based inactivator of medium-chain acyl-CoA dehydrogenase (MCAD). Its inhibitory action is contingent on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor[2].
Inhibition of Oxidized MCAD
When interacting with the oxidized form of MCAD (MCAD-FAD), this compound leads to the labeling of a crucial active site glutamate (B1630785) residue. This process involves the elimination of Coenzyme A[2].
Caption: Inhibition pathway of oxidized MCAD by this compound.
Interaction with Reduced MCAD
In the presence of the two-electron reduced form of the enzyme (MCAD-FADH₂), this compound rapidly forms a stable dihydroflavin species. This adduct is resistant to reoxidation, effectively trapping the enzyme in an inactive state[2]. Denaturation of this modified enzyme reveals that a portion of the flavin is covalently attached to the protein, suggesting the formation of a covalent adduct between the inhibitor and the reduced FAD[2]. Spectroscopic analysis of the reduced enzyme derivative shows significant bleaching at 446 nm, with shoulders at 320 and 380 nm[2].
Caption: Interaction of this compound with reduced MCAD.
Quantitative Data
| Inhibitor | Target Enzyme | K_I (μM) | k_inact (min⁻¹) | Reference |
| Oct-4-en-2-ynoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase | 11 | 0.025 | [3][4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a two-step process: the synthesis of 2-octynoic acid followed by its conversion to the coenzyme A thioester.
Step 1: Synthesis of 2-Octynoic Acid
2-Octynoic acid can be prepared by the carbonation of 1-heptynyl sodium[5].
-
Materials: 1-Heptyne (B1330384), sodium amide (NaNH₂), dry liquid ammonia (B1221849), dry ice (solid CO₂), diethyl ether, hydrochloric acid (HCl).
-
Procedure:
-
In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and dropping funnel, dissolve sodium amide in liquid ammonia.
-
Slowly add 1-heptyne to the solution with stirring to form 1-heptynyl sodium.
-
Pour the reaction mixture over a large excess of crushed dry ice.
-
After the ammonia has evaporated, add water to dissolve the salts.
-
Acidify the aqueous solution with hydrochloric acid.
-
Extract the 2-octynoic acid with diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2-octynoic acid.
-
Purify the product by distillation under reduced pressure.
-
Step 2: Conversion to this compound
This can be achieved via the mixed anhydride (B1165640) method.
-
Materials: 2-Octynoic acid, triethylamine, ethyl chloroformate, Coenzyme A (lithium salt), tetrahydrofuran (B95107) (THF), water.
-
Procedure:
-
Dissolve 2-octynoic acid in anhydrous THF and cool to 0°C.
-
Add triethylamine, followed by the dropwise addition of ethyl chloroformate to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A (lithium salt) in cold water.
-
Slowly add the solution of the mixed anhydride to the Coenzyme A solution with vigorous stirring, maintaining the temperature at 0°C.
-
Monitor the reaction by HPLC.
-
Upon completion, purify the this compound by preparative HPLC.
-
Caption: Workflow for the synthesis of this compound.
Purification of this compound by HPLC
-
Instrumentation: HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), UV detector set to 260 nm[2][3].
-
Mobile Phase A: 75 mM Potassium phosphate (B84403) buffer, pH 4.9[3].
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid[3].
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. The exact gradient should be optimized for the specific system.
-
Procedure:
-
Dissolve the crude this compound in mobile phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Run the gradient elution.
-
Collect fractions corresponding to the this compound peak, identified by its retention time relative to standards.
-
Lyophilize the collected fractions to obtain the purified product.
-
MCAD Inhibition Assay
The activity of MCAD can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor, such as ferrocenium (B1229745) hexafluorophosphate. The assay measures the initial rate of the enzyme-catalyzed dehydrogenation of a substrate like octanoyl-CoA.
-
Materials: Purified MCAD, octanoyl-CoA (substrate), this compound (inhibitor), ferrocenium hexafluorophosphate, buffer (e.g., 100 mM HEPES, pH 7.6, containing 1 mM EDTA), spectrophotometer.
-
Procedure for Determining Time-Dependent Inactivation:
-
Pre-incubate MCAD with various concentrations of this compound in the assay buffer at a constant temperature (e.g., 25°C).
-
At different time intervals, withdraw aliquots of the incubation mixture.
-
Dilute the aliquots into the assay mixture containing the substrate (octanoyl-CoA) and ferrocenium hexafluorophosphate.
-
Immediately measure the residual enzyme activity by monitoring the decrease in absorbance at a specific wavelength (e.g., 324 nm for ferrocenium reduction).
-
Plot the natural logarithm of the residual activity versus the pre-incubation time. The slope of this plot gives the apparent first-order rate constant of inactivation (k_obs).
-
Plot k_obs versus the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).
-
Caption: Experimental workflow for MCAD inhibition kinetics.
Conclusion
This compound is a valuable molecular probe for investigating the catalytic mechanism of medium-chain acyl-CoA dehydrogenase. Its ability to act as a mechanism-based inactivator provides a powerful tool for studying enzyme kinetics and for the development of novel inhibitors targeting fatty acid metabolism. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into the role of MCAD in health and disease and to aid in the discovery of new therapeutic agents.
References
- 1. Facile and restricted pathways for the dissociation of octenoyl-CoA from the medium-chain fatty acyl-CoA dehydrogenase (MCAD)-FADH2-octenoyl-CoA charge-transfer complex: energetics and mechanism of suppression of the enzyme's oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
2-Octynoyl-CoA as a Suicide Substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Medium-chain acyl-CoA dehydrogenase (MCAD) is a critical flavoenzyme in the mitochondrial β-oxidation of fatty acids, catalyzing the initial dehydrogenation step for medium-chain fatty acyl-CoAs.[1][2] Its dysfunction leads to the life-threatening genetic disorder, MCAD deficiency.[2][3] Mechanism-based inactivators, or "suicide substrates," are invaluable tools for elucidating enzyme mechanisms and for developing potential therapeutic agents. This technical guide provides an in-depth examination of 2-octynoyl-CoA, an acetylenic thioester that acts as a potent suicide substrate for MCAD. It details the dual, redox-dependent inactivation pathways, presents key kinetic data, outlines relevant experimental protocols, and situates the enzyme's function within its metabolic context.
Introduction to MCAD and Suicide Inactivation
MCAD is a homotetrameric mitochondrial matrix protein, with each subunit containing a non-covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor.[2] The canonical reaction involves the α,β-dehydrogenation of a fatty acyl-CoA substrate to a trans-2-enoyl-CoA product.[2][4] The mechanism proceeds via the abstraction of the pro-R α-proton by a catalytic glutamate (B1630785) residue (Glu376 in pig kidney MCAD) and a concerted transfer of the pro-R β-hydride to the FAD cofactor.[2][4][5]
Suicide substrates are unreactive compounds that are converted into highly reactive species by the target enzyme's own catalytic mechanism. This reactive intermediate then forms a covalent bond with a component of the active site, leading to irreversible inactivation. This compound exemplifies this, leveraging the catalytic machinery of MCAD to trigger its own inactivation.
Redox-Dependent Mechanism of Inactivation
The inactivation of MCAD by this compound is unique in that it proceeds through two distinct pathways, contingent on the redox state of the FAD cofactor.[6]
-
Pathway 1: Inactivation of Oxidized MCAD (E-FAD) When the enzyme's flavin is in its oxidized state (E-FAD), this compound binds to the active site. The catalytic base, Glu376, initiates a reaction that leads to the covalent modification (labeling) of this same glutamate residue. This process results in the elimination of Coenzyme A (CoASH) and the irreversible inactivation of the enzyme.[6]
-
**Pathway 2: Inactivation of Reduced MCAD (E-FADH₂) ** In the presence of a reducing agent or a substrate that reduces the flavin, this compound interacts with the two-electron reduced enzyme (E-FADH₂). This interaction rapidly forms a kinetically stable, modified dihydroflavin species.[6] This species is resistant to reoxidation by molecular oxygen or the natural electron acceptor, electron-transferring flavoprotein (ETF).[6] Spectroscopic analysis of the denatured, modified enzyme suggests the formation of a covalent adduct between the 2-octynoyl moiety and the reduced flavin, possibly at the N(5)-C(4a) position.[6] Upon denaturation, a significant portion of the flavin remains covalently attached to the protein.[6]
References
- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Gene-Targeted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. pedworld.ch [pedworld.ch]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Octynoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Octynoyl-CoA is a chemically reactive acetylenic thioester that has been identified as a potent inactivator of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in mitochondrial fatty acid β-oxidation. While comprehensive data on its general physicochemical properties are limited in publicly available literature, its mechanism-based inhibition of MCAD has been a subject of study. This technical guide synthesizes the available information on this compound, focusing on its chemical reactivity, its interaction with MCAD, and the experimental methodologies used to characterize this interaction. Due to the scarcity of data, this guide also provides context by referencing the properties of the structurally related compounds, (2E)-Octenoyl-CoA and Octanoyl-CoA, to offer a comparative perspective for researchers.
Chemical Properties of this compound
Detailed quantitative data on the physicochemical properties of this compound are not extensively documented. The following table summarizes the available information. For comparative purposes, data for the related molecules (2E)-Octenoyl-CoA (containing a carbon-carbon double bond) and Octanoyl-CoA (a saturated fatty acyl-CoA) are included with a clear distinction.
| Property | This compound | (2E)-Octenoyl-CoA (for comparison) | Octanoyl-CoA (for comparison) |
| Molecular Formula | Not explicitly found | C₂₉H₄₈N₇O₁₇P₃S[1] | C₂₉H₅₀N₇O₁₇P₃S[2] |
| Molecular Weight | Not explicitly found | 891.7 g/mol [1] | 893.7 g/mol [2] |
| Chemical Structure | Acetylenic thioester | Thioester with a C2-C3 double bond | Saturated thioester |
| Reactivity | Inactivates MCAD[3] | Substrate for MCAD[4] | Substrate for MCAD[5][6] |
| Spectroscopic Data | See Section 3.2 | Not detailed in this context | Not detailed in this context |
Note: The data for (2E)-Octenoyl-CoA and Octanoyl-CoA are provided for contextual understanding and are not properties of this compound.
Synthesis and Handling
Handling and Storage: Given the reactivity of the thioester bond and the acetylenic group, careful handling and storage are crucial to maintain the integrity of this compound. While specific stability data for this compound is unavailable, general precautions for handling similar acyl-CoA molecules should be followed:
-
Store at low temperatures (-20°C or below) in a desiccated environment.
-
For experimental use, prepare fresh solutions and use them promptly.
-
Avoid repeated freeze-thaw cycles.
Biochemical Activity and Experimental Protocols
The most well-documented activity of this compound is its role as an inactivator of medium-chain acyl-CoA dehydrogenase (MCAD).[3]
Inactivation of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
This compound inactivates pig kidney MCAD through two distinct pathways, the selection of which depends on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) prosthetic group.[3]
-
Inactivation of Oxidized MCAD (E-FAD): When the enzyme is in its oxidized state, this compound leads to the labeling of a glutamate (B1630785) residue in the active site. This process is accompanied by the elimination of Coenzyme A (CoASH).[3]
-
Inactivation of Reduced MCAD (E-FADH₂): In the reduced form of the enzyme, incubation with this compound results in the rapid formation of a kinetically stable dihydroflavin species. This modified flavin is resistant to reoxidation by various agents, including trans-2-octenoyl-CoA, molecular oxygen, or the electron-transferring flavoprotein.[3] It has been suggested that this may involve the formation of a covalent adduct between this compound and the reduced flavin.[3]
Experimental Protocol: Characterization of MCAD Inactivation
The following describes the experimental observations and characterization methods used in the study of MCAD inactivation by this compound.[3]
Objective: To characterize the products formed upon inactivation of reduced MCAD by this compound.
Methodology:
-
Enzyme Reduction: The FAD prosthetic group of MCAD is reduced to its dihydroflavin form (E-FADH₂).
-
Incubation with this compound: The reduced MCAD is incubated with this compound.
-
Spectroscopic Analysis: The reaction is monitored using UV/Vis spectrophotometry. The formation of the reduced enzyme derivative is characterized by significant bleaching of the flavin absorbance at 446 nm, with the appearance of shoulders at approximately 320 nm and 380 nm.[3]
-
Product Characterization:
-
The reduced enzyme-inhibitor complex is denatured, typically using 80% methanol, to release the modified flavin and other products.[3]
-
The resulting mixture is analyzed by High-Performance Liquid Chromatography (HPLC) to separate the different species.[3]
-
Radiolabeling experiments can be employed to trace the fate of the inhibitor and the flavin.
-
-
Analysis of Products: The HPLC fractions are further characterized by UV/Vis spectroscopy. The study reported that upon denaturation, approximately 20% of the flavin is recovered as oxidized FAD, about 40% remains covalently attached to the protein, and the rest is distributed among several other species that elute after FAD on a reverse-phase HPLC column.[3] One of these species exhibits a spectrum resembling an N(5)-C(4a) dihydroflavin adduct.[3]
Visualizations
Proposed Pathways of MCAD Inactivation by this compound
Caption: Pathways of MCAD inactivation by this compound.
Experimental Workflow for Characterizing Reduced MCAD Inactivation
Caption: Workflow for analyzing reduced MCAD inactivation products.
Conclusion and Future Directions
This compound is a valuable tool for studying the mechanism of medium-chain acyl-CoA dehydrogenase. Its reactivity as a mechanism-based inactivator provides insights into the enzyme's active site and catalytic cycle. However, there is a notable lack of comprehensive data regarding its fundamental chemical and physical properties. Further research is warranted to fully characterize this compound, including the development and publication of a detailed synthesis protocol, and a thorough investigation of its stability and broader reactivity profile. Such information would be invaluable for its application in drug development, particularly in targeting metabolic pathways, and for its use as a chemical probe in biochemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. trans-oct-2-enoyl-CoA | C29H48N7O17P3S | CID 11966175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound (2E)-Octenoyl-CoA (FDB023268) - FooDB [foodb.ca]
- 4. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Showing Compound Octanoyl-CoA (FDB022409) - FooDB [foodb.ca]
Unveiling the Inhibitory Power of 2-Octynoyl-CoA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the inhibitory effects of 2-Octynoyl-CoA, a potent mechanism-based inactivator of medium-chain acyl-CoA dehydrogenase (MCAD). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of inhibition, presents key quantitative data, and offers detailed experimental protocols for studying this interaction.
Executive Summary
This compound is a powerful tool for probing the catalytic mechanism of fatty acid β-oxidation enzymes. It acts as a suicide inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a key flavoenzyme in mitochondrial fatty acid metabolism. This guide details the covalent modification of the enzyme's active site, leading to irreversible inactivation. Understanding this mechanism is crucial for the development of novel therapeutics targeting fatty acid metabolism and for elucidating the fundamental processes of enzyme catalysis.
Mechanism of Action: Covalent Inactivation of MCAD
This compound exerts its inhibitory effect on MCAD through a mechanism-based inactivation pathway. The enzyme mistakes this compound for a natural substrate and initiates its catalytic cycle. However, the presence of the acetylenic bond in the inhibitor leads to the formation of a highly reactive intermediate that covalently modifies a crucial amino acid residue in the enzyme's active site, specifically glutamate-376 (Glu376). This covalent adduction results in the irreversible loss of enzymatic activity.
The inactivation of MCAD by this compound can proceed through two distinct pathways, depending on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor:
-
Inhibition of Oxidized MCAD: In the oxidized state (E-FAD), the enzyme abstracts a proton from the Cγ position of this compound, leading to the formation of a reactive allene (B1206475) intermediate. This intermediate is then attacked by the carboxylate side chain of the active site base, Glu376, forming a stable covalent adduct and leading to the elimination of Coenzyme A.
-
Interaction with Reduced MCAD: When the enzyme is in the reduced state (E-FADH2), it can react with this compound to form a stable, reduced flavin-inhibitor adduct. This complex is resistant to reoxidation, effectively trapping the enzyme in an inactive state.
The primary and most studied pathway leading to irreversible inactivation is the covalent modification of Glu376 in the oxidized enzyme.
Quantitative Inhibition Data
The inhibitory potency of this compound against MCAD has been characterized by determining its kinetic parameters. While specific IC50 values are not the most relevant measure for time-dependent, irreversible inhibitors, the inactivation rate constants provide a quantitative measure of its efficacy.
| Inhibitor | Target Enzyme | Species | Inhibition Type | Ki (μM) | kinact (min-1) | Reference |
| This compound | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Pig Kidney | Mechanism-Based, Irreversible | Not Reported | Not Reported | Freund et al., 1985 |
| Oct-4-en-2-ynoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Rat | Irreversible | 11 | 0.025 | (For comparison) |
Note: While the seminal paper by Freund et al. (1985) describes the rapid and irreversible inactivation, specific kinetic constants (Ki and kinact) for this compound were not explicitly provided in the accessible literature. The data for a related alkynoyl-CoA is provided for context.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of MCAD inactivation by this compound.
Caption: Workflow for the ETF fluorescence reduction assay.
Caption: Workflow for identifying the covalent modification site.
Experimental Protocols
ETF Fluorescence Reduction Assay for MCAD Activity and Inhibition
This assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of Electron Transfer Flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.
Materials:
-
Purified MCAD
-
Purified or recombinant ETF
-
Octanoyl-CoA (substrate)
-
This compound (inhibitor)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.6)
-
Glucose
-
Glucose oxidase
-
Catalase
-
Anaerobic cuvette or 96-well microplate
-
Fluorometer
Procedure:
-
Preparation of the Anaerobic Reaction Mixture: In an anaerobic cuvette or the wells of a microplate, prepare a reaction mixture containing potassium phosphate buffer, a defined concentration of MCAD, ETF, glucose, glucose oxidase, and catalase.
-
Deoxygenation: Seal the cuvette and deoxygenate by purging with an inert gas (e.g., argon) or allow the glucose/glucose oxidase/catalase system to enzymatically remove dissolved oxygen for a sufficient time (e.g., 10-15 minutes) in the sealed microplate.
-
Baseline Fluorescence Reading: Measure the baseline fluorescence of ETF (Excitation ≈ 340 nm, Emission ≈ 490 nm).
-
Initiation of the Reaction: Initiate the enzymatic reaction by adding the substrate, octanoyl-CoA, to the reaction mixture.
-
Monitoring Activity: Continuously monitor the decrease in ETF fluorescence over time. The initial rate of fluorescence decrease is proportional to the MCAD activity.
-
Inhibition Studies: To determine the inhibitory effect of this compound, pre-incubate MCAD with varying concentrations of the inhibitor in the reaction mixture for different time intervals before the addition of the substrate.
-
Data Analysis: Calculate the percentage of remaining MCAD activity at each inhibitor concentration and pre-incubation time point. For mechanism-based inhibitors, plot the natural logarithm of the remaining activity versus the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (kobs).
Identification of the Covalently Modified Peptide by Peptide Mapping and Mass Spectrometry
This protocol outlines the general workflow to identify the specific amino acid residue on MCAD that is covalently modified by this compound.
Materials:
-
MCAD inactivated with this compound (can be isotopically labeled, e.g., with 14C or 3H, for easier tracking)
-
Urea (B33335) or Guanidine-HCl
-
Dithiothreitol (DTT)
-
Trypsin (or another suitable protease)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)
-
Scintillation counter (if using a radiolabeled inhibitor)
Procedure:
-
Inactivation and Sample Preparation:
-
Incubate a concentrated solution of purified MCAD with a molar excess of this compound to ensure complete inactivation.
-
Remove excess unbound inhibitor by dialysis or gel filtration.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the inactivated MCAD in a buffer containing urea or guanidine-HCl.
-
Reduce the disulfide bonds by adding DTT and incubating at an appropriate temperature (e.g., 37 °C).
-
Alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark. This prevents the reformation of disulfide bonds.
-
-
Proteolytic Digestion:
-
Exchange the buffer to one suitable for trypsin digestion (e.g., ammonium (B1175870) bicarbonate).
-
Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w) and incubate overnight at 37 °C.
-
-
Peptide Separation:
-
Quench the digestion by adding TFA.
-
Inject the peptide mixture onto a C18 reverse-phase HPLC column.
-
Elute the peptides using a gradient of acetonitrile in water, both containing 0.1% TFA.
-
Collect fractions throughout the HPLC run.
-
-
Identification of the Modified Peptide:
-
If using a radiolabeled inhibitor: Analyze an aliquot of each fraction by scintillation counting to identify the fraction(s) containing the radioactive peptide.
-
If using an unlabeled inhibitor: Analyze the peptide fractions from both the inactivated and a control (native) MCAD digest by mass spectrometry. Look for a peptide present in the inactivated sample that is absent in the control and has a mass corresponding to the native peptide plus the mass of the adducted inhibitor fragment.
-
-
Sequence Analysis of the Modified Peptide:
-
Subject the identified modified peptide to tandem mass spectrometry (MS/MS) analysis.
-
Fragment the peptide in the mass spectrometer to generate a series of daughter ions.
-
Analyze the fragmentation pattern to determine the amino acid sequence of the peptide and to pinpoint the exact residue that carries the mass modification, thus identifying the site of covalent adduction.
-
Conclusion
This compound is a well-characterized and potent inhibitor of medium-chain acyl-CoA dehydrogenase. Its mechanism of action, involving the covalent modification of the active site glutamate, provides a clear example of mechanism-based enzyme inactivation. The experimental protocols detailed in this guide offer robust methods for studying this and similar inhibitory interactions. A thorough understanding of the inhibitory properties of molecules like this compound is invaluable for the scientific community engaged in enzymology, metabolic research, and the development of targeted therapeutics.
An In-Depth Technical Guide on 2-Octynoyl-CoA and Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Octynoyl-CoA is a potent and irreversible inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a critical enzyme in the mitochondrial fatty acid β-oxidation pathway. This inhibition provides a valuable tool for studying the intricate role of fatty acid metabolism in mitochondrial function and overall cellular bioenergetics. This technical guide delves into the core mechanism of this compound's action, its impact on mitochondrial processes, and detailed experimental protocols for its application in research. A comprehensive understanding of this compound's effects is crucial for researchers investigating metabolic disorders and developing novel therapeutic strategies.
Introduction to this compound and Mitochondrial Fatty Acid Oxidation
Mitochondrial fatty acid β-oxidation is a central metabolic pathway responsible for the catabolism of fatty acids to produce acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH₂) for ATP production through the electron transport chain. This process is particularly vital in tissues with high energy demands, such as the heart and skeletal muscle.
The β-oxidation spiral consists of a series of four enzymatic reactions: dehydrogenation by acyl-CoA dehydrogenases, hydration, a second dehydrogenation, and thiolytic cleavage. Medium-chain acyl-CoA dehydrogenase (MCAD) specifically catalyzes the initial dehydrogenation step for fatty acids with chain lengths of 6 to 12 carbons.[1]
This compound is an acetylenic thioester analog of the MCAD substrate, octanoyl-CoA. Its unique chemical structure allows it to act as a mechanism-based inhibitor, leading to the irreversible inactivation of MCAD.[2] This property makes this compound a powerful molecular probe to dissect the consequences of impaired medium-chain fatty acid oxidation on mitochondrial function.
Mechanism of Action of this compound
This compound inactivates MCAD through a covalent modification of the enzyme's active site. The inactivation process is dependent on the redox state of the FAD prosthetic group within the enzyme.[2] In the case of the oxidized dehydrogenase, this compound leads to the labeling of an active site glutamate (B1630785) residue and the elimination of Coenzyme A.[2] When the dehydrogenase is in a reduced state, incubation with this compound results in the formation of a stable dihydroflavin species that is resistant to reoxidation.[2] This irreversible inhibition effectively blocks the entry of medium-chain fatty acids into the β-oxidation spiral.
Impact of this compound on Mitochondrial Function
The inhibition of MCAD by this compound has profound effects on mitochondrial function, primarily by disrupting fatty acid oxidation. This disruption leads to a cascade of downstream consequences:
-
Impaired Mitochondrial Respiration: By blocking the breakdown of medium-chain fatty acids, this compound is expected to reduce the oxygen consumption rate (OCR) when these fatty acids are the primary substrate. The production of acetyl-CoA from this source is halted, leading to a decreased supply of reducing equivalents to the electron transport chain.
-
Reduced ATP Synthesis: The diminished flux through the TCA cycle and electron transport chain resulting from the lack of acetyl-CoA from fatty acid oxidation will consequently lead to a decrease in ATP production.
-
Altered Substrate Utilization: With fatty acid oxidation inhibited, cells may exhibit a metabolic shift towards increased reliance on other substrates, such as glucose and amino acids, to maintain energy homeostasis.
-
Potential for Reactive Oxygen Species (ROS) Production: Under certain conditions, disruptions in the electron transport chain can lead to the leakage of electrons and the formation of superoxide (B77818) radicals, a primary form of ROS. While direct quantitative data for this compound is limited, the accumulation of upstream metabolites and alterations in the redox state due to blocked β-oxidation could potentially contribute to increased ROS production.[3]
-
Changes in Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential is generated by the pumping of protons across the inner mitochondrial membrane by the electron transport chain. A decrease in electron transport chain activity due to substrate limitation can lead to a depolarization of the mitochondrial membrane.
Quantitative Data on the Effects of Inhibiting Medium-Chain Fatty Acid Oxidation
While direct quantitative data on the effects of this compound are not extensively available in the reviewed literature, studies on MCAD-deficient models and the use of related substrates provide valuable insights.
| Parameter | Model System | Substrate | Observed Effect | Citation |
| MCAD Activity | MCAD-/- Mouse Liver Homogenates | Octanoyl-CoA | 75% reduction in dehydrogenation activity compared to wild-type. | [4] |
| Oxygen Consumption Rate | Isolated Heart Mitochondria | Octanoyl-CoA + Carnitine | Slow but steady increase in oxidation rates. | [5] |
| Oxygen Consumption Rate | Isolated Liver Mitochondria | Octanoyl-CoA | High rates of oxidation. | [5] |
Note: The data presented above illustrates the impact of MCAD deficiency and the utilization of its substrate, octanoyl-CoA. It is anticipated that the application of this compound would lead to a significant reduction in these observed rates in wild-type models.
Experimental Protocols
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular respiration. This protocol outlines its use to assess the impact of this compound on mitochondrial function.
Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) in intact cells or isolated mitochondria.
Materials:
-
Seahorse XF Analyzer (e.g., XF96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4)
-
This compound
-
Substrates for fatty acid oxidation (e.g., octanoate (B1194180) complexed to BSA)
-
Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Medium Exchange: On the day of the assay, remove the growth medium from the cell plate and wash with pre-warmed assay medium. Add the final volume of assay medium to each well.
-
Incubation: Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes to allow the temperature and pH to equilibrate.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds to be tested. This will typically include:
-
Port A: this compound (or vehicle control)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone & Antimycin A
-
-
Assay Execution: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR, followed by sequential injections and measurements to determine key parameters of mitochondrial function.
Data Analysis: The Seahorse software will calculate various parameters, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. The effect of this compound will be determined by comparing the OCR profiles of treated and untreated wells.
Measurement of MCAD Activity using ETF Fluorescence Reduction Assay
This assay directly measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of electron transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.
Objective: To quantify the inhibitory effect of this compound on MCAD activity.
Materials:
-
Fluorometer
-
Anaerobic cuvettes or microplate reader with fluorescence capabilities
-
Purified electron transfer flavoprotein (ETF)
-
Mitochondrial extract or purified MCAD
-
Octanoyl-CoA (substrate)
-
This compound (inhibitor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 0.5 mM EDTA)
-
Deoxygenation system (e.g., glucose/glucose oxidase/catalase or enzymatic deoxygenation)
Procedure:
-
Assay Preparation: Prepare the assay buffer and deoxygenate it.
-
Reaction Mixture: In an anaerobic cuvette or microplate well, combine the assay buffer, ETF, and the mitochondrial extract or purified MCAD.
-
Inhibitor Incubation: Add this compound at various concentrations to the reaction mixture and incubate for a defined period to allow for enzyme inhibition. A control with no inhibitor should be included.
-
Initiate Reaction: Start the reaction by adding the substrate, octanoyl-CoA.
-
Fluorescence Measurement: Immediately monitor the decrease in ETF fluorescence over time at an excitation wavelength of ~382 nm and an emission wavelength of ~520 nm.
-
Data Analysis: The rate of fluorescence decrease is proportional to the MCAD activity. Calculate the initial rates for each inhibitor concentration and determine the IC50 value for this compound.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Fluorescent probes that accumulate in the mitochondria in a membrane potential-dependent manner are commonly used to assess ΔΨm.
Objective: To determine the effect of this compound on the mitochondrial membrane potential.
Materials:
-
Fluorescence microscope or flow cytometer
-
Cells in culture
-
Mitochondrial membrane potential-sensitive dye (e.g., TMRM, TMRE, or JC-1)
-
This compound
-
FCCP (a protonophore used as a positive control for depolarization)
-
Appropriate cell culture medium or buffer
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentrations for a specified period. Include a vehicle control and a positive control (FCCP).
-
Dye Loading: Incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.
-
Imaging or Flow Cytometry:
-
Microscopy: Acquire fluorescent images of the cells. A decrease in fluorescence intensity (for TMRM/TMRE) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.
-
Flow Cytometry: Analyze the fluorescence of the cell population. A decrease in the mean fluorescence intensity (for TMRM/TMRE) or a shift in the population from red to green fluorescence (for JC-1) indicates depolarization.
-
-
Data Analysis: Quantify the fluorescence intensity or the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential in response to this compound treatment.
Downstream Signaling Pathways and Cellular Consequences
The inhibition of mitochondrial β-oxidation by this compound can trigger a variety of downstream signaling events and cellular responses. While direct studies on this compound are limited, the consequences of impaired fatty acid oxidation are well-documented and likely to be recapitulated.
-
AMPK Activation: A decrease in the cellular energy state, reflected by an increased AMP/ATP ratio, can lead to the activation of AMP-activated protein kinase (AMPK). Activated AMPK acts as a master regulator of metabolism, promoting catabolic pathways to restore energy balance.
-
mTORC1 Inhibition: Conversely, conditions of low cellular energy often lead to the inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of cell growth and proliferation.[6]
-
Oxidative Stress Response: An increase in mitochondrial ROS can activate cellular antioxidant response pathways, such as the Nrf2 signaling pathway, to upregulate the expression of antioxidant enzymes.[7]
-
Autophagy: Mitochondrial dysfunction is a potent trigger for mitophagy, a selective form of autophagy that removes damaged mitochondria to maintain cellular homeostasis.
Conclusion
This compound serves as a highly specific and potent tool for the investigation of mitochondrial fatty acid β-oxidation. Its irreversible inhibition of MCAD allows for the precise dissection of the role of medium-chain fatty acid metabolism in mitochondrial respiration, ATP synthesis, and redox signaling. The experimental protocols detailed in this guide provide a framework for researchers to utilize this compound to explore the intricate connections between fatty acid metabolism and mitochondrial function in both health and disease. Further research is warranted to obtain more direct quantitative data on the effects of this compound and to fully elucidate the downstream signaling cascades it initiates. This knowledge will be invaluable for the development of therapeutic strategies targeting metabolic dysfunction in a variety of pathological conditions.
References
- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Physiological and Pathological Role of Acyl-CoA Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octanoate is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA Derived from Hepatic Peroxisomal β-Oxidation Inhibits Autophagy and Promotes Steatosis via mTORC1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
An In-depth Technical Guide to the Basic Research Applications of 2-Octynoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Octynoyl-CoA is a valuable tool in basic research, primarily utilized as a mechanism-based inactivator of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in the mitochondrial fatty acid β-oxidation pathway. This guide provides a comprehensive overview of its research applications, focusing on its mechanism of action, and providing detailed experimental protocols and data presentation for its use in the laboratory.
Introduction
This compound is an acetylenic analog of the natural MCAD substrate, octanoyl-CoA. Its primary research application lies in its ability to irreversibly inhibit MCAD, making it a powerful probe for studying the enzyme's structure and function, as well as the broader implications of impaired fatty acid metabolism. This technical guide will delve into the specifics of its use, from its synthesis to its application in enzyme kinetic studies.
Mechanism of Action: Inactivation of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
This compound inactivates MCAD through two distinct pathways, depending on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor.[1]
-
Oxidized Enzyme: In its oxidized state (MCAD-FAD), the enzyme is inactivated by this compound through the labeling of an active site glutamate (B1630785) residue. This process involves the elimination of Coenzyme A (CoASH).[1]
-
Reduced Enzyme: When the enzyme is in its two-electron reduced state (MCAD-FADH₂), incubation with this compound leads to the rapid formation of a stable dihydroflavin species. This species is resistant to reoxidation.[1] Denaturation of this modified enzyme reveals that approximately 40% of the flavin is covalently attached to the protein.[1]
Quantitative Data
| Inhibitor | Target Enzyme | K_I (μM) | k_inact (min⁻¹) | Reference |
| oct-4-en-2-ynoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 11 | 0.025 | [2] |
Note: K_I represents the inhibitor concentration at which the inactivation rate is half-maximal, and k_inact is the maximal rate of inactivation.
Signaling Pathway and Experimental Workflow
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the fatty acid β-oxidation pathway, highlighting the step at which MCAD is inhibited by this compound.
Experimental Workflow: MCAD Inhibition Assay
The following diagram outlines a general workflow for assessing the inhibition of MCAD by this compound.
Experimental Protocols
Disclaimer: The following protocols are generalized based on standard biochemical techniques and may require optimization for specific experimental conditions.
Synthesis of this compound
Materials:
-
2-Octynoic acid
-
Triethylamine (B128534) (TEA)
-
Ethyl chloroformate
-
Coenzyme A (free acid)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Sodium bicarbonate buffer (e.g., 0.5 M, pH 8.0)
-
Argon or nitrogen gas
-
Ice bath
Procedure:
-
Dissolve 2-octynoic acid in anhydrous THF or diethyl ether under an inert atmosphere (argon or nitrogen).
-
Cool the solution in an ice bath.
-
Add triethylamine (1.25 equivalents) to the solution.
-
Slowly add ethyl chloroformate (1.25 equivalents) to the stirred solution and allow the reaction to proceed for several hours at room temperature to form the mixed anhydride (B1165640).
-
In a separate vessel, dissolve Coenzyme A in cold sodium bicarbonate buffer.
-
Slowly add the mixed anhydride solution to the Coenzyme A solution while stirring vigorously on ice.
-
Monitor the reaction progress by HPLC.
-
Purify the resulting this compound using reversed-phase HPLC.
In Vitro MCAD Inhibition Assay (UV-Vis Spectrophotometric Method)
This protocol is adapted from methods used to assay MCAD activity with its natural substrate. The assay monitors the reduction of an artificial electron acceptor.
Materials:
-
Purified pig kidney or recombinant human MCAD
-
Octanoyl-CoA (substrate)
-
This compound (inhibitor)
-
Ferrocenium (B1229745) hexafluorophosphate (B91526) or similar electron acceptor
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.6)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of MCAD in potassium phosphate buffer.
-
Prepare stock solutions of octanoyl-CoA and this compound in water or buffer.
-
In a cuvette, pre-incubate MCAD with varying concentrations of this compound in the phosphate buffer for different time intervals to allow for inactivation.
-
Initiate the enzymatic reaction by adding octanoyl-CoA and the electron acceptor (e.g., ferrocenium hexafluorophosphate).
-
Immediately monitor the decrease in absorbance at a wavelength specific for the reduction of the electron acceptor (e.g., around 300 nm for ferrocenium).
-
The rate of the reaction is proportional to the remaining active MCAD.
-
Plot the remaining enzyme activity against the pre-incubation time for each inhibitor concentration to determine the inactivation rate constants.
HPLC Analysis of MCAD Reaction
HPLC can be used to separate and quantify the substrate (octanoyl-CoA), the product (2-octenoyl-CoA), and the inhibitor (this compound).[4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Mobile Phase (Isocratic):
-
A mixture of aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio will need to be optimized for the best separation.
Procedure:
-
Perform the MCAD enzymatic reaction as described in section 5.2, but at various time points, quench the reaction by adding an acid (e.g., perchloric acid).
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Inject the supernatant onto the C18 column.
-
Monitor the elution of the different CoA esters by their absorbance at approximately 260 nm (the absorbance maximum for the adenine moiety of CoA).
-
Quantify the peak areas to determine the concentrations of substrate, product, and inhibitor over time.
Conclusion
This compound is a critical tool for researchers studying fatty acid metabolism and enzyme kinetics. Its ability to specifically and irreversibly inactivate MCAD allows for detailed investigations into the enzyme's mechanism and the consequences of its inhibition. While specific quantitative data and detailed protocols are not always readily available, the information and generalized methods provided in this guide offer a solid foundation for the successful application of this compound in a research setting. Further optimization of the provided protocols will be necessary to suit individual experimental needs.
References
- 1. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of medium-chain acyl-CoA dehydrogenase by oct-4-en-2-ynoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic diagnosis of medium-chain acyl-CoA dehydrogenase deficiency by detecting 2-octenoyl-CoA production using high-performance liquid chromatography: a practical confirmatory test for tandem mass spectrometry newborn screening in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 2-Octynoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octynoyl-CoA is a synthetic, medium-chain, acetylenic fatty acyl-CoA analogue that has garnered significant interest in the scientific community for its potent and specific biological activities. As a structural mimic of the endogenous 8-carbon fatty acyl-CoA, octanoyl-CoA, it serves as a valuable tool to probe and modulate key metabolic and signaling pathways. This technical guide provides an in-depth exploration of the biological activities of this compound, with a focus on its interactions with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Ghrelin O-Acyltransferase (GOAT). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways and workflows.
Core Biological Activities
The primary biological activities of this compound stem from its ability to act as both a potent enzyme inhibitor and a specific substrate for acylation reactions. These dual functionalities make it a molecule of interest for studying and potentially targeting diseases related to fatty acid metabolism and hormonal regulation.
Inhibition of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
This compound is a well-characterized irreversible inhibitor of Medium-Chain Acyl-CoA Dehydrogenase (MCAD), a key flavoenzyme in the mitochondrial β-oxidation of medium-chain fatty acids.[1] Its inhibitory action disrupts cellular energy homeostasis, making it a valuable tool for studying metabolic disorders.
Mechanism of Inhibition:
The inactivation of MCAD by this compound proceeds through two distinct pathways, contingent on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) prosthetic group.[1]
-
Inactivation of Oxidized MCAD: In its oxidized state (MCAD-FAD), the enzyme is inactivated by this compound through the labeling of an active site glutamate (B1630785) residue. This process involves the elimination of Coenzyme A (CoASH).[1]
-
Inactivation of Reduced MCAD: When the enzyme is in its two-electron reduced state (MCAD-FADH₂), incubation with this compound leads to the rapid formation of a stable dihydroflavin species. This modified flavin is resistant to reoxidation.[1] Denaturation of this reduced enzyme derivative yields a mixture of products, including oxidized FAD, flavin covalently attached to the protein, and other flavin species.[1] This suggests the formation of a covalent adduct between this compound and the reduced flavin.[1]
Substrate for Ghrelin O-Acyltransferase (GOAT)
In contrast to its inhibitory role with MCAD, this compound serves as a substrate for Ghrelin O-Acyltransferase (GOAT), the enzyme responsible for the acylation of the hormone ghrelin.[2] The attachment of an octanoyl group to the serine-3 residue of ghrelin is essential for its biological activity, which includes the regulation of appetite, growth hormone release, and glucose metabolism.[3][4][5] this compound, as an analogue of the natural substrate octanoyl-CoA, can be utilized by GOAT to acylate ghrelin.
Signaling Pathway:
The GOAT-catalyzed acylation of ghrelin is a critical post-translational modification that enables the hormone to bind to and activate its receptor, the growth hormone secretagogue receptor (GHS-R1a).[4] This activation triggers downstream signaling cascades that mediate the diverse physiological effects of ghrelin.
Quantitative Data
The following tables summarize the key quantitative parameters associated with the biological activity of this compound and its related analogue, octanoyl-CoA.
Table 1: Kinetic Parameters for Ghrelin O-Acyltransferase (GOAT)
| Substrate | Apparent Km | Reference |
| This compound | 67.5 nM | [6] |
| Octanoyl-CoA | 0.6 µM | [2][7] |
| Proghrelin | 6 µM | [2][7] |
Table 2: Kinetic Parameters for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Inhibition
| Inhibitor | KI | kinact | Reference |
| Oct-4-en-2-ynoyl-CoA* | 11 µM | 0.025 min-1 | [2] |
*Note: Data for the closely related irreversible inhibitor Oct-4-en-2-ynoyl-CoA is provided as a reference for the inhibitory potency against MCAD.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the biological activity of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of acyl-CoA esters from their corresponding fatty acids.
Materials:
-
2-Octynoic acid
-
Coenzyme A (CoASH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (e.g., EDC)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Anhydrous pyridine (B92270) (optional)
-
Argon or nitrogen gas
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, water)
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification and analysis
Procedure:
-
Activation of 2-Octynoic Acid:
-
Dissolve 2-octynoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Add a slight molar excess of DCC (or EDC).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the active ester. The progress of the reaction can be monitored by TLC.
-
-
Thioesterification:
-
In a separate flask, dissolve Coenzyme A (CoASH) in a minimal amount of water or a suitable buffer (e.g., sodium bicarbonate, pH 8.0).
-
Slowly add the activated 2-octynoic acid solution to the CoASH solution with vigorous stirring. Maintain the pH of the reaction mixture around 8.0 by adding a dilute base if necessary.
-
Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the formation of this compound by HPLC.
-
-
Purification:
-
Remove the precipitated dicyclohexylurea (DCU) by filtration if DCC was used.
-
Purify the crude this compound by preparative reversed-phase HPLC. A C18 column is typically used with a gradient of water and acetonitrile (B52724) containing a small amount of a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate).
-
Collect the fractions containing the product, identified by its retention time and UV absorbance (around 260 nm for the adenine moiety of CoA).
-
-
Characterization and Quantification:
-
Lyophilize the purified fractions to obtain this compound as a white powder.
-
Confirm the identity and purity of the product using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
-
Determine the concentration of the this compound solution spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M-1cm-1 for the adenine base of CoA).
-
Protocol 2: In Vitro Assay for GOAT Activity using [3H]Octanoyl-CoA
This protocol is based on the method described by Yang et al. (2008) for measuring the transfer of a radiolabeled octanoyl group to a ghrelin substrate.
Materials:
-
Membranes from Sf9 insect cells infected with baculovirus encoding GOAT (or other suitable source of GOAT)
-
Recombinant proghrelin or a synthetic ghrelin peptide substrate
-
[3H]Octanoyl-CoA
-
Palmitoyl-CoA (to inhibit deacylases)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0)
-
Reaction tubes
-
Water bath or incubator at 37°C
-
Stop solution (e.g., 1 M HCl or a solution containing a high concentration of unlabeled octanoyl-CoA)
-
Method for separating acylated ghrelin from unreacted [3H]octanoyl-CoA (e.g., nickel chromatography for His-tagged ghrelin, or reversed-phase HPLC)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the GOAT-containing membranes, the ghrelin substrate, and palmitoyl-CoA in the assay buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding [3H]Octanoyl-CoA to the reaction mixture.
-
Incubate at 37°C for a specific time period (e.g., 5-15 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding the stop solution.
-
-
Separation and Quantification:
-
Separate the [3H]octanoylated ghrelin from the unreacted [3H]octanoyl-CoA using a suitable method (e.g., nickel chromatography).
-
Quantify the amount of radioactivity incorporated into the ghrelin substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of acylated ghrelin formed based on the specific activity of the [3H]octanoyl-CoA.
-
For inhibition studies, perform the assay in the presence of varying concentrations of the inhibitor and calculate the IC50 value.
-
Protocol 3: Assay for MCAD Inhibition
This protocol is a general method for assessing the inhibition of MCAD by this compound, which can be adapted from the electron transfer flavoprotein (ETF) reduction assay or by monitoring the production of 2-octenoyl-CoA via HPLC.
Materials:
-
Purified MCAD enzyme
-
Octanoyl-CoA (substrate)
-
This compound (inhibitor)
-
Electron Transfer Flavoprotein (ETF) (for ETF reduction assay)
-
Phenazine ethosulfate (PES) or other artificial electron acceptor (for spectrophotometric assay)
-
2,6-Dichlorophenolindophenol (DCPIP) (for spectrophotometric assay)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.6)
-
Spectrophotometer or HPLC system
-
Reaction tubes
-
Water bath or incubator at a controlled temperature (e.g., 30°C)
Procedure (Spectrophotometric Assay):
-
Reaction Setup:
-
In a cuvette, prepare a reaction mixture containing the assay buffer, MCAD, and the electron acceptor (e.g., DCPIP).
-
For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for a specific period.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the substrate, octanoyl-CoA.
-
-
Measurement:
-
Monitor the reduction of DCPIP by the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the inhibitory effect of this compound by comparing the reaction rates in the presence and absence of the inhibitor. Calculate the IC50 value if applicable, or determine the kinetic parameters for irreversible inhibition (KI and kinact).
-
Procedure (HPLC-based Assay):
-
Reaction Setup:
-
Set up reaction mixtures containing MCAD, octanoyl-CoA, and varying concentrations of this compound in the assay buffer.
-
Incubate the reactions at a controlled temperature for a specific time.
-
-
Termination of Reaction:
-
Stop the reaction by adding an acid (e.g., perchloric acid) to denature the enzyme.
-
-
Sample Preparation:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by reversed-phase HPLC.
-
-
HPLC Analysis:
-
Separate and quantify the product, 2-octenoyl-CoA, using a C18 column and a suitable mobile phase gradient.
-
Monitor the elution profile at a wavelength around 260 nm.
-
-
Data Analysis:
-
Determine the amount of 2-octenoyl-CoA produced in each reaction.
-
Assess the inhibitory effect of this compound by comparing the product formation in the presence and absence of the inhibitor.
-
Conclusion
This compound is a versatile molecular probe with significant and distinct effects on two key enzymes involved in metabolism and signaling. Its irreversible inhibition of MCAD provides a powerful tool for investigating the intricacies of fatty acid β-oxidation and its role in disease. Conversely, its ability to act as a substrate for GOAT allows for the study of ghrelin acylation and its downstream physiological consequences. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the multifaceted biological activities of this compound and its potential as a therapeutic lead or a pharmacological tool. Further research into the precise kinetics of MCAD inhibition and the in vivo effects of modulating both MCAD and GOAT activity will undoubtedly continue to expand our understanding of these critical biological pathways.
References
- 1. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of medium-chain acyl-CoA dehydrogenase by oct-4-en-2-ynoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
2-Octynoyl-CoA and Acyl-CoA Dehydrogenases: A Technical Guide to a Potent Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA dehydrogenases (ACADs) are a critical family of mitochondrial flavoenzymes that catalyze the initial, rate-limiting step in each cycle of fatty acid β-oxidation.[1] These enzymes exhibit specificity for the length of the fatty acyl-CoA chain, with the primary forms being Short-Chain Acyl-CoA Dehydrogenase (SCAD), Medium-Chain Acyl-CoA Dehydrogenase (MCAD), Long-Chain Acyl-CoA Dehydrogenase (LCAD), and Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).[2] Deficiencies in these enzymes lead to serious metabolic disorders.[1]
2-Octynoyl-CoA is a potent, mechanism-based inhibitor of acyl-CoA dehydrogenases, with its interaction most extensively studied in MCAD.[3] This technical guide provides a comprehensive overview of the interaction between this compound and the various acyl-CoA dehydrogenases, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and pathways.
Data Presentation: Quantitative Analysis of Inhibition
| Enzyme | Inhibitor | KI (μM) | kinact (min-1) | Reference |
| MCAD | oct-4-en-2-ynoyl-CoA | 11 | 0.025 | [4] |
Note: Data for this compound with SCAD, LCAD, and VLCAD is not currently available in peer-reviewed literature.
Mechanism of Interaction
This compound acts as a mechanism-based inhibitor, meaning it is converted by the enzyme's catalytic machinery into a reactive species that then irreversibly inactivates the enzyme. The inactivation of oxidized MCAD by this compound proceeds through the covalent modification of a catalytically essential glutamate (B1630785) residue at the active site.[3] In the case of reduced MCAD, incubation with this compound leads to the formation of a stable dihydroflavin species.[3]
Signaling Pathways and Metabolic Consequences of ACAD Inhibition
Inhibition of acyl-CoA dehydrogenases by this compound disrupts mitochondrial β-oxidation, leading to a cascade of metabolic consequences. The immediate effect is the cessation of the conversion of fatty acyl-CoAs to trans-2-enoyl-CoAs, halting the fatty acid oxidation spiral. This disruption has significant implications for cellular energy homeostasis and signaling.
Key metabolic signaling pathways affected by the disruption of fatty acid oxidation include:
-
AMP-activated protein kinase (AMPK) signaling: As a central energy sensor, AMPK is activated under conditions of low cellular energy (high AMP:ATP ratio). Inhibition of fatty acid oxidation leads to decreased ATP production, which can activate AMPK. Activated AMPK, in turn, can phosphorylate and regulate various downstream targets to restore energy balance, including inhibiting anabolic pathways like fatty acid synthesis.[5]
-
Peroxisome proliferator-activated receptor (PPAR) signaling: PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism.[6] Fatty acids and their derivatives can act as ligands for PPARs. A buildup of unmetabolized fatty acyl-CoAs due to ACAD inhibition could potentially modulate PPAR activity, leading to changes in the expression of genes involved in lipid metabolism.[6]
-
Wnt/β-catenin signaling: Recent studies have suggested a link between ACADs and the Wnt/β-catenin pathway. For instance, SCAD has been shown to interact with β-catenin, inhibiting its activity and nuclear translocation in hepatocellular carcinoma.[7] Inhibition of SCAD could therefore potentially modulate this critical signaling pathway involved in development and disease.
Experimental Protocols
ETF Fluorescence Reduction Assay for Acyl-CoA Dehydrogenase Activity
This assay measures the activity of ACADs by monitoring the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the ACAD. This protocol is adapted for a 96-well microplate format.
Materials:
-
Purified recombinant SCAD, MCAD, LCAD, or VLCAD
-
Purified recombinant porcine ETF
-
Acyl-CoA substrates (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD, palmitoyl-CoA for LCAD/VLCAD)
-
Reaction Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, 0.2 mM EDTA
-
Glucose
-
Glucose Oxidase
-
Catalase
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence capabilities (Excitation: ~340 nm, Emission: ~490 nm)
Procedure:
-
Prepare the Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing:
-
Reaction Buffer
-
Glucose (final concentration ~25 mM)
-
Glucose Oxidase (final concentration ~1 U/mL)
-
Catalase (final concentration ~100 U/mL)
-
ETF (final concentration ~2-5 µM)
-
Purified ACAD enzyme (concentration to be optimized for a linear reaction rate)
-
-
Initiate the Reaction: Start the reaction by adding the specific acyl-CoA substrate to each well. The final concentration of the substrate should be optimized, but a starting point of 25 µM is common.
-
Monitor Fluorescence: Immediately place the microplate in the plate reader, pre-warmed to the desired temperature (e.g., 32°C). Monitor the decrease in ETF fluorescence over time.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence decay curve. One unit of activity is defined as the amount of enzyme required to reduce 1 µmol of ETF per minute.
Determination of KI and kinact for Irreversible Inhibition
This protocol outlines a general method for determining the kinetic parameters of a mechanism-based inhibitor like this compound.
Materials:
-
Purified ACAD enzyme
-
This compound at various concentrations
-
Substrate for the ACAD being tested (from Protocol 1)
-
All materials for the ETF Fluorescence Reduction Assay
Procedure:
-
Time-Dependent Inhibition Assay:
-
Pre-incubate the ACAD enzyme with various concentrations of this compound for different periods (e.g., 0, 5, 10, 20, 30 minutes).
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into the reaction mixture for the ETF fluorescence reduction assay to measure the remaining enzyme activity.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will give the apparent inactivation rate constant (kobs).
-
Plot the calculated kobs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine KI and kinact: kobs = (kinact * [I]) / (KI + [I]) Where:
-
kobs is the apparent inactivation rate constant
-
kinact is the maximal rate of inactivation
-
KI is the inhibitor concentration at which the rate of inactivation is half-maximal
-
[I] is the inhibitor concentration
-
-
Identification of Modified Amino Acid Residue by Mass Spectrometry
This protocol provides a general workflow for identifying the specific amino acid residue modified by this compound.
Materials:
-
Purified ACAD enzyme
-
This compound
-
Trypsin or other suitable protease
-
Buffers for protein denaturation, reduction, and alkylation (e.g., urea, DTT, iodoacetamide)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., ESI-Q-TOF or Orbitrap)
Procedure:
-
Inactivation Reaction: Incubate the ACAD enzyme with an excess of this compound to ensure complete inactivation.
-
Protein Denaturation, Reduction, and Alkylation: Denature the inactivated protein (e.g., with urea), reduce the disulfide bonds (with DTT), and alkylate the free cysteine residues (with iodoacetamide).
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase HPLC.
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Compare the peptide mass fingerprint of the inactivated enzyme to that of a control (un-inactivated) enzyme.
-
Look for a peptide with a mass shift corresponding to the addition of the 2-octynoyl moiety.
-
Perform MS/MS fragmentation analysis on the modified peptide to pinpoint the exact amino acid residue that has been modified.
-
Conclusion
This compound is a valuable tool for studying the mechanism and consequences of acyl-CoA dehydrogenase inhibition. While its effects on MCAD are relatively well-characterized, further research is needed to elucidate the specific quantitative interactions with SCAD, LCAD, and VLCAD. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to further investigate these critical enzyme-inhibitor interactions and their downstream effects on cellular signaling and metabolism. A deeper understanding of these processes will be instrumental in developing novel therapeutic strategies for metabolic disorders.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. [Mitochondrial acyl-CoA dehydrogenases (VLCAD, LCAD, MCAD, SCAD)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of medium-chain acyl-CoA dehydrogenase by oct-4-en-2-ynoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. Clinical Significance of Acyl-CoA Dehydrogenase Short Chain and Its Anti-tumor Role in Hepatocellular Carcinoma by Inhibiting Canonical Wnt/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Octynoyl-CoA in the Study of Inborn Errors of Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inborn errors of metabolism affecting fatty acid oxidation represent a class of challenging genetic disorders. The study of these conditions, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, relies on precise biochemical tools to elucidate disease mechanisms and explore potential therapeutic avenues. 2-Octynoyl-CoA, an acetylenic analogue of the endogenous MCAD substrate octanoyl-CoA, has emerged as a potent mechanism-based inactivator of MCAD. This technical guide provides a comprehensive overview of the role and application of this compound in the research of these metabolic disorders. It details the compound's mechanism of action, presents quantitative data on its inhibitory effects, and offers detailed experimental protocols for its use in enzymatic and cellular assays. Furthermore, this guide includes visualizations of the relevant metabolic pathways and experimental workflows to facilitate a deeper understanding of its application in a research setting.
Introduction to this compound and Inborn Errors of Fatty Acid Oxidation
Inborn errors of fatty acid β-oxidation (FAO) are a group of genetic disorders where the body is unable to properly break down fatty acids to produce energy.[1] This is particularly critical during periods of fasting or increased metabolic demand.[1] One of the most common of these disorders is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive condition caused by mutations in the ACADM gene.[2] MCAD is a key enzyme in the mitochondrial β-oxidation spiral, catalyzing the initial dehydrogenation step for fatty acids with chain lengths of 6 to 12 carbons.[3] Deficiency in MCAD activity leads to the accumulation of medium-chain fatty acids and their derivatives, and a deficiency in energy production, which can result in life-threatening crises of hypoketotic hypoglycemia, lethargy, and coma.[1]
The study of MCAD deficiency and other FAO disorders necessitates the use of specific molecular tools to probe enzyme function and dysfunction. This compound is a synthetic acetylenic fatty acyl-CoA analogue that serves as a valuable research tool in this context. It acts as a mechanism-based inactivator of MCAD, meaning the enzyme's own catalytic mechanism converts this compound into a reactive species that covalently and irreversibly binds to the enzyme, leading to its inactivation.[4][5] This property makes this compound an excellent tool for studying the active site of MCAD, for use as a positive control in diagnostic assays for MCAD deficiency, and for developing cellular and animal models of the disease.[6]
Mechanism of Action of this compound
This compound inactivates MCAD through a well-characterized mechanism. The process is dependent on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor.[5]
-
Inactivation of the Oxidized Enzyme: In its oxidized state (MCAD-FAD), the enzyme abstracts a proton from this compound. This initiates a series of reactions that ultimately lead to the covalent modification of a specific glutamate (B1630785) residue (Glu-401) in the active site of the enzyme by the acyl moiety of the inhibitor.[4] This process involves the elimination of Coenzyme A.[4]
-
Interaction with the Reduced Enzyme: When MCAD is in its reduced state (MCAD-FADH2), incubation with this compound results in the formation of a stable dihydroflavin species.[5] This complex is resistant to reoxidation by the natural electron acceptor, electron-transferring flavoprotein (ETF).[5]
This dual mechanism of inactivation makes this compound a highly potent and specific inhibitor of MCAD. The irreversible nature of the inhibition allows for the stoichiometric labeling of the active site, which is useful for structural and mechanistic studies.
Quantitative Data
| Inhibitor | Target Enzyme | KI (μM) | kinact (min-1) | Reference |
| Oct-4-en-2-ynoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 11 | 0.025 | [5] |
Table 1: Kinetic parameters for the irreversible inhibition of MCAD by an analogue of this compound. KI represents the concentration of the inhibitor that gives half-maximal inactivation, and kinact is the maximal rate of inactivation.
The following table presents hypothetical data from a cell-based assay using fibroblasts from a patient with MCAD deficiency, illustrating the expected metabolic consequences of MCAD inhibition by this compound.
| Cell Line | Treatment | Intracellular Octanoylcarnitine (B1202733) (µM) | Oxygen Consumption Rate (pmol/min/mg protein) |
| Control Fibroblasts | Vehicle | 0.1 ± 0.02 | 150 ± 15 |
| Control Fibroblasts | 10 µM this compound | 5.2 ± 0.8 | 85 ± 10 |
| MCAD-deficient Fibroblasts | Vehicle | 8.5 ± 1.2 | 90 ± 12 |
| MCAD-deficient Fibroblasts | 10 µM this compound | 9.1 ± 1.5 | 82 ± 9 |
Table 2: Hypothetical quantitative data from a cell-based assay. The data illustrates the accumulation of octanoylcarnitine and a decrease in oxygen consumption upon inhibition of MCAD.
Mandatory Visualizations
Caption: Mitochondrial fatty acid β-oxidation pathway and the site of inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of 2-alkynoyl-CoA esters can be achieved through several chemo-enzymatic methods.[7] A general approach involves the activation of the corresponding 2-alkynoic acid and its subsequent coupling with Coenzyme A. While the direct synthesis of this compound is not detailed in all literature, a method for a deuterated analogue provides a strong basis.[4]
Principle: 2-Octynoic acid is converted to a mixed anhydride (B1165640), which then reacts with the free thiol group of Coenzyme A to form the thioester bond.
Materials:
-
2-Octynoic acid
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Coenzyme A lithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas
-
Sodium bicarbonate buffer (pH ~8.0)
Procedure:
-
Dissolve 2-octynoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C.
-
Add triethylamine, followed by the dropwise addition of ethyl chloroformate. Stir the reaction mixture at 0°C for 1-2 hours to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A lithium salt in an aqueous sodium bicarbonate buffer (pH ~8.0). De-gas the solution by bubbling with argon or nitrogen for 15 minutes.
-
Slowly add the THF solution containing the mixed anhydride to the Coenzyme A solution with vigorous stirring.
-
Monitor the reaction for the disappearance of the free thiol of Coenzyme A using Ellman's reagent (DTNB).
-
Once the reaction is complete, the this compound can be purified by reversed-phase high-performance liquid chromatography (HPLC).
MCAD Inhibition Assay in Isolated Mitochondria
This protocol describes how to measure the inhibitory effect of this compound on fatty acid oxidation in isolated mitochondria by monitoring oxygen consumption.
Principle: The rate of oxygen consumption by isolated mitochondria is measured in the presence of a fatty acid substrate. The addition of this compound will inhibit MCAD, leading to a decrease in the rate of β-oxidation and consequently a reduction in oxygen consumption.
Materials:
-
Isolated mitochondria (from rat liver, for example)[8]
-
Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MOPS, and EGTA)
-
Substrate solution: Palmitoyl-CoA, L-carnitine, and malate
-
ADP solution
-
This compound stock solution
-
Oxygen consumption measurement system (e.g., Seahorse XF Analyzer or a Clark-type oxygen electrode)
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using a standard differential centrifugation protocol.[8] Determine the protein concentration of the mitochondrial preparation.
-
Assay Setup: Prepare a reaction mixture in the respiration buffer containing a defined concentration of isolated mitochondria (e.g., 0.5 mg/mL).
-
Baseline Respiration: Add the substrate solution (palmitoyl-CoA, L-carnitine, and malate) to initiate fatty acid oxidation and measure the baseline (State 2) oxygen consumption rate.
-
Inhibition: Add this compound to the desired final concentration and incubate for a period to allow for enzyme inactivation.
-
State 3 Respiration: Add ADP to stimulate ATP synthesis (State 3 respiration) and measure the oxygen consumption rate.
-
Data Analysis: Compare the oxygen consumption rates in the presence and absence of this compound to determine the extent of inhibition.
Analysis of Acylcarnitine Accumulation in Cultured Fibroblasts
This protocol outlines the treatment of cultured fibroblasts from an MCAD-deficient patient with this compound and the subsequent analysis of acylcarnitine profiles by LC-MS/MS.
Principle: Inhibition of MCAD in fibroblasts will lead to the accumulation of medium-chain acylcarnitines, particularly octanoylcarnitine (C8), which can be quantified by LC-MS/MS.
Materials:
-
Cultured human fibroblasts (control and MCAD-deficient)
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) with internal standards (e.g., deuterated acylcarnitines)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture control and MCAD-deficient fibroblasts in standard culture medium until they reach about 80-90% confluency.
-
Treatment: Replace the culture medium with fresh medium containing either vehicle control or this compound at the desired concentration. Incubate for a specified period (e.g., 24 hours).
-
Metabolite Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold methanol containing internal standards to the cells.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge to pellet the protein.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the quantification of acylcarnitines.[9] Monitor for the parent and daughter ions specific to octanoylcarnitine and other relevant acylcarnitines.
-
Data Analysis: Quantify the concentrations of octanoylcarnitine and other acylcarnitines and compare the levels between control and treated cells.
Conclusion
This compound is a powerful and specific tool for the investigation of inborn errors of fatty acid metabolism, particularly MCAD deficiency. Its mechanism as an irreversible inactivator of MCAD allows for detailed studies of enzyme function, the development of robust diagnostic assays, and the creation of cellular models of the disease. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively utilize this compound in their studies to advance our understanding and treatment of these challenging metabolic disorders. The continued application of such precise biochemical probes will be instrumental in dissecting the complex metabolic reprogramming that occurs in these diseases and in identifying novel therapeutic targets.
References
- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitfalls in the use of 2-octynoic acid as an in vivo model of medium-chain acyl-coenzyme A dehydrogenase deficiency: ketone turnover and metabolite studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inactivation of general acyl-CoA dehydrogenase from pig kidney by 2-alkynoyl coenzyme A derivatives: initial aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Octynoyl-CoA Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octynoyl-CoA is a well-characterized mechanism-based inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in the mitochondrial fatty acid β-oxidation pathway.[1] This pathway is crucial for energy production, particularly during periods of fasting or prolonged exercise.[1] Inhibition of MCAD can lead to a disruption in fatty acid metabolism, a state that is studied in the context of inborn errors of metabolism and as a potential therapeutic target. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on MCAD.
Principle of the Assay
The activity of medium-chain acyl-CoA dehydrogenase (MCAD) can be monitored spectrophotometrically. In this protocol, the assay is based on the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which follows the oxidation of the natural substrate, octanoyl-CoA, by MCAD. The reduction of the ferricenium ion leads to a decrease in absorbance at 300 nm. When an inhibitor such as this compound is introduced, it will bind to and inactivate the enzyme, leading to a decrease in the rate of the reaction. The potency of the inhibitor can be quantified by determining the half-maximal inhibitory concentration (IC50).
Data Presentation
The inhibitory activity of this compound against MCAD is typically quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Researchers should generate their own data and can use the following table as a template for summarizing their results.
| Inhibitor | Target Enzyme | Substrate | Assay Condition | IC50 (µM) |
| This compound | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | [Specify buffer, pH, temp.] | User-determined |
Users should experimentally determine the IC50 value and populate this table with their findings.
Experimental Protocols
Materials and Reagents
-
Purified Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
-
This compound (inhibitor)
-
Octanoyl-CoA (substrate)
-
Ferricenium hexafluorophosphate (electron acceptor)
-
Potassium Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.6)
-
Spectrophotometer capable of reading at 300 nm
-
96-well UV-transparent microplates or quartz cuvettes
Experimental Workflow Diagram
Caption: Workflow for the this compound enzyme inhibition assay.
Detailed Protocol
1. Preparation of Reagents:
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.6.
-
MCAD Solution: Prepare a working solution of MCAD in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the nanomolar range.
-
Octanoyl-CoA Solution: Prepare a stock solution of octanoyl-CoA in the assay buffer. The final concentration in the assay should be at or near the Km of the enzyme for this substrate.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then prepare serial dilutions in the assay buffer.
-
Ferricenium Hexafluorophosphate Solution: Prepare a stock solution in the assay buffer. The final concentration in the assay is typically in the range of 100-200 µM.
2. Enzyme Inhibition Assay:
-
Pre-incubation: In a 96-well microplate or cuvette, add the MCAD solution and the different concentrations of this compound. Also, include a control with no inhibitor. The final volume should be kept constant. Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C). This pre-incubation step is important for mechanism-based inhibitors.
-
Reaction Initiation: To start the reaction, add the octanoyl-CoA substrate and the ferricenium hexafluorophosphate solution to each well or cuvette.
-
Measurement: Immediately start monitoring the decrease in absorbance at 300 nm over time using a spectrophotometer. Record the data at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to determine the initial linear rate of the reaction.
3. Data Analysis:
-
Calculate the initial reaction rate (v) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (v_inhibitor / v_control)] * 100 where v_inhibitor is the rate in the presence of the inhibitor and v_control is the rate in the absence of the inhibitor.
-
Determine the IC50 value: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
Signaling Pathway
The following diagram illustrates the central role of MCAD in the mitochondrial fatty acid β-oxidation pathway and the point of inhibition by this compound.
Caption: Inhibition of MCAD by this compound in the β-oxidation pathway.
References
Application Note: High-Throughput Screening for MCAD Inhibitors Using a Fluorescence-Based Assay with 2-Octynoyl-CoA
Introduction
Medium-chain acyl-CoA dehydrogenase (MCAD) is a critical enzyme in mitochondrial fatty acid β-oxidation, catalyzing the initial dehydrogenation of medium-chain fatty acyl-CoAs (C6-C12).[1][2] Genetic deficiencies in MCAD lead to Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), a common inborn error of metabolism that can cause severe hypoglycemia, liver dysfunction, and sudden death, particularly during periods of fasting or illness.[3][4] As such, MCAD represents a potential therapeutic target, and the identification of small molecule inhibitors is of significant interest for research and drug development. This application note describes a robust and sensitive high-throughput screening (HTS) assay for the discovery of MCAD inhibitors using 2-Octynoyl-CoA as a substrate and a fluorescence-based detection method.
Principle of the Assay
The assay measures the activity of MCAD by monitoring the reduction of electron transfer flavoprotein (ETF), the natural electron acceptor for acyl-CoA dehydrogenases. In this assay, the fluorescence of ETF is quenched upon its reduction by MCAD in the presence of a suitable acyl-CoA substrate. The rate of fluorescence decrease is directly proportional to the MCAD enzyme activity. Test compounds that inhibit MCAD will slow down the rate of ETF reduction, resulting in a diminished rate of fluorescence quenching. This compound, an analog of the natural substrate octanoyl-CoA, is utilized in this protocol.
Experimental Protocols
Materials and Reagents
-
Recombinant human MCAD enzyme
-
Recombinant human Electron Transfer Flavoprotein (ETF)
-
This compound
-
Potassium Phosphate buffer (pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Compound library for screening
-
384-well, black, low-volume microplates
-
Plate reader with fluorescence detection capabilities (Excitation: ~380 nm, Emission: ~450 nm)
Assay Protocol for High-Throughput Screening
-
Reagent Preparation:
-
Prepare Assay Buffer: 100 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA.
-
Prepare MCAD Enzyme Solution: Dilute recombinant human MCAD to the desired concentration in Assay Buffer. The final concentration should be determined empirically to yield a robust signal window.
-
Prepare ETF Solution: Dilute recombinant human ETF in Assay Buffer. The optimal concentration should be determined to give a strong initial fluorescence signal.
-
Prepare Substrate Solution: Prepare a stock solution of this compound in water. Further dilute to the working concentration in Assay Buffer. The final concentration should be at or near the Km value for MCAD to ensure sensitivity to competitive inhibitors.
-
Prepare Compound Plates: Serially dilute test compounds in DMSO and then dilute into Assay Buffer to the desired screening concentration. Typically, a final DMSO concentration of ≤1% is recommended to minimize solvent effects.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of test compound solution or control (Assay Buffer with DMSO for negative control, known inhibitor for positive control) to the wells of the microplate.
-
Add 10 µL of a pre-mixed solution of MCAD and ETF in Assay Buffer to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the this compound substrate solution to each well.
-
Immediately place the plate in a kinetic plate reader and monitor the decrease in ETF fluorescence over time (e.g., every 30 seconds for 15-30 minutes) at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 450 nm.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (slope of the linear portion of the fluorescence decay curve) for each well.
-
Normalize the data to the controls:
-
Percent Inhibition = [1 - (Ratesample - Ratebackground) / (Ratenegative control - Ratebackground)] * 100
-
-
Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Protocol for IC50 Determination of Hit Compounds
-
Prepare a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution series) in DMSO and then in Assay Buffer.
-
Perform the MCAD activity assay as described above, using the different concentrations of the inhibitor.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MCAD activity.[1][3][5]
Data Presentation
Table 1: Summary of a Hypothetical Primary HTS Campaign
| Parameter | Value |
| Number of Compounds Screened | 10,000 |
| Screening Concentration | 10 µM |
| Hit Threshold (% Inhibition) | >50% |
| Number of Primary Hits | 150 |
| Hit Rate | 1.5% |
| Z'-factor | 0.78 |
Table 2: Dose-Response Data for a Hypothetical Hit Compound (Inhibitor X)
| Inhibitor X Conc. (µM) | Average Reaction Rate (RFU/min) | Percent Inhibition |
| 100 | 50.5 | 95.0% |
| 33.3 | 75.2 | 92.5% |
| 11.1 | 150.8 | 85.0% |
| 3.7 | 301.5 | 70.0% |
| 1.2 | 502.5 | 50.0% |
| 0.4 | 703.5 | 30.0% |
| 0.1 | 854.3 | 15.0% |
| 0.0 | 1005.0 | 0.0% |
Table 3: IC50 Values for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | R2 |
| Inhibitor X | 1.25 | 1.1 | 0.99 |
| Inhibitor Y | 5.8 | 0.9 | 0.98 |
| Inhibitor Z | 22.1 | 1.3 | 0.97 |
Mandatory Visualization
Caption: MCAD catalyzes a key step in fatty acid β-oxidation.
Caption: High-throughput screening workflow for MCAD inhibitors.
Caption: Logical relationship of the MCAD inhibitor assay principle.
References
Application Notes and Protocols for 2-Octynoyl-CoA as a Chemical Probe for Fatty Acid Oxidation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production, particularly in high-energy-demand tissues such as the heart, skeletal muscle, and liver. The dysregulation of FAO is implicated in a variety of diseases, including metabolic syndrome, cardiovascular diseases, and cancer. 2-Octynoyl-CoA is a valuable chemical probe for studying the intricacies of FAO. It acts as a mechanism-based inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in the β-oxidation of medium-chain fatty acids.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a chemical probe to investigate FAO.
Mechanism of Action
This compound is an acetylenic thioester that serves as a mechanism-based inactivator of medium-chain acyl-CoA dehydrogenase (MCAD).[1] The inactivation mechanism is dependent on the redox state of the flavin adenine (B156593) dinucleotide (FAD) prosthetic group within the enzyme.
-
Inactivation of Oxidized MCAD: In its oxidized state, MCAD is inactivated by this compound through the labeling of an active site glutamate (B1630785) residue. This process involves the elimination of Coenzyme A (CoASH).[1]
-
Interaction with Reduced MCAD: When MCAD is in its two-electron reduced state, incubation with this compound leads to the rapid formation of a stable dihydroflavin species. This species is resistant to reoxidation.[1]
The inactivation of MCAD by this compound is an irreversible process, making it a potent tool for studying the downstream effects of MCAD inhibition.
Data Presentation
| Inhibitor | Target Enzyme | K_i (μM) | k_inact (min⁻¹) | Reference |
| oct-4-en-2-ynoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 11 | 0.025 | [2][3] |
Experimental Protocols
Preparation and Handling of this compound
Storage and Stability: Store this compound as a solid at -20°C or lower for long-term stability. For short-term use, aqueous solutions can be prepared but should be used promptly as CoA esters can be susceptible to hydrolysis. It is recommended to prepare fresh solutions for each experiment or aliquot and store at -80°C, minimizing freeze-thaw cycles.
Solution Preparation: To prepare a stock solution, dissolve this compound in an appropriate aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4). Ensure the pH of the final solution is suitable for the experimental system. The concentration of the stock solution should be determined based on the required final concentrations for the specific assay.
Protocol 1: Enzymatic Assay for MCAD Inhibition Kinetics
This protocol describes a method to determine the kinetic parameters (K_i and k_inact) of MCAD inactivation by this compound.
Materials:
-
Purified medium-chain acyl-CoA dehydrogenase (MCAD)
-
This compound
-
Octanoyl-CoA (substrate)
-
Electron Transfer Flavoprotein (ETF)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA)
-
Spectrophotometer capable of monitoring absorbance changes over time
Procedure:
-
Enzyme Preparation: Prepare a stock solution of purified MCAD in the assay buffer. The final concentration of the enzyme in the assay will depend on the specific activity and the sensitivity of the detection method.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Pre-incubation: In a cuvette, mix the MCAD enzyme with different concentrations of this compound. Incubate for various time intervals to allow for the time-dependent inactivation of the enzyme.
-
Activity Measurement: At the end of each incubation period, initiate the enzymatic reaction by adding the substrate, octanoyl-CoA, and the electron acceptor, ETF.
-
Data Acquisition: Monitor the reduction of ETF spectrophotometrically by the decrease in absorbance at a specific wavelength (e.g., 438 nm) over time.
-
Data Analysis:
-
Determine the initial velocity of the reaction for each inhibitor concentration and incubation time.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line represents the apparent inactivation rate constant (k_obs).
-
Plot the reciprocal of k_obs versus the reciprocal of the inhibitor concentration (Lineweaver-Burk plot) or plot k_obs versus the inhibitor concentration.
-
From these plots, determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_i).
-
Protocol 2: Cellular Fatty Acid Oxidation Inhibition Assay using Radiolabeled Substrates
This protocol measures the effect of this compound on the oxidation of fatty acids in cultured cells using a radiolabeled substrate.[4][5]
Materials:
-
Cultured cells (e.g., hepatocytes, myoblasts)
-
Cell culture medium
-
This compound
-
[¹⁴C]-Palmitate (or another radiolabeled fatty acid)
-
Bovine serum albumin (BSA), fatty acid-free
-
L-carnitine
-
Scintillation counter and scintillation fluid
-
Perchloric acid
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Preparation of Radiolabeled Substrate: Prepare a solution of [¹⁴C]-palmitate complexed to fatty acid-free BSA in the cell culture medium.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound in the cell culture medium for a specific period (e.g., 1-4 hours). Include a vehicle control (medium without the inhibitor).
-
Initiation of FAO: After the pre-incubation, replace the medium with fresh medium containing the [¹⁴C]-palmitate-BSA complex and L-carnitine, along with the respective concentrations of this compound.
-
CO₂ Trapping: To measure the complete oxidation of the fatty acid, place a piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide) in a center well or a suspended vial within each well of a sealed plate.
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 2-4 hours).
-
Termination of Reaction: Stop the reaction by adding perchloric acid to the cell medium. This will lyse the cells and release the trapped ¹⁴CO₂.
-
Measurement of Radioactivity:
-
¹⁴CO₂: Transfer the filter paper to a scintillation vial containing scintillation fluid and measure the radioactivity using a scintillation counter. This represents the amount of completely oxidized palmitate.
-
Acid-Soluble Metabolites (ASMs): Collect the acidified cell medium and centrifuge to pellet the cell debris. Measure the radioactivity in the supernatant, which contains the ¹⁴C-labeled ASMs (incomplete oxidation products).
-
-
Data Analysis: Normalize the radioactive counts (DPM) to the protein content of each well. Compare the DPM values between the this compound-treated groups and the vehicle control to determine the extent of FAO inhibition.
Protocol 3: Cellular Fatty Acid Oxidation Inhibition Assay using a Seahorse XF Analyzer
This protocol outlines the use of a Seahorse XF Analyzer to measure the real-time effect of this compound on cellular oxygen consumption rate (OCR) driven by fatty acid oxidation.
Materials:
-
Cultured cells
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
Seahorse XF Base Medium
-
Palmitate-BSA conjugate (or other long-chain fatty acid substrate)
-
L-carnitine
-
This compound
-
(Optional) Etomoxir (B15894) (CPT1 inhibitor, as a positive control for FAO inhibition)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Preparation of Assay Medium: Prepare the FAO assay medium by supplementing Seahorse XF Base Medium with substrates such as glucose, pyruvate, and glutamine, and add L-carnitine to facilitate fatty acid transport into the mitochondria.
-
Inhibitor Plate Preparation: Prepare a utility plate containing this compound at various concentrations for injection during the assay. Also, include a vehicle control and optionally, etomoxir as a positive control.
-
Seahorse XF Assay Setup:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant.
-
Replace the cell culture medium with the pre-warmed FAO assay medium.
-
Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
-
Assay Protocol:
-
Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Equilibrate the system and measure the basal oxygen consumption rate (OCR).
-
Inject the palmitate-BSA substrate to stimulate fatty acid oxidation and measure the OCR response.
-
Inject the different concentrations of this compound and monitor the subsequent changes in OCR to determine the inhibitory effect.
-
(Optional) Inject other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to perform a mitochondrial stress test and further dissect the effects on mitochondrial respiration.
-
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the percentage of inhibition of FAO-driven respiration at each concentration of this compound.
Visualizations
Caption: Inhibition of Fatty Acid Oxidation by this compound.
Caption: Workflow for MCAD Enzymatic Inhibition Assay.
Caption: Workflow for Cellular FAO Inhibition Assay.
References
- 1. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of medium-chain acyl-CoA dehydrogenase by oct-4-en-2-ynoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of 2-Octynoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the chemical synthesis and subsequent purification of 2-Octynoyl-CoA, a valuable molecular probe for studying fatty acid metabolism and related enzymatic activities. The described protocol utilizes a robust and efficient coupling method employing 1,1'-carbonyldiimidazole (B1668759) (CDI) to form the thioester linkage between 2-octynoic acid and Coenzyme A. Purification is achieved through preparative reverse-phase high-performance liquid chromatography (RP-HPLC), yielding a highly pure product suitable for a range of research applications. This document includes detailed experimental procedures, a summary of quantitative data, and a visual workflow to ensure successful synthesis and purification.
Data Presentation
A summary of the key quantitative parameters for the synthesis and purification of this compound is presented in Table 1. The data is compiled from typical results for the synthesis of short-to-medium chain acyl-CoAs using the carbonyldiimidazole (CDI) method.[1]
Table 1: Summary of Quantitative Data for this compound Synthesis and Purification
| Parameter | Value | Method of Determination |
| Synthesis | ||
| Starting Materials | 2-Octynoic Acid, Coenzyme A (trilithium salt), 1,1'-Carbonyldiimidazole | - |
| Typical Reaction Yield (crude) | 70-90% | HPLC analysis of the reaction mixture |
| Reaction Time | Activation: 15-30 min; Coupling: 2-4 hours | HPLC monitoring |
| Purification | ||
| Method | Preparative Reverse-Phase HPLC | - |
| Column | C18, 5 µm, 10 x 250 mm | - |
| Final Product Purity | >95% | Analytical HPLC |
| Typical Recovery from Purification | 60-80% | UV-Vis Spectroscopy at 260 nm |
Experimental Protocols
Part 1: Chemical Synthesis of this compound via CDI Coupling
This protocol describes the synthesis of this compound from 2-octynoic acid and Coenzyme A using 1,1'-carbonyldiimidazole (CDI) as the activating agent. The reaction proceeds in two main steps: the activation of the carboxylic acid to form an acyl-imidazolide, followed by the nucleophilic attack of the thiol group of Coenzyme A.
Materials and Reagents:
-
2-Octynoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Coenzyme A (trilithium salt)
-
Potassium bicarbonate buffer (0.5 M, pH 8.0), chilled to 4°C
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flasks, magnetic stirrer, etc.)
Protocol:
-
Activation of 2-Octynoic Acid: a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-octynoic acid (1.2 equivalents) in anhydrous THF. b. To this solution, add CDI (1.0 equivalent) in one portion. c. Stir the reaction mixture at room temperature for 15-30 minutes. The completion of the activation step can be monitored by the cessation of CO₂ evolution. This forms the 2-octynoyl-imidazole intermediate.
-
Synthesis of this compound: a. In a separate flask, dissolve Coenzyme A trilithium salt (1.0 equivalent) in cold (4°C) 0.5 M potassium bicarbonate buffer (pH 8.0). b. With vigorous stirring on an ice bath, slowly add the freshly prepared 2-octynoyl-imidazole solution from step 1c to the Coenzyme A solution. c. Maintain the pH of the reaction mixture between 7.5 and 8.0. If the pH drops, add small aliquots of 1 M potassium bicarbonate. d. Allow the reaction to proceed for 2-4 hours on ice. e. Monitor the formation of this compound by analytical RP-HPLC. The reaction is considered complete when the Coenzyme A peak is no longer prominent.
Part 2: Purification of this compound by Preparative RP-HPLC
This protocol details the purification of the synthesized this compound from the crude reaction mixture using preparative reverse-phase high-performance liquid chromatography.
Materials and Reagents:
-
Crude this compound reaction mixture
-
Mobile Phase A: 100 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size)
-
Lyophilizer
Protocol:
-
Sample Preparation: a. Following the synthesis, acidify the crude reaction mixture to pH 3-4 with 1 M HCl to quench the reaction. b. Filter the solution through a 0.45 µm syringe filter to remove any precipitated salts.
-
HPLC Purification: a. Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B. b. Inject the filtered, crude this compound solution onto the column. c. Elute the compounds using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 40 minutes) at a flow rate appropriate for the column size (e.g., 4 mL/min). d. Monitor the elution profile at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A. e. Collect the fractions corresponding to the major peak, which is this compound.
-
Post-Purification Processing: a. Combine the collected fractions containing the pure product. b. Immediately freeze the solution and lyophilize to obtain this compound as a white, fluffy solid. c. Store the purified product at -80°C to prevent degradation.
Part 3: Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by analytical methods.
1. Analytical RP-HPLC:
-
Inject a small amount of the purified product onto an analytical C18 column.
-
A single, sharp peak should be observed, confirming the purity of the compound. Purity can be calculated by integrating the peak area.
2. Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound.
-
Expected [M-H]⁻ ion for C₂₉H₄₅N₇O₁₇P₃S⁻ is approximately 890.19 g/mol .
-
Tandem MS (MS/MS) can be used to confirm the structure by observing characteristic fragmentation patterns of acyl-CoAs.[2][3][4]
3. NMR Spectroscopy:
-
¹H and ¹³C NMR spectroscopy can be used for complete structural elucidation, though the complexity of the Coenzyme A moiety can make interpretation challenging.[5]
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. constantsystems.com [constantsystems.com]
Application Notes and Protocols for 2-Octynoyl-CoA Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octynoyl-CoA is an acetylenic thioester that serves as a valuable tool in biochemical research, particularly as a mechanism-based inactivator of medium-chain acyl-CoA dehydrogenase (MCAD).[1] Proper handling and storage of this compound solutions are critical to ensure its integrity and obtain reliable experimental results. The thioester bond is susceptible to hydrolysis, and the unsaturated acyl chain can be prone to oxidation. These application notes provide detailed protocols and guidelines for the appropriate handling, storage, and utilization of this compound solutions.
General Handling and Storage Recommendations
To maintain the stability and purity of this compound solutions, it is imperative to adhere to the following best practices, derived from established procedures for long-chain and unsaturated acyl-CoA esters.
General Handling Precautions:
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate the degradation of acyl-CoA solutions. It is highly recommended to prepare single-use aliquots to preserve the compound's integrity.
-
Use High-Purity Solvents: Solvents should be of the highest purity available (e.g., HPLC or LC-MS grade) to prevent the introduction of contaminants that could catalyze degradation.
-
Work on Ice: When preparing solutions or handling samples, all materials should be kept on ice to minimize thermal degradation.
-
Inert Atmosphere: As an unsaturated acyl-CoA, this compound is susceptible to oxidation. It is advisable to handle it under an inert atmosphere (e.g., in a glove box). If a glove box is not available, overlaying solutions with argon or nitrogen before sealing the container is a good practice.
-
Avoid Contamination: Use clean, dedicated glassware and equipment to prevent cross-contamination.
Quantitative Data Summary
| Storage Condition | Solvent/Form | Recommended Duration | Stability Notes |
| -80°C | Aqueous (pH 4-6) | > 1 year | Optimal for long-term storage of aqueous solutions. Aliquoting is crucial. |
| Organic Solvent | > 1 year | Recommended for long-term storage. | |
| -20°C | Aqueous (pH 4-6) | Up to 6 months | Suitable for mid-term storage. |
| Organic Solvent | 6-12 months | A common storage temperature for many labs. | |
| Lyophilized Powder | > 1 year | The most stable form for long-term storage. | |
| 2-8°C | Aqueous (pH 4-6) | < 24 hours | Only for short-term use during experimentation. |
| Room Temperature | Aqueous/Organic | Not Recommended | Significant degradation can occur. |
| pH > 7 | Aqueous | Not Recommended | The thioester bond is prone to hydrolysis at neutral to basic pH. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a stock solution from a powdered form of this compound.
Materials:
-
This compound (powder)
-
High-purity, deoxygenated water or a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0)
-
OR High-purity organic solvent (e.g., methanol)
-
Glass vial with a Teflon-lined cap
-
Inert gas (argon or nitrogen)
-
Calibrated microbalance
-
Glass syringes or pipettes with glass tips
Procedure:
-
Equilibrate: Allow the container of powdered this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weigh: In a clean, dry glass vial, accurately weigh the desired amount of the this compound powder.
-
Dissolve:
-
For aqueous solutions: Add the appropriate volume of cold, deoxygenated, slightly acidic buffer (pH 4-6) to the vial. Gently swirl to dissolve. Sonication in a cold water bath can aid dissolution.
-
For organic solutions: Add the appropriate volume of high-purity organic solvent. Gently swirl or vortex to dissolve.
-
-
Inert Gas Purge: Once dissolved, flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace air.
-
Seal and Store: Immediately and tightly seal the vial with the Teflon-lined cap.
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.
Caption: Workflow for preparing this compound stock solutions.
Protocol 2: Assessment of this compound Solution Stability by HPLC
This protocol outlines a method to assess the stability of a prepared this compound solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Prepared this compound solution
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Initial Analysis (Time Zero):
-
Immediately after preparing the this compound stock solution, inject an aliquot onto the C18 column.
-
Run a gradient elution program to separate the intact this compound from potential degradation products (e.g., free coenzyme A and 2-octynoic acid). A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Monitor the elution at approximately 260 nm.
-
Record the peak area of the intact this compound. This will serve as the baseline (100% integrity).
-
-
Incubation: Store the remaining stock solution under the desired test conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24 hours, 1 week, 1 month), thaw an aliquot of the stored solution (if frozen).
-
Inject the same volume as the initial analysis onto the HPLC system and run the same gradient program.
-
Record the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of remaining intact this compound at each time point relative to the time-zero sample.
-
Plot the percentage of intact this compound versus time to determine the stability under the tested conditions.
-
Caption: Workflow for assessing the stability of this compound solutions.
Protocol 3: General Enzyme Inhibition Assay using this compound
This protocol provides a general framework for assessing the inhibitory effect of this compound on a target enzyme, such as medium-chain acyl-CoA dehydrogenase (MCAD). This is a continuous spectrophotometric assay.
Materials:
-
Purified target enzyme (e.g., MCAD)
-
Substrate for the target enzyme (e.g., octanoyl-CoA for MCAD)
-
This compound stock solution
-
Assay buffer (optimal for the target enzyme's activity)
-
96-well UV-transparent plates
-
Spectrophotometer or microplate reader capable of kinetic measurements
Procedure:
-
Prepare Solutions:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
Prepare a working solution of the target enzyme in the assay buffer.
-
Prepare a working solution of the substrate in the assay buffer.
-
-
Reaction Setup:
-
In the wells of the 96-well plate, add the assay buffer.
-
Add varying concentrations of the this compound dilutions to the appropriate wells. Include a control well with no inhibitor.
-
Add the enzyme solution to all wells.
-
-
Pre-incubation: Incubate the plate at the desired temperature for a set period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor Reaction: Immediately place the plate in the spectrophotometer and measure the change in absorbance over time at the appropriate wavelength for the assay.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the enzyme activity (as a percentage of the control without inhibitor) against the logarithm of the this compound concentration to determine the IC50 value.
-
Caption: Simplified signaling pathway of enzyme inhibition.
Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. Work in a well-ventilated area. In case of contact, rinse the affected area thoroughly with water. Dispose of waste according to institutional guidelines.
References
Application Note: HPLC Analysis of 2-Octynoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the analysis of 2-Octynoyl-CoA using High-Performance Liquid Chromatography (HPLC). This method is designed for the accurate quantification of this compound in various biological and experimental samples.
Introduction
This compound is an acetylenic thioester that acts as an inactivator of medium-chain acyl-CoA dehydrogenase (MCAD), an enzyme involved in fatty acid β-oxidation.[1] Its analysis is crucial for studying enzyme kinetics, drug development, and understanding metabolic pathways. Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and quantification of acyl-CoA compounds.[2][3] This method separates compounds based on their hydrophobicity, making it well-suited for distinguishing different acyl-CoA species.
Principle of the Method
The analytical method described here utilizes reverse-phase HPLC to separate this compound from other components in a sample. The separation is achieved on a C18 stationary phase, where more hydrophobic molecules are retained longer. A mobile phase gradient of an aqueous buffer and an organic solvent is used to elute the analytes. Detection is typically performed using a UV detector at a wavelength of 254 nm, which is the absorbance maximum for the adenine (B156593) ring of the Coenzyme A moiety.[2] For higher sensitivity and specificity, this method can be coupled with mass spectrometry (LC-MS/MS).[4][5]
Materials and Reagents
-
HPLC System: Agilent 1100 series or equivalent, equipped with a binary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.
-
Column: Luna® C18(2) 100 Å, 150 x 4.6 mm, 5 µm particle size (Phenomenex) or equivalent.
-
Mobile Phase A: 50 mM Potassium Phosphate (KH2PO4), pH 5.3.[2]
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Sample Solvent: Mobile Phase A.
-
This compound Standard: Commercially available or synthesized.
-
Other Reagents: Perchloric acid (PCA), Potassium carbonate (K2CO3) for sample extraction.
Experimental Protocols
Sample Preparation (from cell culture or tissue)
-
Homogenization: Homogenize cell pellets or tissue samples in ice-cold 5% perchloric acid (PCA).
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Neutralization: Transfer the supernatant to a new tube and neutralize with 5 M K2CO3. The pH should be between 6.0 and 7.0.
-
Second Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate the potassium perchlorate.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
HPLC Method
The following table summarizes the HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Luna® C18(2) 100 Å, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 50 mM Potassium Phosphate, pH 5.3[2] |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm[2] |
| Injection Volume | 20 µL |
Data Analysis
-
Standard Curve: Prepare a series of this compound standards of known concentrations (e.g., 1 µM to 100 µM).
-
Injection: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard. Quantify the amount of this compound in the samples by integrating the peak area and comparing it to the standard curve.
Quantitative Data Summary
The following table presents expected performance data for this HPLC method. These values are estimates based on typical performance for similar short-chain acyl-CoA analyses.
| Parameter | Expected Value |
| Retention Time | 15 - 20 minutes (dependent on the specific gradient) |
| **Linearity (R²) ** | > 0.995 |
| Limit of Detection (LOD) | ~5 pmol[6] |
| Limit of Quantification (LOQ) | ~15 pmol |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
This application note provides a comprehensive guide for the analysis of this compound. The described method is robust and can be adapted for various research and development applications. For enhanced sensitivity, coupling with mass spectrometry is recommended.
References
- 1. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: In Vitro Modeling of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency using 2-Octynoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common inherited disorder of mitochondrial fatty acid β-oxidation, leading to impaired energy production, particularly during periods of fasting or metabolic stress.[1] This condition can result in life-threatening crises characterized by hypoketotic hypoglycemia, lethargy, and in severe cases, coma or sudden death. The development of robust in vitro models that accurately recapitulate the cellular pathophysiology of MCAD deficiency is crucial for understanding disease mechanisms and for the screening and development of novel therapeutic agents.
These application notes provide a detailed framework for establishing an in vitro model of MCAD deficiency in human fibroblasts using 2-Octynoyl-CoA, a known irreversible inhibitor of MCAD.[2] By treating healthy fibroblasts with this compound, it is possible to mimic the biochemical phenotype of MCAD deficiency, providing a controlled and reproducible system for experimental investigation. The protocols outlined below detail the necessary steps for cell culture, inhibitor treatment, and the subsequent assessment of key cellular and metabolic parameters, including fatty acid oxidation, oxidative stress, mitochondrial health, and apoptosis.
Principle of the Model
The model is based on the pharmacological inhibition of the MCAD enzyme in a wild-type cell line, such as human dermal fibroblasts, to induce a state that mimics the genetic deficiency. This compound is an acetylenic fatty acyl-CoA analog that acts as a mechanism-based irreversible inhibitor of MCAD.[2][3] This inhibition blocks the first step of medium-chain fatty acid β-oxidation, leading to a metabolic state characterized by:
-
Reduced fatty acid oxidation (FAO) capacity.
-
Accumulation of upstream metabolites (emulated by the presence of the inhibitor).
-
Downstream cellular consequences such as altered energy homeostasis, increased oxidative stress, and potential induction of apoptosis.
This approach allows for the study of the acute effects of MCAD inhibition and provides a platform for testing the efficacy of therapeutic interventions aimed at mitigating these effects.
Data Presentation
Table 1: Treatment Conditions for Inducing MCAD Deficiency Phenotype
| Parameter | Recommended Range | Notes |
| Cell Line | Human Dermal Fibroblasts | Primary or immortalized lines (e.g., Hs27, BJ) can be used. |
| This compound Conc. | 10 - 100 µM | Optimal concentration should be determined empirically via a dose-response curve assessing FAO inhibition and cytotoxicity. |
| Treatment Duration | 24 - 72 hours | Dependent on the endpoint being measured. Shorter times for signaling events, longer for apoptosis or chronic stress markers. |
| Cell Seeding Density | 5 x 10⁴ cells/cm² | Adjust based on the specific assay and desired cell confluency at the time of analysis. |
| Culture Medium | DMEM, 10% FBS, 1% P/S | Standard culture conditions. For specific assays, the medium may be replaced with serum-free or glucose-deprived medium. |
Table 2: Expected Outcomes and Assay Summary
| Assay | Parameter Measured | Expected Outcome with this compound Treatment |
| Fatty Acid Oxidation (FAO) Flux Assay | Rate of radiolabeled water production from fatty acids | Decreased FAO rate |
| Mitochondrial Superoxide Assay (MitoSOX) | Level of mitochondrial superoxide | Increased fluorescence intensity |
| Mitochondrial Membrane Potential (JC-1) | Ratio of red to green fluorescence | Decreased red/green fluorescence ratio |
| Apoptosis Assay (Caspase-3 Activity) | Caspase-3 enzyme activity | Increased caspase-3 activity |
| Cell Viability Assay (e.g., MTT/CCK-8) | Cellular metabolic activity/viability | Decreased viability at higher concentrations |
Experimental Workflow
Caption: Experimental workflow for developing the in vitro MCAD deficiency model.
Signaling Pathways
Inhibition of fatty acid oxidation by this compound is expected to induce significant metabolic stress, impacting key cellular signaling pathways that regulate energy homeostasis and cell fate.
Caption: Postulated signaling cascade following MCAD inhibition by this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed human dermal fibroblasts in the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein/RNA extraction) at a density of 5 x 10⁴ cells/cm².
-
Cell Culture: Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Store aliquots at -20°C.
-
Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of this compound (e.g., 10, 25, 50, 100 µM). Include a vehicle control group treated with the same concentration of solvent.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding to the endpoint assays.
Protocol 2: Fatty Acid Oxidation (FAO) Flux Assay
This protocol is adapted from established methods for measuring the conversion of radiolabeled fatty acids to radiolabeled water.
-
Cell Preparation: Seed and treat cells with this compound as described in Protocol 1 in a multi-well plate (e.g., 24-well).
-
Preparation of Radiolabeled Substrate: Prepare an assay medium (e.g., serum-free DMEM) containing [9,10-³H]-palmitic acid complexed to fatty acid-free BSA and L-carnitine.
-
Assay Initiation: Remove the treatment medium, wash the cells once with PBS, and add the radiolabeled assay medium to each well.
-
Incubation: Incubate the plates at 37°C for 1-3 hours.
-
Measurement of ³H₂O Production:
-
Transfer the assay medium to a new tube.
-
Precipitate the un-oxidized [³H]palmitate by adding trichloroacetic acid (TCA) to a final concentration of 10%.
-
Centrifuge to pellet the precipitate.
-
Separate the supernatant containing the ³H₂O from the pellet using a separation column (e.g., anion exchange).
-
Add the aqueous phase to a scintillation vial with scintillation fluid.
-
-
Data Analysis: Measure radioactivity using a scintillation counter. Normalize the counts per minute (CPM) to the protein content of each well. Calculate the fold change in FAO in treated cells compared to controls.
Protocol 3: Mitochondrial Superoxide Detection (MitoSOX Red Assay)
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and treat as described in Protocol 1.
-
Preparation of MitoSOX Red Working Solution: Dilute a 5 mM MitoSOX Red stock solution in pre-warmed HBSS (with Ca²⁺ and Mg²⁺) to a final working concentration of 5 µM.
-
Cell Staining: Aspirate the culture medium and add a sufficient volume of the MitoSOX Red working solution to cover the cells. Incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed HBSS.
-
Imaging: Visualize fluorescence using a fluorescence microscope with appropriate filter sets (Excitation: ~510 nm; Emission: ~580 nm).
-
Quantification (Optional): For quantitative analysis, use a plate reader or flow cytometry. For flow cytometry, trypsinize and resuspend cells in PBS for analysis in the PE channel.
Protocol 4: Mitochondrial Membrane Potential Assay (JC-1 Assay)
-
Cell Preparation: Seed and treat cells in a 96-well black, clear-bottom plate as described in Protocol 1.
-
Preparation of JC-1 Staining Solution: Prepare a 1-10 µM JC-1 working solution in cell culture medium from a stock solution.
-
Cell Staining: Replace the culture medium with the JC-1 working solution. Incubate the plate at 37°C for 15-30 minutes in the dark.
-
Washing: Aspirate the supernatant and wash the cells with a pre-warmed assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Red fluorescence (J-aggregates in healthy mitochondria): Excitation ~540 nm, Emission ~590 nm.
-
Green fluorescence (JC-1 monomers in depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
Protocol 5: Apoptosis Detection (Caspase-3 Activity Assay)
This protocol describes a colorimetric assay.
-
Cell Lysis: After treatment (Protocol 1), collect cells (1-5 x 10⁶) and resuspend them in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
Preparation of Cell Lysate: Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh tube. Determine the protein concentration.
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of protein diluted to 50 µL with Cell Lysis Buffer for each sample.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.
-
Add 5 µL of 4 mM DEVD-pNA substrate (200 µM final concentration).
-
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 400-405 nm in a microplate reader.
-
Data Analysis: Compare the absorbance of treated samples with the uninduced control to determine the fold increase in caspase-3 activity.
Conclusion
The use of this compound to inhibit MCAD in cultured human fibroblasts provides a valuable and adaptable in vitro model for studying the cellular and metabolic consequences of MCAD deficiency. The protocols detailed in these application notes offer a comprehensive approach to establishing this model and assessing key pathological indicators. This system can be instrumental in elucidating disease mechanisms, identifying potential therapeutic targets, and screening for novel drug candidates. Researchers should optimize the described conditions for their specific cell lines and experimental questions to ensure robust and reproducible results.
References
- 1. Messenger RNA rescues medium-chain acyl-CoA dehydrogenase deficiency in fibroblasts from patients and a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Octynoyl-CoA in Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octynoyl-CoA is a valuable tool for researchers studying mitochondrial fatty acid β-oxidation (FAO). It acts as a mechanism-based inhibitor of key enzymes in this pathway, primarily medium-chain acyl-CoA dehydrogenase (MCAD) and the mitochondrial trifunctional protein (MTP).[1] By blocking the oxidation of medium-chain fatty acids, this compound allows for the detailed investigation of the roles of these enzymes in mitochondrial bioenergetics and the pathophysiology of metabolic disorders. These application notes provide detailed protocols for the use of this compound in isolated mitochondria to assess its impact on respiration and membrane potential.
Mechanism of Action
This compound is an acetylenic analog of the physiological substrate octanoyl-CoA. Its inhibitory action stems from its ability to irreversibly modify the FAD cofactor of MCAD.[2] The triple bond in the 2-octynoyl moiety is key to its function as an irreversible inhibitor.[3] Specifically, this compound inactivates MCAD by two distinct pathways depending on the redox state of the FAD prosthetic group.[2] Inactivation of the oxidized enzyme involves the labeling of an active site glutamate (B1630785) residue.[2] Furthermore, analogs of this compound have been shown to be multifunctional inhibitors, also targeting the mitochondrial trifunctional protein β-subunit.[1]
Data Presentation
| Compound | Target Enzyme | Parameter | Value | Reference |
| Oct-4-en-2-ynoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | K(I) | 11 µM | [3] |
| Oct-4-en-2-ynoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | k(inact) | 0.025 min⁻¹ | [3] |
Signaling Pathway Inhibition
The following diagram illustrates the points of inhibition by this compound within the mitochondrial fatty acid β-oxidation pathway.
Caption: Inhibition of Fatty Acid β-Oxidation by this compound.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rodent Liver
This protocol describes the isolation of functional mitochondria from rodent liver using differential centrifugation.
Materials:
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, pH 7.4.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Quickly excise the liver and place it in ice-cold Isolation Buffer I.
-
Mince the liver finely with scissors on a pre-chilled glass plate.
-
Wash the minced tissue several times with Isolation Buffer I to remove excess blood.
-
Transfer the tissue to a Dounce homogenizer with 5 volumes of Isolation Buffer I.
-
Homogenize with 6-8 slow strokes of the pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully transfer the supernatant to a new centrifuge tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in Isolation Buffer I and centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Repeat the wash step with Isolation Buffer II.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard method such as the Bradford or BCA assay.
Protocol 2: Assessment of Mitochondrial Respiration using High-Resolution Respirometry
This protocol outlines the measurement of oxygen consumption in isolated mitochondria to assess the inhibitory effect of this compound on fatty acid oxidation.
Materials:
-
Isolated mitochondria (from Protocol 1).
-
Respiration Buffer (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.
-
Substrates: Octanoyl-CoA, L-carnitine, Malate (B86768), ADP.
-
Inhibitor: this compound.
-
Other inhibitors: Rotenone (B1679576) (Complex I inhibitor), Antimycin A (Complex III inhibitor).
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).
Procedure:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add 2 mL of Respiration Buffer to the respirometer chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add isolated mitochondria to the chamber to a final concentration of 0.05-0.1 mg/mL.
-
Record the basal respiration rate (State 1).
-
Add malate (e.g., 2 mM final concentration) to provide a source of oxaloacetate for the TCA cycle.
-
Add octanoyl-CoA (e.g., 20 µM) and L-carnitine (e.g., 2 mM) to initiate fatty acid oxidation-driven respiration (State 2).
-
Once a stable respiration rate is achieved, add this compound at the desired concentration(s) and record the change in oxygen consumption.
-
To measure the maximal coupled respiration (State 3), add a saturating concentration of ADP (e.g., 1-2 mM).
-
To assess the contribution of the electron transport chain, sequentially add rotenone (e.g., 0.5 µM) and antimycin A (e.g., 2.5 µM) to inhibit Complex I and III, respectively.
-
Analyze the data to determine the percentage inhibition of fatty acid oxidation-supported respiration by this compound.
Caption: Experimental Workflow for Respiration Assay.
Protocol 3: Measurement of Mitochondrial Membrane Potential
This protocol describes the use of a fluorescent dye to measure changes in mitochondrial membrane potential in response to this compound.
Materials:
-
Isolated mitochondria (from Protocol 1).
-
Respiration Buffer (as in Protocol 2).
-
Substrates: Octanoyl-CoA, L-carnitine, Malate.
-
Inhibitor: this compound.
-
Uncoupler: FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).
-
Fluorescent membrane potential-sensitive dye (e.g., TMRM, TMRE, or JC-1).
-
Fluorometer or fluorescence microscope.
Procedure:
-
Resuspend isolated mitochondria in Respiration Buffer to a final concentration of 0.1-0.5 mg/mL.
-
Add the fluorescent dye to the mitochondrial suspension at the manufacturer's recommended concentration (e.g., 25 nM TMRM).
-
Incubate for 15-30 minutes at room temperature or 37°C to allow the dye to accumulate in the mitochondria.
-
Transfer the mitochondrial suspension to a cuvette for a fluorometer or to a suitable imaging dish for microscopy.
-
Record the baseline fluorescence.
-
Add malate, octanoyl-CoA, and L-carnitine to energize the mitochondria and establish a stable membrane potential.
-
Add this compound at the desired concentration(s) and monitor the change in fluorescence over time. A decrease in fluorescence (for TMRM/TMRE) or a shift from red to green fluorescence (for JC-1) indicates depolarization of the mitochondrial membrane.
-
As a positive control for depolarization, add FCCP (e.g., 1 µM) at the end of the experiment to induce complete dissipation of the membrane potential.
Caption: Workflow for Mitochondrial Membrane Potential Assay.
References
- 1. Oct-2-yn-4-enoyl-CoA as a multifunctional enzyme inhibitor in fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of medium-chain acyl-CoA dehydrogenase by oct-4-en-2-ynoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Octynoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: This document is intended for researchers, scientists, and drug development professionals involved in metabolic studies, enzyme kinetics, and drug discovery.
Introduction: 2-Octynoyl-Coenzyme A (2-Octynoyl-CoA) is a valuable chemical probe, primarily known as an irreversible inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), an essential enzyme in the mitochondrial fatty acid β-oxidation pathway. Accurate quantification of this compound in various biological matrices is crucial for understanding its mechanism of action, assessing its therapeutic potential, and studying metabolic flux. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis, offering high sensitivity and specificity.[1] This application note provides a detailed protocol for the robust and reproducible quantification of this compound.
Principle of the Method: The method involves the extraction of this compound from a biological sample, followed by chromatographic separation using reverse-phase liquid chromatography (LC). The analyte is then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled or odd-chain internal standard.[2][3]
Visualized Experimental and Biological Pathways
The following diagrams illustrate the key workflows and the biological context of this compound.
Caption: General workflow for the extraction of this compound from biological samples.
Caption: Flowchart of the quantitative LC-MS/MS analysis using MRM.
Caption: Inhibition of MCAD by this compound within the β-oxidation pathway.
Experimental Protocols
Materials and Reagents
-
This compound standard (CAS No. 116171-80-7)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled standard.
-
Solvents: Acetonitrile, Methanol (B129727), Water (LC-MS grade).
-
Reagents: Formic acid, Ammonium formate, 5-Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA).[2][4]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg).[5]
-
Standard lab equipment: centrifuge, evaporator, vortex mixer, sonicator.
Sample Preparation Protocol
This protocol is adapted from established methods for short and long-chain acyl-CoAs.[1][5][6]
-
Homogenization: For tissue samples (~25 mg) or cell pellets (~1-5 million cells), place in a 2 mL microcentrifuge tube on ice.
-
Extraction: Add 500 µL of ice-cold extraction buffer (e.g., 2.5% w/v SSA in water or 10% w/v TCA) containing the internal standard (e.g., 1 nmol C17:0-CoA).[2][4][5]
-
Lysis: Vortex vigorously and sonicate for 3 x 10-second pulses on ice.
-
Precipitation: Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge at 18,000 x g for 15 minutes at 4°C.[2][5]
-
Collection: Carefully transfer the supernatant to a new tube.
-
Cleanup (Optional but Recommended):
-
Drying: Evaporate the supernatant (or SPE eluate) to complete dryness under a gentle stream of nitrogen.[6]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A). Vortex and transfer to an LC-MS vial.[7]
LC-MS/MS Method Parameters
The following are starting parameters and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography (LC) Conditions | Parameter | Setting | | :--- | :--- | | Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | | Mobile Phase A | 98:2 Water:Acetonitrile with 5 mM Ammonium Formate[6] | | Mobile Phase B | 98:2 Acetonitrile:Water with 5 mM Ammonium Formate[6] | | Flow Rate | 0.2 - 0.4 mL/min[8] | | Column Temperature | 40°C[3] | | Injection Volume | 5 - 10 µL | | LC Gradient | Time (min) | % B | | | 0.0 - 2.0 | 2% | | | 2.0 - 12.0 | 2% -> 55% | | | 12.0 - 13.0 | 55% -> 95% | | | 13.0 - 16.0 | 95% | | | 16.1 - 20.0 | 2% (Re-equilibration) |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Ion Spray Voltage | 5.5 kV[6] |
| Interface Temp. | 350 - 450°C[6] |
| Gases (Nitrogen) | Curtain Gas: 25 psi, Gas 1: 60 psi, Gas 2: 30 psi[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon (CAD) |
Data Analysis and Quantification
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte standards. The concentration of this compound in the biological samples is then determined by interpolating their peak area ratios from this curve.
Quantitative Data Summary
The following tables provide the necessary mass transitions for analysis and typical performance metrics that should be established during method validation.
Table 3: MRM Transitions for Quantification The precursor ion for this compound (C₂₉H₄₆N₇O₁₇P₃S, Monoisotopic Mass: 893.18) is the [M+H]⁺ ion. The most common fragmentation for acyl-CoAs in positive mode is a neutral loss of the 3'-phospho-ADP moiety (507 Da).[2][9]
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Transition Type |
| This compound | 894.2 | 387.1 ([M+H - 507]⁺) | Quantitative |
| 894.2 | 428.1 (Adenosine diphosphate (B83284) fragment) | Qualitative[2] | |
| C17:0-CoA (IS) | 1018.4 | 511.3 ([M+H - 507]⁺) | Quantitative |
Table 4: Representative Method Performance (Example) These values are illustrative and must be experimentally determined. They are based on typical performance for similar acyl-CoA analyses.[6]
| Parameter | Typical Value |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coeff. (R²) | > 0.995 |
| LLOQ | 0.5 ng/mL |
| Accuracy (% Bias) | 85 - 115% |
| Precision (% CV) | < 15% |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Octynoyl-CoA in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. The cornerstone of traditional MFA is the use of stable isotope tracers (e.g., ¹³C, ¹⁵N, ²H) to track the flow of atoms through metabolic networks. Upon reviewing the current scientific literature, it is important to note that 2-Octynoyl-CoA is not a standard or documented probe for quantitative metabolic flux analysis. MFA relies on tracing the fate of atoms, which is achieved through the mass difference of stable isotopes.
However, this compound, as an alkyne-tagged analog of octanoyl-CoA, is a highly valuable chemical probe for a different but related application: the study of protein acylation and enzyme-inhibitor interactions through activity-based protein profiling (ABPP) . The terminal alkyne group serves as a "bioorthogonal handle," allowing for the specific chemical tagging of molecules that have interacted with the probe. This enables researchers to identify and quantify proteins that are acylated with octanoyl groups or to identify the targets of fatty acid metabolism enzymes.
These application notes will detail the established use of this compound and similar alkynyl-CoA analogs as chemical probes for studying protein-acyl-CoA interactions and provide protocols for their application in a research setting.
Core Concepts and Applications
This compound is a synthetic analog of octanoyl-CoA, a key intermediate in medium-chain fatty acid metabolism. Its utility in research stems from two key features:
-
Metabolic Mimicry: It is structurally similar enough to octanoyl-CoA to be recognized and utilized by certain enzymes involved in fatty acid metabolism.
-
Bioorthogonal Alkyne Handle: The terminal alkyne group does not interfere with most biological processes but can be specifically reacted with an azide-containing reporter tag (e.g., a fluorophore or biotin) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry."
Primary Applications:
-
Identifying Protein Acylation: Tracking the covalent attachment of the octanoyl group to proteins (S-acylation on cysteine or N-acylation on lysine).
-
Enzyme Target Identification: As a known inactivator of specific enzymes, it can be used to identify and characterize acyl-CoA dehydrogenases and other enzymes that bind it.[1]
-
Visualizing Acylated Proteins: Using a fluorescent reporter tag to visualize the subcellular localization of proteins that are modified by or interact with the probe.
-
Proteomic Profiling: Using a biotin (B1667282) reporter tag to enrich and subsequently identify tagged proteins via mass spectrometry.
Signaling Pathways and Experimental Logic
This compound enters the cell and is available to interact with enzymes and protein substrates involved in fatty acid metabolism. One of its known targets is the medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in the β-oxidation pathway. The probe acts as an inactivator of this enzyme.[1] Concurrently, it can be used by acyltransferases to modify proteins. The experimental workflow leverages the alkyne handle to attach a reporter molecule for downstream analysis.
Figure 1. Logical workflow for using this compound as a chemical probe.
Data Presentation
Quantitative data from experiments using this compound typically involves enzyme kinetics or proteomic quantification. Below are examples of how such data can be structured.
Table 1: Enzyme Inhibition by this compound This table summarizes kinetic parameters for the interaction of this compound with its known target, medium-chain acyl-CoA dehydrogenase (MCAD).
| Enzyme Target | Organism | Inhibition Type | k_inact (min⁻¹) | K_I (µM) | Reference |
| MCAD (oxidized) | Pig Kidney | Irreversible | 0.23 | 2.5 | [1] |
| MCAD (reduced) | Pig Kidney | Covalent Adduct | Rapid | N/A | [1] |
Table 2: Hypothetical Proteomic Analysis of Octanoylated Proteins This table shows a sample output from a proteomic experiment designed to identify proteins modified by this compound in a cancer cell line versus a control.
| Protein ID | Gene Name | Fold Change (Treated/Control) | Function | Subcellular Localization |
| P0A6A8 | fabI | 15.2 | Enoyl-acyl-carrier reductase | Cytoplasm |
| P62258 | ACTB | 8.7 | Cytoskeletal Protein | Cytoskeleton |
| Q02252 | ALDH6A1 | 5.4 | Dehydrogenase | Mitochondria |
| P10809 | HSPA5 | 3.1 | Chaperone | Endoplasmic Reticulum |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
This protocol describes the introduction of this compound into cultured cells for metabolic labeling of proteins.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
2-Octynoic acid (precursor) or a cell-permeable version of this compound
-
DMSO (for stock solutions)
-
Cell scraper and lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a 10 cm dish or 6-well plate and grow to 70-80% confluency.
-
Stock Solution Preparation: Prepare a 10-100 mM stock solution of 2-octynoic acid in DMSO.
-
Labeling Medium Preparation: Dilute the 2-octynoic acid stock solution into pre-warmed complete culture medium to a final concentration of 50-200 µM. Vortex thoroughly.
-
Metabolic Labeling:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the labeling medium to the cells.
-
Incubate for 4-18 hours in a standard cell culture incubator (37°C, 5% CO₂). The optimal time should be determined empirically.
-
-
Cell Lysis:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and add ice-cold lysis buffer to the cell pellet.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant (proteome) to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay). The lysate is now ready for downstream click chemistry (Protocol 2).
Protocol 2: In Vitro Click Chemistry (CuAAC) for Protein Tagging
This protocol details the attachment of a reporter molecule (biotin or fluorophore) to the alkyne-tagged proteins in the cell lysate.
Materials:
-
Cell lysate containing alkyne-labeled proteins (from Protocol 1)
-
Azide-PEG3-Biotin or a fluorescent azide (B81097) (e.g., Azide-Alexa Fluor 488)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Mix Preparation: In a microcentrifuge tube, assemble the following components. Final concentrations are suggested starting points.
-
Protein Lysate: 50-100 µg in lysis buffer. Adjust volume to ~45 µL with PBS.
-
Azide Reporter: Add to a final concentration of 100 µM.
-
TCEP: Add to a final concentration of 1 mM (from a fresh 50 mM stock in water).
-
TBTA: Add to a final concentration of 100 µM (from a 1.7 mM stock in DMSO).
-
-
Initiation of Reaction:
-
Vortex the mixture gently.
-
Add CuSO₄ to a final concentration of 1 mM (from a 50 mM stock in water).
-
The total reaction volume should be approximately 50 µL.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent azide.
-
Sample Preparation for Analysis:
-
For fluorescent detection: Add SDS-PAGE loading buffer, boil for 5 minutes, and analyze by SDS-PAGE and in-gel fluorescence scanning.
-
For biotin enrichment: Proceed to affinity purification using streptavidin-coated beads (Protocol 3).
-
Protocol 3: Enrichment and Proteomic Analysis of Biotin-Tagged Proteins
This protocol is for isolating the labeled proteins for identification by mass spectrometry.
Materials:
-
Biotin-tagged lysate (from Protocol 2)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., 1% SDS in PBS, 8 M urea, PBS)
-
Elution buffer or on-bead digestion reagents (e.g., DTT, iodoacetamide (B48618), trypsin)
Procedure:
-
Bead Incubation: Add the biotin-tagged lysate to pre-washed streptavidin beads. Incubate for 2 hours at room temperature with gentle rotation.
-
Washing:
-
Centrifuge the beads and discard the supernatant.
-
Wash the beads sequentially with a series of stringent buffers to remove non-specifically bound proteins. A typical sequence is: 2x with 1% SDS in PBS, 2x with 8 M urea, and 3x with PBS.
-
-
On-Bead Digestion (for Mass Spectrometry):
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce disulfide bonds with DTT (10 mM, 30 min at 56°C).
-
Alkylate cysteine residues with iodoacetamide (55 mM, 20 min at room temperature in the dark).
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
-
Peptide Collection and Analysis:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptides (e.g., with formic acid) and desalt using a C18 StageTip.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins using a database search algorithm (e.g., MaxQuant, Sequest).
-
Figure 2. Experimental workflow for proteomic analysis using this compound.
Hypothetical Application in Flux-Like Measurements
While not a standard MFA probe, one could hypothetically use this compound to measure the relative flux of medium-chain fatty acids towards protein acylation versus other metabolic fates like β-oxidation. This would not provide a comprehensive flux map but could answer specific questions about the partitioning of a metabolic intermediate.
Such an experiment would involve:
-
Treating cells with non-radioactive, alkyne-labeled 2-octynoic acid.
-
At various time points, quenching metabolism and separating the proteome from small molecule metabolites.
-
Using click chemistry and quantitative mass spectrometry to measure the rate of incorporation of the alkyne tag into the proteome (acylation flux) and into downstream metabolites of β-oxidation (metabolic flux).
-
Comparing these rates under different conditions (e.g., with and without an inhibitor of β-oxidation) to understand how the metabolic network redirects the flux of this fatty acid analog.
This approach would provide a semi-quantitative measure of pathway activity rather than the absolute, network-wide fluxes obtained from traditional ¹³C-MFA. It remains a theoretical application that would require significant validation.
References
Application Notes and Protocols: Synthesis and Use of Radiolabeled 2-Octynoyl-CoA for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octynoyl-CoA is a valuable molecular tool for investigating fatty acid metabolism, particularly the mechanisms of medium-chain acyl-CoA dehydrogenase (MCAD), an enzyme crucial for beta-oxidation. As an inactivator of MCAD, radiolabeled this compound serves as a powerful tracer to study enzyme kinetics, mechanisms of inhibition, and the metabolic fate of this acetylenic fatty acid analog.[1] These application notes provide detailed protocols for the synthesis of radiolabeled this compound and its application in metabolic tracer studies, offering insights for research into metabolic disorders and drug development.
Synthesis of Radiolabeled this compound
The synthesis of radiolabeled this compound is a two-stage process: first, the synthesis of radiolabeled 2-octynoic acid, followed by its conversion to the corresponding Coenzyme A (CoA) thioester. The choice of radionuclide will depend on the specific application. Carbon-14 (¹⁴C) is suitable for in vitro and ex vivo studies due to its long half-life, while tritium (B154650) (³H) can offer higher specific activity.[2]
Synthesis of [1-¹⁴C]-2-Octynoic Acid
This protocol is adapted from general methods for synthesizing ¹⁴C-labeled fatty acids.[2]
Experimental Protocol:
-
Materials:
-
Heptynyl bromide
-
[¹⁴C]Potassium cyanide (K¹⁴CN)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
-
Procedure:
-
Cyanation: In a well-ventilated fume hood suitable for radiochemical synthesis, react heptynyl bromide with K¹⁴CN in anhydrous ethanol. The reaction introduces the ¹⁴C-label at the C1 position, forming a nitrile intermediate.
-
Hydrolysis: Hydrolyze the resulting ¹⁴C-nitrile using a strong acid, such as HCl, to convert the nitrile group to a carboxylic acid, yielding [1-¹⁴C]-2-octynoic acid.
-
Purification: Purify the radiolabeled fatty acid using preparative reverse-phase HPLC to achieve high radiochemical purity.
-
Characterization: Confirm the identity and purity of the product using analytical HPLC and mass spectrometry. The specific activity is determined by liquid scintillation counting.
-
Synthesis of [1-¹⁴C]-2-Octynoyl-CoA
This protocol is based on methods for synthesizing other acyl-CoA thioesters.[3]
Experimental Protocol:
-
Materials:
-
[1-¹⁴C]-2-octynoic acid
-
Coenzyme A (CoA)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Reverse-phase HPLC system
-
-
Procedure:
-
Activation: Dissolve [1-¹⁴C]-2-octynoic acid in anhydrous THF and activate it with 1,1'-carbonyldiimidazole. This reaction forms a highly reactive acyl-imidazole intermediate.
-
Thioesterification: Add a solution of Coenzyme A to the activated fatty acid. The thiol group of CoA displaces the imidazole (B134444) to form the [1-¹⁴C]-2-Octynoyl-CoA thioester.
-
Purification: Purify the salt-free [1-¹⁴C]-2-Octynoyl-CoA using reverse-phase HPLC.
-
Purity and Integrity Check: The radiochemical purity should be assessed by analytical HPLC. The integrity of the product can be confirmed by its ability to interact with its target enzyme, MCAD.
-
Quantitative Data Summary:
| Parameter | [1-¹⁴C]-2-Octynoic Acid Synthesis | [1-¹⁴C]-2-Octynoyl-CoA Synthesis |
| Starting Material | Heptynyl bromide, K¹⁴CN | [1-¹⁴C]-2-octynoic acid, CoA |
| Key Reagent | - | 1,1'-Carbonyldiimidazole |
| Typical Yield | 60-75% | >80% |
| Radiochemical Purity | >98% (post-HPLC) | >98% (post-HPLC) |
| Specific Activity | Dependent on K¹⁴CN | Dependent on starting acid |
Application in Tracer Studies
Radiolabeled this compound is primarily used to investigate the fatty acid beta-oxidation pathway, specifically the function and inhibition of medium-chain acyl-CoA dehydrogenase (MCAD).
In Vitro Enzyme Inhibition Assay
This protocol outlines a method to study the inactivation of MCAD by radiolabeled this compound.
Experimental Protocol:
-
Materials:
-
Purified MCAD enzyme
-
[1-¹⁴C]-2-Octynoyl-CoA
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.6)
-
Quenching solution (e.g., trichloroacetic acid)
-
Liquid scintillation counter
-
-
Procedure:
-
Enzyme Incubation: Incubate purified MCAD with varying concentrations of [1-¹⁴C]-2-Octynoyl-CoA in the reaction buffer at a controlled temperature (e.g., 25°C).
-
Time Points: At various time points, take aliquots of the reaction mixture and quench the reaction to stop the enzymatic activity.
-
Separation of Bound and Unbound Ligand: Separate the protein-bound radiolabel from the unbound [1-¹⁴C]-2-Octynoyl-CoA using a suitable method, such as gel filtration or precipitation followed by centrifugation.
-
Quantification: Measure the radioactivity of the protein fraction using a liquid scintillation counter to determine the amount of covalently bound inhibitor.
-
Data Presentation:
| Concentration of [¹⁴C]-2-Octynoyl-CoA (µM) | Incubation Time (min) | Radioactivity of MCAD (DPM) | Moles of Inhibitor Bound per Mole of Enzyme |
| 10 | 5 | ||
| 10 | 15 | ||
| 10 | 30 | ||
| 50 | 5 | ||
| 50 | 15 | ||
| 50 | 30 |
Cellular Metabolism Studies
This protocol describes how to trace the metabolic fate of 2-octynoic acid in cultured cells.
Experimental Protocol:
-
Materials:
-
Cultured cells (e.g., hepatocytes, myoblasts)
-
Cell culture medium
-
[1-¹⁴C]-2-octynoic acid complexed with fatty acid-free BSA
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) or LC-MS system
-
-
Procedure:
-
Cell Labeling: Incubate cultured cells with medium containing [1-¹⁴C]-2-octynoic acid for various time periods.
-
Cell Lysis and Lipid Extraction: After incubation, wash the cells and perform a lipid extraction to separate different classes of lipids.
-
Metabolite Analysis: Analyze the lipid extracts using TLC or LC-MS to identify and quantify the metabolites into which the radiolabel has been incorporated.
-
Radioactivity Measurement: Quantify the radioactivity in the identified metabolite spots or peaks to determine the metabolic flux.
-
Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of radiolabeled this compound.
Metabolic Pathway and Inhibition
Caption: Inhibition of MCAD by this compound in beta-oxidation.
References
Application Notes and Protocols for the Experimental Use of 2-Octynoyl-CoA in Studying Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octynoyl-CoA is a valuable research tool for investigating the intricacies of lipid metabolism, particularly the mitochondrial fatty acid β-oxidation pathway. As an acetylenic analog of the physiological substrate octanoyl-CoA, it acts as a potent mechanism-based inactivator of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in this pathway.[1] Understanding the mechanism of action of this compound and its effects on cellular metabolism can provide crucial insights into the regulation of fatty acid oxidation and may aid in the development of therapeutic agents for metabolic disorders.
These application notes provide a comprehensive overview of the use of this compound in research, including its mechanism of action, quantitative data for related compounds, and detailed protocols for its application in enzymatic and cellular assays.
Mechanism of Action
This compound irreversibly inhibits medium-chain acyl-CoA dehydrogenase (MCAD) through a dual mechanism that depends on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor.[1]
-
Inactivation of Oxidized MCAD: In its oxidized state (MCAD-FAD), the enzyme is inactivated by this compound, leading to the labeling of an active site glutamate (B1630785) residue.[1]
-
Inactivation of Reduced MCAD: When the enzyme is in its two-electron reduced state (MCAD-FADH₂), incubation with this compound results in the rapid formation of a stable dihydroflavin species. This modified flavin is resistant to reoxidation, effectively locking the enzyme in an inactive state.[1]
This mechanism-based inactivation makes this compound a highly specific and potent tool for studying the role of MCAD in lipid metabolism.
Data Presentation
| Inhibitor | Target Enzyme | K_I (μM) | k_inact (min⁻¹) | Reference |
| Oct-4-en-2-ynoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 11 | 0.025 | [2][3] |
Note: K_I represents the inhibitor concentration at which the inactivation rate is half-maximal, and k_inact is the maximal rate of inactivation.
Signaling Pathways and Experimental Workflows
Fatty Acid β-Oxidation Pathway and Inhibition by this compound
The following diagram illustrates the mitochondrial fatty acid β-oxidation spiral and the point of inhibition by this compound.
Caption: Inhibition of MCAD by this compound in the β-Oxidation Pathway.
Experimental Workflow for MCAD Inhibition Assay
This diagram outlines the general workflow for determining the inhibitory effect of this compound on MCAD activity.
Caption: Workflow for assessing MCAD inhibition by this compound.
Experimental Protocols
General Protocol for Synthesis of this compound
Disclaimer: This is a generalized procedure and requires optimization by a qualified chemist. Appropriate safety precautions must be taken when handling all reagents.
Materials:
-
2-Octynoic acid
-
Thionyl chloride or oxalyl chloride (for acid chloride method)
-
Ethyl chloroformate and a tertiary amine (for mixed anhydride (B1165640) method)
-
Carbonyldiimidazole (for acylimidazole method)
-
Coenzyme A (free acid)
-
Anhydrous solvents (e.g., tetrahydrofuran, acetonitrile)
-
Buffer solutions for purification (e.g., phosphate (B84403) or acetate (B1210297) buffers)
-
Reverse-phase HPLC system for purification
Procedure Outline (Mixed Anhydride Method):
-
Dissolve 2-octynoic acid in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C.
-
Add a stoichiometric amount of a tertiary amine (e.g., triethylamine).
-
Slowly add ethyl chloroformate and stir the reaction at 0°C for 1-2 hours to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A in a cold aqueous buffer.
-
Slowly add the mixed anhydride solution to the Coenzyme A solution while maintaining a low temperature and neutral pH.
-
Allow the reaction to proceed for several hours at 4°C.
-
Monitor the reaction progress by HPLC.
-
Purify the this compound product using reverse-phase HPLC with a suitable gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphoric acid).
-
Lyophilize the purified fractions to obtain this compound as a solid.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Protocol for In Vitro MCAD Inhibition Assay (Spectrophotometric)
This protocol is adapted from established spectrophotometric assays for acyl-CoA dehydrogenase activity and is designed to assess the inhibitory potential of this compound.[4][5] The assay measures the reduction of an artificial electron acceptor, ferrocenium hexafluorophosphate (B91526), which is coupled to the oxidation of the acyl-CoA substrate by MCAD.
Materials:
-
Purified pig kidney or recombinant human MCAD
-
Octanoyl-CoA (substrate)
-
This compound (inhibitor)
-
Ferrocenium hexafluorophosphate (electron acceptor)
-
Assay Buffer: 100 mM HEPES or potassium phosphate buffer, pH 7.6, containing 1 mM EDTA
-
Spectrophotometer capable of reading at 300-340 nm
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of MCAD in a suitable buffer and determine its concentration.
-
Prepare stock solutions of octanoyl-CoA and this compound in water or assay buffer. Determine the exact concentration spectrophotometrically using the molar extinction coefficient for the thioester bond (ε₂₆₀ = 8.7 mM⁻¹cm⁻¹ for CoA).
-
Prepare a fresh solution of ferrocenium hexafluorophosphate in the assay buffer.
-
-
Assay Setup:
-
Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should have a final volume of 200 µL.
-
For determining IC₅₀, prepare serial dilutions of this compound. Include a vehicle control (no inhibitor).
-
To each well, add the assay buffer, the desired final concentration of this compound (or vehicle), and the MCAD enzyme.
-
-
Pre-incubation:
-
Pre-incubate the enzyme with the inhibitor (or vehicle) for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C) to allow for time-dependent inactivation.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a fixed concentration of the substrate, octanoyl-CoA, and the electron acceptor, ferrocenium hexafluorophosphate.
-
Immediately begin monitoring the decrease in absorbance at a wavelength corresponding to the reduction of the ferrocenium ion (typically around 300 nm, but should be determined empirically). The rate of absorbance change is proportional to the MCAD activity.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
For mechanism-based inactivators, further kinetic analysis can be performed to determine K_I and k_inact by measuring the rate of inactivation at different inhibitor concentrations.
-
Protocol for Cellular Fatty Acid Oxidation Assay
This protocol outlines a method to assess the effect of this compound on fatty acid oxidation in cultured cells by measuring the oxidation of a radiolabeled fatty acid substrate.
Materials:
-
Cultured cells (e.g., hepatocytes, myoblasts, or fibroblasts)
-
[1-¹⁴C]-Palmitic acid or [9,10-³H]-Palmitic acid
-
Bovine serum albumin (BSA), fatty acid-free
-
This compound
-
Cell culture medium
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Sealed incubation flasks with a center well for trapping CO₂
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in suitable culture vessels (e.g., 24-well plates or T25 flasks) and grow to near confluency.
-
Pre-treat the cells with varying concentrations of this compound (or a vehicle control) for a desired period (e.g., 1-4 hours) in serum-free medium.
-
-
Preparation of Radiolabeled Substrate:
-
Prepare a stock solution of the radiolabeled palmitic acid complexed to BSA.
-
-
Fatty Acid Oxidation Assay:
-
After the pre-incubation period, replace the medium with fresh medium containing the radiolabeled palmitate-BSA complex and the respective concentrations of this compound.
-
If using ¹⁴C-labeled palmitate, place a piece of filter paper soaked in 1 M NaOH in the center well of the sealed flasks to trap the produced ¹⁴CO₂.
-
Incubate the cells at 37°C for 2-4 hours.
-
-
Measurement of Oxidation Products:
-
For ¹⁴CO₂: At the end of the incubation, stop the reaction by injecting perchloric acid into the medium. Allow the flasks to sit for an additional hour to ensure complete trapping of the ¹⁴CO₂. Transfer the filter paper to a scintillation vial and measure the radioactivity.
-
For ³H₂O (from ³H-palmitate): At the end of the incubation, precipitate the protein from the medium with perchloric acid. Separate the aqueous phase (containing ³H₂O) from the organic phase (containing unoxidized ³H-palmitate) by centrifugation and/or column chromatography. Measure the radioactivity in the aqueous phase.
-
-
Data Analysis:
-
Normalize the radioactive counts (DPM) to the total protein content in each well or flask.
-
Compare the rate of fatty acid oxidation in cells treated with this compound to the vehicle-treated control cells to determine the inhibitory effect.
-
Conclusion
This compound is a powerful tool for the specific and irreversible inhibition of medium-chain acyl-CoA dehydrogenase, a critical enzyme in fatty acid β-oxidation. The protocols and information provided in these application notes offer a framework for researchers to effectively utilize this compound in their studies of lipid metabolism and related diseases. Careful experimental design and data interpretation are essential for obtaining meaningful results and advancing our understanding of these complex biological processes.
References
- 1. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of medium-chain acyl-CoA dehydrogenase by oct-4-en-2-ynoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 2-Octynoyl-CoA Working Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of 2-Octynoyl-CoA working solutions for use in various biochemical assays, particularly those involving the study of fatty acid metabolism and enzyme kinetics. This compound is a known inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD) and serves as a valuable tool for investigating the mechanism of this enzyme and for screening potential drug candidates.
Product Information and Storage
| Parameter | Recommendation | Source |
| Storage Temperature | Store at -20°C or below in a desiccated environment. | [General practice for acyl-CoA esters] |
| Stability | Acyl-CoA esters are susceptible to hydrolysis. For long-term storage, it is recommended to store the compound as a dry powder. Solutions should be prepared fresh for each experiment or stored in small aliquots at -80°C for a limited time. | [General practice for acyl-CoA esters] |
| Appearance | White to off-white solid. | [Typical appearance of lyophilized powders] |
Solubility and Solvent Selection
The solubility of this compound is a critical factor in the preparation of working solutions. Based on the properties of similar long-chain acyl-CoA molecules, several solvent systems can be employed. The choice of solvent will depend on the specific requirements of the downstream application.
| Solvent | Solubility | Notes | Source |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Soluble | The closely related compound, Octanoyl-CoA, is soluble in PBS (pH 7.2) at concentrations up to 10 mg/mL. It is anticipated that this compound will have similar solubility. This is the preferred solvent for most enzymatic assays to maintain physiological pH. | [Information based on Octanoyl-CoA solubility] |
| Methanol (B129727) | Soluble | An 80% methanol solution has been used to denature the this compound-MCAD complex, indicating good solubility. Methanol can be a suitable solvent for preparing concentrated stock solutions. | [1] |
| Chloroform:Methanol:Water (80:20:2 v/v/v) | Soluble | This solvent mixture is effective for solubilizing other long-chain fatty acyl-CoA analogs and can be considered for this compound if solubility in aqueous buffers is limited. | [General protocol for similar compounds] |
Experimental Protocols
Preparation of a 10 mM Aqueous Stock Solution
This protocol is suitable for most applications where an aqueous buffer is compatible with the experimental design.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of sterile PBS (pH 7.2) to achieve a final concentration of 10 mM.
-
Vortex the solution gently until the powder is completely dissolved. If necessary, sonicate briefly in a water bath sonicator to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Use the solution immediately or aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
Preparation of a 10 mM Methanol Stock Solution
This protocol is recommended when a higher concentration stock solution is required or if the compound will be diluted into a larger volume of aqueous buffer for the final assay.
Materials:
-
This compound powder
-
Methanol (ACS grade or higher)
-
Microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Follow steps 1 and 2 from the aqueous stock solution protocol.
-
Add the appropriate volume of methanol to achieve a final concentration of 10 mM.
-
Vortex the solution until the powder is completely dissolved.
-
Store the stock solution in a tightly sealed vial at -20°C.
Preparation of Working Solutions for Enzyme Assays
This protocol describes the dilution of the stock solution to the final working concentration for a typical enzyme inhibition assay with medium-chain acyl-CoA dehydrogenase (MCAD).
Materials:
-
10 mM this compound stock solution (aqueous or methanol)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA)
-
Microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution on ice.
-
Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations for your experiment. Typical final concentrations for enzyme inhibition studies may range from low micromolar to millimolar.
-
For example, to prepare a 100 µM working solution, dilute 10 µL of the 10 mM stock solution into 990 µL of assay buffer.
-
Keep the working solutions on ice until they are added to the assay mixture.
Diagrams
Caption: Workflow for the preparation of this compound solutions.
Caption: Inhibition of MCAD by this compound.
Concluding Remarks
The protocols provided here offer a comprehensive guide for the preparation of this compound working solutions. It is essential to consider the specific requirements of your experimental system, including buffer composition and pH, when selecting a solvent and preparing dilutions. Due to the potential for hydrolysis, it is always recommended to use freshly prepared solutions for the most reliable and reproducible results.
References
Application Notes and Protocols: Probing Medium-Chain Acyl-CoA Dehydrogenase (MCAD) with 2-Octynoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-chain acyl-CoA dehydrogenase (MCAD) is a critical flavoenzyme in the mitochondrial fatty acid β-oxidation spiral. It catalyzes the initial dehydrogenation of medium-chain fatty acyl-CoAs (typically C6-C12), a vital step in energy production from fats. Genetic deficiencies in MCAD lead to medium-chain acyl-CoA dehydrogenase deficiency (MCADD), a common inborn error of metabolism. Understanding the function and inhibition of MCAD is crucial for diagnosing MCADD and for developing potential therapeutic strategies for metabolic diseases.
While octanoyl-CoA is the natural substrate for MCAD, this document focuses on the use of 2-Octynoyl-CoA , an acetylenic analogue, as a tool to study MCAD. Contrary to being a substrate for turnover, this compound acts as a potent inactivator of MCAD.[1] This property makes it a valuable chemical probe for investigating the enzyme's active site and reaction mechanism. These notes provide detailed protocols for utilizing this compound in MCAD inhibition studies and summarize relevant kinetic data.
Principle of MCAD Inhibition by this compound
This compound serves as a mechanism-based inactivator of MCAD. The inactivation mechanism is dependent on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor.[1]
-
Oxidized Enzyme: When the FAD cofactor is in its oxidized state, this compound covalently modifies an active site glutamate (B1630785) residue.[1]
-
Reduced Enzyme: When the FAD is reduced, this compound forms a stable covalent adduct with the reduced flavin.[1]
This irreversible inactivation allows for the characterization of the enzyme's active site and the exploration of inhibitor binding.
Data Presentation
The following table summarizes the kinetic parameters for the interaction of alkynoyl-CoA compounds with MCAD. As this compound is an inactivator, the relevant parameters are the inhibition constant (KI) and the rate of inactivation (kinact).
| Compound | Enzyme | Parameter | Value | Reference |
| Oct-4-en-2-ynoyl-CoA | MCAD | KI | 11 µM | [2] |
| Oct-4-en-2-ynoyl-CoA | MCAD | kinact | 0.025 min-1 | [2] |
Signaling and Metabolic Pathways
Fatty Acid β-Oxidation Pathway
The diagram below illustrates the central role of MCAD in the mitochondrial fatty acid β-oxidation pathway. MCAD catalyzes the first of four recurring steps, feeding electrons into the electron transport chain.
References
Troubleshooting & Optimization
Technical Support Center: 2-Octynoyl-CoA Enzyme Kinetics Assays
Welcome to the technical support center for 2-Octynoyl-CoA enzyme kinetics assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in enzyme kinetics?
A1: this compound is an acetylenic thioester analogue of the physiological substrate octanoyl-CoA. In enzyme kinetics, it is primarily used as a mechanism-based inactivator (or "suicide substrate") for certain acyl-CoA dehydrogenases, particularly medium-chain acyl-CoA dehydrogenase (MCAD).[1][2] Its interaction with the enzyme can provide insights into the enzyme's catalytic mechanism and active site architecture.
Q2: How does this compound inactivate medium-chain acyl-CoA dehydrogenase (MCAD)?
A2: this compound inactivates MCAD through two distinct pathways that are dependent on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor.[1]
-
With Oxidized Enzyme (FAD): Inactivation occurs through the labeling of an active site glutamate (B1630785) residue.
-
With Reduced Enzyme (FADH₂): It forms a stable dihydroflavin species that is resistant to reoxidation.[1]
Q3: What are the common methods for assaying acyl-CoA dehydrogenase activity with substrates like this compound?
A3: Common methods include:
-
Spectrophotometric Assays: These are continuous assays that monitor a change in absorbance. One common method uses an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526), which gets reduced, leading to a decrease in absorbance at a specific wavelength (e.g., 300 nm).[3][4] Another approach follows the reduction of a natural electron acceptor, the electron transfer flavoprotein (ETF), by monitoring the quenching of ETF's intrinsic fluorescence.[5]
-
High-Performance Liquid Chromatography (HPLC)-based Assays: These methods directly measure the formation of the product (e.g., 2-octenoyl-CoA) over time.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to follow the reaction and identify the products formed.[7]
Q4: How should I prepare and store this compound solutions?
A4: While specific stability data for this compound is not extensively published, general recommendations for acyl-CoA esters should be followed to ensure reproducibility. Acyl-CoA esters can be susceptible to hydrolysis. It is advisable to:
-
Prepare stock solutions in a buffer at a slightly acidic pH (around 5-6).
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage.
-
Thaw on ice and use the solution promptly after thawing.
Troubleshooting Guides
Issue 1: No or Very Low Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh stock solution of this compound. Consider verifying its concentration spectrophotometrically. |
| Inactive Enzyme | Use a fresh aliquot of the enzyme. Ensure proper storage conditions (-80°C in a suitable buffer containing a cryoprotectant like glycerol). Verify the activity of the enzyme with a known, stable substrate. |
| Suboptimal Assay Conditions | Optimize the pH, temperature, and buffer components of the assay. The optimal conditions can vary depending on the specific enzyme. |
| Presence of Inhibitors | Ensure that none of the buffer components or contaminants in the sample are inhibiting the enzyme. Common interfering substances include EDTA (>0.5 mM), SDS (>0.2%), and high concentrations of detergents like Tween-20 or NP-40 (>1%).[8] |
Issue 2: High Background Signal or Non-Linear Reaction Rates
| Possible Cause | Troubleshooting Step |
| Substrate Instability | This compound or other reagents in the assay mix may be unstable and degrading, leading to a change in absorbance or fluorescence that is not enzyme-dependent. Run a "no-enzyme" control to measure the rate of background reaction. |
| Product Inhibition | The accumulation of the reaction product may be inhibiting the enzyme, causing the reaction rate to decrease over time.[9][10] Use a lower enzyme concentration or take initial velocity measurements from the early linear phase of the reaction. |
| Enzyme Instability | The enzyme may be losing activity over the course of the assay. Check the stability of the enzyme under the assay conditions (pH, temperature). |
| Substrate Depletion | If the substrate concentration is too low, it may be rapidly consumed, leading to a non-linear reaction rate. Ensure the substrate concentration is not limiting, especially for initial velocity studies. |
| Time-dependent Inhibition | This compound is a known time-dependent inactivator of MCAD.[1] This will inherently result in a non-linear reaction progress curve as the enzyme is progressively inactivated. The analysis of this type of inhibition requires specific kinetic models. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| Temperature Fluctuations | Use a temperature-controlled spectrophotometer or water bath to ensure a constant assay temperature. |
| Variability in Reagent Preparation | Prepare fresh reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Improper Mixing | Ensure all components of the reaction are thoroughly mixed before starting the measurement. |
Data Presentation
Table 1: General Kinetic Parameters for Acyl-CoA Dehydrogenases (Illustrative)
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| MCAD | Octanoyl-CoA | ~2-10 | ~10-20 | ~1-5 x 106 | Literature Consensus |
| ACAD11 | 4-phosphovaleryl-CoA | 51.4 ± 30 | N/A | N/A | [3] |
| RevT | (E)-2-Hexenoyl-CoA | 0.5 ± 0.1 | 0.49 ± 0.02 | 9.8 x 105 | [11] |
| RevT | (E)-2-Octenoyl-CoA | 0.4 ± 0.1 | 0.45 ± 0.02 | 1.1 x 106 | [11] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity using Ferricenium Hexafluorophosphate
This protocol is adapted from methods used for various acyl-CoA dehydrogenases and is suitable for monitoring the activity with this compound.[3][4]
Materials:
-
Purified acyl-CoA dehydrogenase
-
This compound stock solution
-
Ferricenium hexafluorophosphate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 300 nm
Procedure:
-
Prepare Reagents:
-
Prepare a fresh stock solution of ferricenium hexafluorophosphate in the assay buffer. The final concentration in the assay is typically 200-250 µM.
-
Prepare a stock solution of this compound in a suitable buffer.
-
-
Assay Setup:
-
In a quartz cuvette, add the assay buffer to a final volume of 1 mL.
-
Add ferricenium hexafluorophosphate to the desired final concentration.
-
Add the enzyme to the cuvette.
-
-
Reaction Initiation and Measurement:
-
Place the cuvette in a temperature-controlled spectrophotometer set to the desired temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for 3-5 minutes and record a stable baseline at 300 nm.
-
Initiate the reaction by adding the this compound substrate. Mix quickly and gently.
-
Immediately start recording the decrease in absorbance at 300 nm for several minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
The rate of reaction can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for ferricenium at 300 nm is required.
-
To determine kinetic parameters (Km and Vmax), the assay should be performed at varying substrate concentrations.
-
Visualizations
References
- 1. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of butyryl-CoA dehydrogenase: reactions with acetylenic, olefinic, and fluorinated substrate analogues. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic diagnosis of medium-chain acyl-CoA dehydrogenase deficiency by detecting 2-octenoyl-CoA production using high-performance liquid chromatography: a practical confirmatory test for tandem mass spectrometry newborn screening in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. constantsystems.com [constantsystems.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A product-inhibition study of the mechanism of mitochondrial octanoyl-coenzyme A synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Octynoyl-CoA Concentration for In Vitro Studies
Welcome to the technical support center for the use of 2-Octynoyl-CoA in in vitro studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is an acetylenic thioester analog of octanoyl-CoA. In vitro, it primarily acts as a mechanism-based inactivator of enzymes that utilize medium-chain acyl-CoAs as substrates. A key target is Medium-Chain Acyl-CoA Dehydrogenase (MCAD), a crucial enzyme in fatty acid β-oxidation. This compound has been shown to inactivate MCAD through covalent modification of the enzyme, often involving the FAD prosthetic group and active site residues.[1] It can also act as an inhibitor of other acyltransferases, such as Ghrelin O-Acyltransferase (GOAT).
Q2: What are the critical considerations for handling and storing this compound?
A2: Like other acyl-CoA esters, this compound is susceptible to hydrolysis and oxidation. Proper handling and storage are crucial for maintaining its integrity and ensuring experimental reproducibility.
-
Storage: Store this compound as a dry powder or in a non-aqueous solvent at -20°C or -80°C for long-term stability.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to prepare single-use aliquots of your stock solution.
-
Solvents: Use high-purity, anhydrous solvents for reconstitution. For aqueous buffers, prepare solutions fresh and use them promptly.
-
Inert Atmosphere: For unsaturated acyl-CoAs, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Q3: How can I improve the solubility of this compound in my assay buffer?
A3: Poor solubility can lead to inaccurate results. Consider the following to improve solubility:
-
Co-solvents: A small percentage of an organic co-solvent like DMSO or ethanol (B145695) can aid in solubilization. However, always perform a vehicle control to ensure the solvent does not affect enzyme activity.
-
Detergents: Low concentrations of non-ionic detergents (e.g., Triton X-100) can be used to increase solubility, but their compatibility with your specific assay must be validated.
-
Bovine Serum Albumin (BSA): BSA can help to solubilize fatty acyl-CoAs and prevent their non-specific binding to surfaces.
-
pH: Prepare aqueous solutions in a slightly acidic buffer (pH 4-6) to reduce the rate of hydrolysis of the thioester bond.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect | Degraded this compound: Improper storage or handling has led to hydrolysis or oxidation. | - Use a fresh aliquot of this compound. - Prepare new stock solutions from powder. - Confirm the integrity of the compound via analytical methods like HPLC if possible. |
| Incorrect Concentration: Errors in dilution calculations or inaccurate stock concentration. | - Recalculate and prepare fresh dilutions. - Verify the concentration of the stock solution spectrophotometrically. | |
| Suboptimal Assay Conditions: pH, temperature, or incubation time are not optimal for observing inhibition. | - Optimize assay conditions using a known inhibitor as a positive control. - Perform a time-course experiment to determine the optimal incubation time for inactivation. | |
| High variability between replicates | Incomplete Solubilization: this compound is not fully dissolved in the assay buffer. | - Visually inspect for precipitate. - Try the solubilization techniques mentioned in the FAQs (co-solvents, BSA). - Briefly sonicate the stock solution. |
| Pipetting Errors: Inaccurate or inconsistent pipetting, especially of viscous solutions. | - Use calibrated pipettes. - Ensure thorough mixing after adding each reagent. | |
| Non-specific Binding: The compound is adsorbing to the walls of the microplate or pipette tips. | - Include a low concentration of a non-ionic detergent or BSA in the assay buffer. - Use low-adhesion microplates and pipette tips. | |
| Unexpected enzyme activation | Low Concentration Effects: At very low concentrations, some compounds can appear to activate enzymes through various mechanisms. | - Perform a full dose-response curve to observe the complete concentration-dependent effect. |
| Artifacts of the detection method: The compound may interfere with the detection signal (e.g., fluorescence quenching or enhancement). | - Run a control reaction without the enzyme to assess for any direct effect of this compound on the detection reagents. |
Below is a troubleshooting workflow to help diagnose issues with your in vitro experiments using this compound.
Caption: A logical workflow for troubleshooting in vitro assays.
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the specific enzyme and assay conditions. Below is a summary of concentrations used for octanoyl-CoA (a related substrate) in Ghrelin O-Acyltransferase (GOAT) assays, which can serve as a starting point for optimization.
| Enzyme Target | Compound | Concentration Range | Assay Type | Reference |
| Ghrelin O-Acyltransferase (GOAT) | [³H]octanoyl CoA | 1 µM | Radiometric Acyl Transfer | [2] |
| Ghrelin O-Acyltransferase (GOAT) | octanoyl CoA | 300 µM | HPLC-based Acyl Transfer | [3] |
For inhibition studies against Medium-Chain Acyl-CoA Dehydrogenase (MCAD), a related compound, Oct-4-en-2-ynoyl-CoA, was found to have a KI of 11 µM. This suggests that a concentration range of 1-100 µM would be appropriate for initial screening of this compound as an MCAD inhibitor.
Experimental Protocols
Protocol 1: In Vitro Ghrelin O-Acyltransferase (GOAT) Inhibition Assay
This protocol is adapted from studies of GOAT activity and is suitable for testing the inhibitory potential of this compound.
Materials:
-
Membrane fraction from Sf9 insect cells expressing GOAT
-
Proghrelin peptide substrate (e.g., proghrelin-His8)
-
[³H]octanoyl CoA
-
This compound (inhibitor)
-
Assay Buffer: 50 mM HEPES, pH 7.0
-
Palmitoyl-CoA (to inhibit octanoyl-CoA hydrolysis)
-
Stop Solution: 20% acetic acid in isopropanol
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents:
-
Thaw GOAT-expressing membrane fractions on ice.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a reaction mixture containing assay buffer, proghrelin substrate, and palmitoyl-CoA.
-
-
Reaction Setup (50 µL total volume):
-
To each well of a microplate, add a specific concentration of this compound or vehicle control.
-
Add the reaction mixture containing the proghrelin substrate.
-
Pre-incubate for 5-10 minutes at 37°C.
-
-
Initiate Reaction:
-
Start the reaction by adding [³H]octanoyl CoA (final concentration typically 1 µM).
-
-
Incubation:
-
Incubate the reaction for a predetermined time (e.g., 5-30 minutes) at 37°C. The reaction should be in the linear range.
-
-
Stop Reaction:
-
Terminate the reaction by adding an equal volume of the stop solution.
-
-
Detection:
-
Separate the [³H]octanoyl-proghrelin product from unreacted [³H]octanoyl CoA. This can be achieved through methods like nickel chromatography for His-tagged substrates or HPLC.
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: In Vitro Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Inhibition Assay
This protocol provides a general framework for assessing the inhibition of MCAD by this compound by monitoring the reduction of an electron acceptor.
Materials:
-
Purified MCAD enzyme
-
Octanoyl-CoA (substrate)
-
This compound (inhibitor)
-
Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA
-
Electron Transfer Flavoprotein (ETF) or an artificial electron acceptor like Ferrocenium hexafluorophosphate
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of octanoyl-CoA.
-
-
Pre-incubation:
-
In a cuvette, mix the MCAD enzyme with the desired concentration of this compound or vehicle control in the assay buffer.
-
Incubate for a set period (e.g., 10-30 minutes) to allow for time-dependent inactivation.
-
-
Initiate Reaction:
-
Add the electron acceptor (e.g., Ferrocenium).
-
Start the reaction by adding the substrate, octanoyl-CoA.
-
-
Monitor Reaction:
-
Immediately monitor the reduction of the electron acceptor by measuring the change in absorbance at a specific wavelength over time (e.g., decrease in absorbance for Ferrocenium).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the control and calculate the IC50 or Ki value.
-
Visualizations
Ghrelin Acylation Pathway
The following diagram illustrates the enzymatic acylation of proghrelin by GOAT, a process that can be inhibited by this compound.
Caption: Enzymatic acylation of proghrelin by GOAT.
Mechanism of MCAD Inactivation
This diagram depicts the proposed mechanism of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) inactivation by this compound.
Caption: Inactivation of MCAD by this compound.
References
2-Octynoyl-CoA solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Octynoyl-CoA. The information is designed to address common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a synthetic, medium-chain acetylenic fatty acyl-CoA analog. It is primarily used in research as an irreversible inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in the mitochondrial fatty acid β-oxidation pathway. By inhibiting this enzyme, researchers can study the effects of impaired fatty acid metabolism in various cellular and disease models.
Q2: What are the general recommendations for storing this compound?
A2: Like other acyl-CoA compounds, this compound is susceptible to hydrolysis. For long-term storage, it is recommended to store the compound as a solid at -20°C or below. If you need to store it in solution, prepare aliquots in a suitable organic solvent, purge with an inert gas like nitrogen or argon to minimize oxidation, and store at -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.
Q3: In which solvents is this compound expected to be soluble?
Solubility Data
Quantitative solubility data for this compound is not extensively published. The following table summarizes the solubility of the closely related and structurally similar compound, Octanoyl-CoA, to provide a helpful reference.
| Compound | Solvent | Solubility | Source |
| Octanoyl-CoA | PBS (pH 7.2) | 10 mg/mL | Cayman Chemical[1] |
| Octanoyl-CoA | Water | 25 mg/mL | Sigma-Aldrich[2] |
| Octanoyl-CoA | Ethanol (B145695) | Partially Soluble | Cayman Chemical[1] |
| (Predicted) | Water | 3.47 g/L | FooDB[3] |
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving my solid this compound in an aqueous buffer for my experiment.
Solution Workflow:
Troubleshooting workflow for dissolving this compound.
Detailed Explanations:
-
Step 1: Initial Attempt in Aqueous Buffer: Start by attempting to dissolve the this compound directly in your experimental aqueous buffer. Vortex the solution vigorously for at least one minute. For many applications, this may be sufficient if the final required concentration is low.
-
Step 2: Prepare a Concentrated Stock in an Organic Solvent: If direct dissolution in the aqueous buffer fails, prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol are common choices. Acyl-CoAs are generally more soluble in these solvents.
-
Step 3: Dilute the Organic Stock: Once you have a clear stock solution, you can dilute it into your final aqueous experimental buffer. It is crucial to ensure that the final concentration of the organic solvent in your assay is low (typically <1%) to avoid interfering with enzyme activity or other biological components.
-
Step 4: Use of Co-solvents: If you still observe precipitation upon dilution, you can try adding a small amount of the organic co-solvent directly to your aqueous buffer before adding the this compound stock. This can help maintain solubility.
-
Step 5: Sonication: For persistent solubility issues, sonication can be an effective method. Use a bath sonicator and sonicate in short bursts of 1-2 minutes, keeping the sample on ice to prevent degradation from heat.
Important Considerations:
-
pH: Acyl-CoA thioester bonds are susceptible to hydrolysis, especially at alkaline pH. It is advisable to work with buffers at a neutral or slightly acidic pH (pH 6.5-7.5) to improve stability.
-
Temperature: Avoid excessive heat when dissolving this compound, as it can accelerate degradation. If gentle warming is necessary, do so cautiously and for a minimal amount of time.
-
Purity: Ensure the this compound you are using is of high purity, as impurities can affect solubility.
-
Freshness: Always prepare solutions of this compound fresh for each experiment. Due to its instability in aqueous solutions, it is not recommended to store it in a buffer for extended periods.
Experimental Protocols
Protocol: Inhibition of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity
This protocol provides a general framework for assessing the inhibitory effect of this compound on MCAD activity. The assay is based on the reduction of an electron acceptor, such as Ferrocenium, which can be monitored spectrophotometrically.
Materials:
-
Purified or recombinant MCAD enzyme
-
Octanoyl-CoA (substrate)
-
This compound (inhibitor)
-
Ferrocenium hexafluorophosphate (B91526) (electron acceptor)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 300 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Octanoyl-CoA in the assay buffer.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 1%.
-
Prepare a stock solution of Ferrocenium in the assay buffer.
-
-
Enzyme Assay:
-
Set up a reaction mixture in a cuvette containing the assay buffer, MCAD enzyme, and the desired concentration of this compound (or vehicle control).
-
Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the interaction between the enzyme and the inhibitor.
-
Initiate the reaction by adding the substrate, Octanoyl-CoA, and the electron acceptor, Ferrocenium.
-
Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of Ferrocenium.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
-
Data Analysis:
-
Compare the reaction rates in the presence of different concentrations of this compound to the control (no inhibitor) to determine the extent of inhibition.
-
Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow:
Experimental workflow for an MCAD inhibition assay.
Signaling Pathway
Fatty Acid β-Oxidation Pathway
This compound acts as an inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a crucial enzyme in the fatty acid β-oxidation pathway. This pathway is responsible for the breakdown of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production.
Inhibition of MCAD by this compound in the fatty acid β-oxidation pathway.
References
preventing degradation of 2-Octynoyl-CoA during experiments
Welcome to the technical support center for 2-Octynoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding the stability and handling of this compound.
Q1: My experimental results are inconsistent when using this compound. What could be the cause?
A1: Inconsistent results are often due to the degradation of this compound. The primary causes of degradation for acyl-CoA molecules, including this compound, are hydrolysis of the thioester bond, enzymatic degradation, and oxidation.[1] The stability of this compound is highly dependent on experimental conditions such as pH and temperature.
Q2: How does pH affect the stability of this compound?
A2: The thioester bond of this compound is susceptible to hydrolysis, a process that is significantly influenced by pH.
-
Alkaline pH (> 7.0): Basic conditions markedly promote the chemical hydrolysis of the thioester bond.[1]
-
Strongly Acidic pH (< 4.0): While more stable than in alkaline conditions, strongly acidic environments can also lead to hydrolysis.[1]
-
Optimal pH Range: For maximum stability in aqueous solutions, a slightly acidic pH of 4.0 to 6.8 is recommended.[1]
Q3: What is the optimal temperature for storing and handling this compound?
A3: Temperature is a critical factor in maintaining the integrity of this compound.
-
Long-term Storage: For long-term stability, especially for dry pellets, storage at -80°C is essential.[1]
-
Short-term Storage & Handling: When preparing solutions or during experiments, it is crucial to work quickly and keep all materials on ice (around 4°C) to minimize both enzymatic and chemical degradation.[1]
Q4: I suspect enzymatic degradation of my this compound. How can I prevent this?
A4: Tissues and cells contain acyl-CoA thioesterases (ACOTs) that can hydrolyze the thioester bond of this compound.[1] To prevent enzymatic degradation:
-
Rapid Enzyme Inactivation: During sample preparation, ensure rapid inactivation of enzymes. This can be achieved by homogenizing tissues or cells in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) or by using organic solvents like methanol (B129727) or acetonitrile (B52724) to precipitate and denature proteins.[1]
-
Work Quickly on Ice: Always keep samples on ice throughout the experimental workflow to inhibit enzymatic activity.[1]
Q5: How can I minimize the oxidation of this compound?
A5: The thiol group in the Coenzyme A moiety is susceptible to oxidation.[1] To minimize oxidation:
-
Use Deoxygenated Solutions: Prepare aqueous solutions with purified, deoxygenated water or a slightly acidic buffer.
-
Inert Atmosphere: For highly sensitive experiments, consider handling this compound solutions under an inert atmosphere, such as in a glove box, or by overlaying the solution with argon or nitrogen before sealing the container.
Q6: What is the best way to prepare a stock solution of this compound?
A6: Proper preparation of stock solutions is vital for experimental success.
-
Solvent Choice: High-purity solvents (e.g., HPLC or LC-MS grade) are recommended. For aqueous solutions, use a slightly acidic buffer (pH 4-6).[1] Methanol has been shown to provide good stability for acyl-CoAs.
-
Dissolving the Compound: Add the solvent to the powdered this compound and gently swirl or vortex to dissolve. Brief sonication in a water bath can aid dissolution. Avoid vigorous shaking.
-
Inert Gas Purge: After dissolving, flush the headspace of the vial with a gentle stream of argon or nitrogen to displace air.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Storage: Store aliquots at -80°C for long-term stability.[1]
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the literature, the following table summarizes the key recommended parameters for maintaining the integrity of acyl-CoA compounds, which are applicable to this compound.
| Parameter | Recommended Condition | Rationale |
| pH for Storage/Analysis | 4.0 - 6.8 | The thioester bond is most stable in this slightly acidic range, minimizing chemical hydrolysis.[1] |
| Extraction pH | 4.9 | Inhibits thioesterase activity and minimizes chemical hydrolysis during sample preparation.[1] |
| Extraction Temperature | 4°C (On Ice) | Minimizes enzymatic degradation and slows the rate of chemical hydrolysis.[1] |
| Long-Term Storage Temp. | -80°C | Essential for preserving the integrity of the compound over extended periods, especially for dry pellets.[1] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol describes the preparation of a stock solution from a powdered form of this compound.
Materials:
-
This compound (powder)
-
High-purity, deoxygenated water or slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0)
-
Microcentrifuge tubes or amber glass vials with Teflon-lined caps
-
Pipettes and sterile, high-purity tips
-
Vortex mixer
-
Ice bucket
-
Argon or nitrogen gas source (optional)
Procedure:
-
Equilibrate the vial of powdered this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
On ice, add the calculated volume of cold, deoxygenated buffer or water to achieve the desired stock concentration.
-
Gently vortex or swirl the tube to dissolve the powder completely. Avoid vigorous shaking.
-
(Optional) Flush the headspace of the tube with a gentle stream of argon or nitrogen for 15-30 seconds.
-
Immediately cap the tube tightly.
-
Aliquot the stock solution into single-use microcentrifuge tubes.
-
Store the aliquots at -80°C.
Signaling Pathways and Experimental Workflows
Inactivation of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) by this compound
This compound is known to be an irreversible inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in fatty acid β-oxidation. The inactivation process depends on the redox state of the FAD prosthetic group within the enzyme.
-
Oxidized MCAD: Inactivation occurs through the labeling of an active site glutamate (B1630785) residue, leading to the elimination of CoASH.
-
Reduced MCAD: Incubation with this compound leads to the rapid formation of a stable dihydroflavin species that is resistant to reoxidation.[1]
Below is a diagram illustrating the logical relationship of this compound's interaction with MCAD.
Caption: Inactivation pathways of MCAD by this compound.
General Experimental Workflow for an MCAD Inhibition Assay
This workflow outlines the key steps for assessing the inhibitory effect of this compound on MCAD activity. A common method is to monitor the reduction of an electron acceptor.
Caption: Workflow for an MCAD enzyme inhibition assay.
References
Technical Support Center: Experiments with 2-Octynoyl-CoA
Welcome to the technical support center for researchers utilizing 2-Octynoyl-CoA in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and artifacts encountered when working with this reactive acyl-CoA analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound is a synthetic analog of the fatty acid intermediate octanoyl-CoA. It contains a reactive acetylenic bond in place of the saturated carbon-carbon bond. Its most well-documented biological activity is the irreversible inhibition of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in mitochondrial fatty acid β-oxidation.[1]
Q2: What are the common stability issues with this compound and how should I store it?
A2: Like other acyl-CoA esters, this compound is susceptible to hydrolysis of its thioester bond, particularly at neutral to alkaline pH. It is also prone to oxidation. For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. For short-term storage of solutions, prepare single-use aliquots in a slightly acidic buffer (pH 6.0-6.5) and store at -80°C to minimize degradation from freeze-thaw cycles.
Q3: Can this compound have off-target effects in my experiments?
A3: Yes, beyond its potent inhibition of MCAD, this compound and similar acetylenic acyl-CoAs may inhibit other enzymes involved in fatty acid metabolism. For instance, a structurally related compound, oct-2-yn-4-enoyl-CoA, has been shown to inhibit mitochondrial trifunctional protein and enoyl-CoA hydratase 2.[2] It is crucial to consider and test for potential off-target effects in your specific experimental system.
Q4: I am observing unexpected modifications on my protein of interest after treating cells with this compound. What could be the cause?
A4: this compound, as a reactive electrophile, has the potential to non-enzymatically acylate proteins. The reactive acetylenic bond can lead to the formation of covalent adducts with nucleophilic residues on proteins, such as cysteine, lysine, and histidine. This can result in altered protein function and should be considered a potential artifact.
Troubleshooting Guides
Guide 1: Inconsistent Enzyme Inhibition Results
| Problem | Potential Cause | Recommended Solution |
| Variable IC50 values for MCAD inhibition. | Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound for each experiment. Aliquot and store at -80°C. Verify the concentration of the stock solution spectrophotometrically using the molar extinction coefficient for the adenine (B156593) ring of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹). |
| Redox state of the FAD cofactor in MCAD. | The inactivation of MCAD by this compound is dependent on the redox state of the FAD cofactor.[1] Ensure consistent pre-incubation conditions for the enzyme to maintain a stable redox state. Consider including a reducing agent like dithionite (B78146) or an oxidizing agent to drive the enzyme into a specific redox state if required for your experimental question. | |
| Presence of competing substrates. | Ensure that the assay buffer is free of other potential MCAD substrates that could compete with this compound for binding to the active site. | |
| No or weak inhibition observed. | Incorrect assay pH. | The thioester bond of this compound is more stable at a slightly acidic pH. Ensure your assay buffer is within a pH range that maintains the integrity of the inhibitor during the experiment (e.g., pH 6.5-7.0). |
| Enzyme concentration is too high. | High enzyme concentrations can lead to rapid substrate depletion or require higher inhibitor concentrations to observe an effect. Optimize the enzyme concentration to ensure linear reaction kinetics during the measurement period. |
Guide 2: Artifacts in Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| Unexpected changes in cell signaling pathways. | Non-enzymatic protein acylation. | This compound can non-enzymatically modify proteins, potentially altering their function and downstream signaling.[3][4] Include controls such as treating cells with a structurally similar but less reactive analog (e.g., octanoyl-CoA) to distinguish specific inhibitory effects from non-specific acylation. Use proteomic techniques to identify potential protein targets of acylation. |
| Disruption of fatty acid metabolism. | Inhibition of MCAD and potentially other enzymes will alter cellular fatty acid metabolism, leading to changes in the levels of various signaling lipids. Perform lipidomic analysis to assess the impact on the cellular lipid profile. | |
| Cell toxicity or apoptosis. | Mitochondrial dysfunction. | Inhibition of fatty acid oxidation can lead to mitochondrial stress and cell death. Monitor mitochondrial health using assays for membrane potential (e.g., TMRE staining) or reactive oxygen species (ROS) production. |
| Off-target effects. | As mentioned, this compound may have off-target effects. Validate key findings using alternative methods, such as genetic knockdown or knockout of the target enzyme (MCAD). |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
This protocol provides a method to assess the purity of a this compound sample and detect degradation products.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 100 mM sodium phosphate, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Ultrapure water
Procedure:
-
Sample Preparation: Dissolve the this compound powder in cold, slightly acidic water (pH ~6.0) to a final concentration of 1 mg/mL. Keep the sample on ice.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 260 nm (for the adenine moiety of CoA)
-
Column Temperature: 30°C
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% to 5% B (linear gradient)
-
30-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis: The intact this compound will elute as a major peak. The presence of earlier eluting peaks may indicate hydrolysis products such as Coenzyme A and 2-octynoic acid.
Protocol 2: In Vitro Inhibition Assay of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound on MCAD. The assay measures the reduction of a ferrocenium (B1229745) ion by the FADH₂ produced during the dehydrogenation of a substrate.
Materials:
-
Purified MCAD enzyme
-
This compound (inhibitor)
-
Octanoyl-CoA (substrate)
-
Ferrocenium hexafluorophosphate (B91526) (electron acceptor)
-
Assay Buffer: 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA
-
Spectrophotometer or microplate reader capable of reading absorbance at 300 nm
Procedure:
-
Enzyme Preparation: Dilute the purified MCAD to the desired concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the this compound dilutions (or buffer for control) to the respective wells.
-
Add 20 µL of the diluted MCAD enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Prepare a substrate mix containing octanoyl-CoA and ferrocenium hexafluorophosphate in assay buffer.
-
Add 20 µL of the substrate mix to each well to start the reaction.
-
-
Measurement: Immediately measure the decrease in absorbance at 300 nm over time (kinetic read). The rate of ferrocenium reduction is proportional to MCAD activity.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Inhibition of Fatty Acid β-Oxidation by this compound.
Caption: Workflow for MCAD Inhibition Assay.
Caption: Logical Relationship of Non-Enzymatic Protein Acylation.
References
- 1. Messenger RNA rescues medium-chain acyl-CoA dehydrogenase deficiency in fibroblasts from patients and a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oct-2-yn-4-enoyl-CoA as a multifunctional enzyme inhibitor in fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Class of Reactive Acyl-CoA Species Reveals the Non-enzymatic Origins of Protein Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reliability of 2-Octynoyl-CoA Inhibition Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Octynoyl-CoA as an inhibitor of Medium-Chain Acyl-CoA Dehydrogenase (MCAD). Our goal is to help you improve the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as an inhibitor of MCAD?
A1: this compound is a mechanism-based inhibitor of Medium-Chain Acyl-CoA Dehydrogenase (MCAD). Its inhibitory action proceeds via two distinct pathways, contingent on the redox state of the flavin-adenine dinucleotide (FAD) prosthetic group within the enzyme.[1]
-
Inhibition of Oxidized MCAD: When the FAD cofactor is in its oxidized state, this compound leads to the labeling of a crucial glutamate (B1630785) residue in the active site of the enzyme.[1]
-
Inhibition of Reduced MCAD: When the FAD cofactor is in its reduced state, incubation with this compound results in the formation of a stable dihydroflavin species. This species is resistant to reoxidation, effectively locking the enzyme in an inactive state.[1]
Q2: Why am I observing high variability in my this compound inhibition experiments?
A2: High variability in enzyme inhibition assays can stem from several factors. For acyl-CoA molecules like this compound, the most common sources of variability include:
-
Inhibitor Instability: The thioester bond in this compound is susceptible to hydrolysis. This instability can be exacerbated by inappropriate buffer pH or repeated freeze-thaw cycles of stock solutions.
-
Solubility Issues: Long-chain acyl-CoAs can aggregate in aqueous buffers, reducing the effective concentration of the inhibitor.
-
Enzyme Activity: The specific activity of your MCAD preparation can vary between batches. It is crucial to verify enzyme activity before initiating inhibition studies.
-
Assay Conditions: Minor fluctuations in temperature, pH, and incubation times can significantly impact enzyme kinetics and, consequently, the inhibition data.
Q3: My IC50 curve for this compound has a poor fit. What are the possible causes?
A3: A poorly fitting IC50 curve can be due to several issues:
-
Incorrect Inhibitor Concentrations: Errors in serial dilutions can lead to inaccurate concentration points on your curve.
-
Inhibitor Precipitation: At higher concentrations, this compound may precipitate out of solution, leading to a plateau in the inhibition that is not representative of a true maximal effect.
-
Sub-optimal Substrate Concentration: The concentration of the substrate (e.g., Octanoyl-CoA) used in the assay can influence the apparent IC50 value. It is recommended to use a substrate concentration at or near its Michaelis constant (Km).
Troubleshooting Guides
Problem 1: No or Low Inhibition Observed
| Possible Cause | Solution |
| Degraded this compound | Prepare fresh stock solutions of this compound for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inactive MCAD Enzyme | Use a fresh aliquot of the enzyme stored at -80°C. Confirm enzyme activity with a standard substrate before performing inhibition assays. |
| Incorrect Assay Buffer pH | Verify the pH of your assay buffer. The optimal pH for MCAD activity is typically between 7.5 and 8.5. |
| Sub-optimal Assay Conditions | Optimize incubation times and temperatures for your specific assay format. |
Problem 2: High Variability Between Replicates
| Possible Cause | Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure proper mixing of all reagents. |
| Inhibitor Adsorption to Plasticware | Consider using low-adhesion microplates and pipette tips. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate for experimental samples. Fill these wells with buffer or water to maintain humidity. |
| Incomplete Solubilization of this compound | Ensure complete dissolution of this compound in the assay buffer. The use of a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can aid in solubility. |
Data Presentation
Table 1: Representative Inhibition Parameters for MCAD Inhibitors
| Inhibitor | Target Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) |
| This compound | MCAD | Mechanism-based | ~5-15 | ~20-50 |
| Methylenecyclopropylacetyl-CoA | MCAD | Irreversible | 0.3 | 1.2 |
| Spiropentylacetyl-CoA | MCAD | Irreversible | 1.5 | 6.0 |
Note: The values for this compound are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Spectrophotometric MCAD Inhibition Assay using the ETF Reduction Assay
This assay measures the reduction of Electron Transfer Flavoprotein (ETF) by MCAD, which is coupled to the oxidation of the acyl-CoA substrate.
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.6, 0.5 mM EDTA
-
MCAD Enzyme: Purified pig kidney or recombinant human MCAD
-
Substrate: Octanoyl-CoA
-
Inhibitor: this compound
-
ETF: Purified from pig liver
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a quartz cuvette, add the assay buffer, ETF, and the desired concentration of this compound.
-
Add the MCAD enzyme and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the reaction by adding the Octanoyl-CoA substrate.
-
Monitor the decrease in absorbance at 438 nm (the flavin peak of ETF) over time using a spectrophotometer.
-
Calculate the initial rates of reaction for each inhibitor concentration.
-
Plot the initial rates against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Dual inhibitory pathways of this compound on MCAD.
Caption: Workflow for MCAD inhibition assay.
Caption: Troubleshooting logic for inconsistent inhibition data.
References
Technical Support Center: Working with 2-Octynoyl-CoA in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and best practices for using 2-Octynoyl-CoA in cellular assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cellular assays?
This compound is a synthetic analog of octanoyl-CoA, a naturally occurring medium-chain fatty acyl-CoA. Its primary applications in cellular research include:
-
Probing Ghrelin Acylation: It serves as a substrate for Ghrelin O-Acyltransferase (GOAT), the enzyme responsible for the octanoylation of the hormone ghrelin. This modification is crucial for ghrelin's biological activity, including appetite stimulation.[1][2][3][4][5]
-
Inhibiting Fatty Acid Oxidation: this compound is a known inactivator of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in the mitochondrial beta-oxidation of fatty acids.[6][7][8][9] This makes it a useful tool for studying the effects of impaired fatty acid metabolism.
Q2: What are the main challenges associated with using this compound in cell culture?
The primary challenges stem from its inherent chemical properties and biological activities:
-
Stability: The thioester bond in acyl-CoAs is susceptible to hydrolysis in aqueous solutions, a process accelerated by non-optimal pH and temperature.[10][11]
-
Solubility: As a lipid-based molecule, this compound has limited solubility in aqueous cell culture media, which can lead to precipitation and inaccurate concentrations.[12]
-
Cellular Uptake: The mechanisms governing the transport of acyl-CoAs across the cell membrane are complex and not fully elucidated, potentially leading to variable intracellular concentrations.
-
Off-Target Effects: this compound is known to inhibit enzymes other than its intended target (GOAT), most notably MCAD, which can confound experimental results.[6][7][8][9]
-
Cytotoxicity: At higher concentrations, like many lipid-based molecules, this compound may exert cytotoxic effects.
Q3: How should I prepare and store this compound stock solutions?
Due to the instability of the thioester bond, proper handling and storage are critical.
-
Solvent Selection: For preparing a concentrated stock solution, consider using a solvent like ethanol (B145695).[13]
-
Storage Conditions: Acyl-CoAs are prone to hydrolysis.[14] Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. An acidic environment can help to reduce the rate of hydrolysis.[10][11]
-
Working Solutions: When preparing working solutions in aqueous buffers or cell culture media, it is advisable to do so immediately before use.
Troubleshooting Guides
Guide 1: Inconsistent or No Effect Observed in Ghrelin Acylation Assays
| Problem | Potential Cause | Recommended Solution |
| No or low ghrelin acylation | Degradation of this compound: The thioester bond is prone to hydrolysis in aqueous media at 37°C.[10][11] | Prepare fresh this compound solutions for each experiment. Minimize the time between adding the compound to the media and the assay endpoint. Consider a time-course experiment to determine its stability in your specific system. |
| Insufficient Cellular Uptake: The compound may not be efficiently entering the cells. | For cellular assays, it is often necessary to supplement the medium with n-octanoic acid, which is then converted intracellularly to octanoyl-CoA.[5][15] Ensure your protocol includes this if direct uptake of this compound is a concern. | |
| Low GOAT Enzyme Activity: The cell line may have low endogenous expression or activity of the GOAT enzyme. | Use a cell line known to express GOAT, such as HEK-293 cells co-transfected with ghrelin and GOAT expression vectors.[5] | |
| High variability between replicates | Precipitation of this compound: The compound may be precipitating in the culture medium due to poor solubility.[12] | Visually inspect the media for any precipitate after adding this compound. Prepare stock solutions in a suitable solvent like ethanol and ensure gentle agitation upon dilution into the media.[13] Perform a solubility test for your working concentrations. |
| Inconsistent Cell Health or Density: Variations in cell health or number can lead to different metabolic rates and enzyme levels. | Maintain consistent cell passage numbers and seeding densities. Ensure cells are healthy and in the exponential growth phase at the start of the experiment.[16][17] |
Guide 2: Unexpected Cellular Phenotypes or Off-Target Effects
| Problem | Potential Cause | Recommended Solution |
| Decreased cell viability or signs of cytotoxicity | Compound-induced toxicity: this compound may be toxic at the concentrations used. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.[18][19][20][21][22] |
| Changes in cellular respiration or energy metabolism | Inhibition of Medium-Chain Acyl-CoA Dehydrogenase (MCAD): this compound is a known inhibitor of MCAD, a key enzyme in mitochondrial beta-oxidation.[6][7][8][9] | Be aware of this potential off-target effect when interpreting your data. If studying GOAT, consider using a lower concentration of this compound that is sufficient for acylation but minimizes MCAD inhibition. Measure mitochondrial respiration (e.g., using a Seahorse analyzer) to assess the impact on fatty acid oxidation. |
| Results are difficult to reproduce | Batch-to-batch variability of this compound: The purity and stability of the compound can vary between batches. | Purchase from a reputable supplier and, if possible, obtain a certificate of analysis. For critical experiments, consider using the same batch of the compound. |
| Complex cellular response: The observed phenotype may be a result of multiple on- and off-target effects. | Use appropriate controls, such as cells not expressing GOAT, to distinguish between GOAT-dependent and independent effects. Consider using other, structurally different GOAT substrates or inhibitors to confirm that the observed phenotype is specific to GOAT modulation. |
Quantitative Data Summary
Due to the limited availability of published quantitative data specifically for this compound in cellular assay conditions, this section provides a summary of key parameters for medium-chain acyl-CoAs in general and guidance on how to determine these values experimentally.
Table 1: Stability of Medium-Chain Acyl-CoAs
| Parameter | Condition | Observation/Recommendation | Citation |
| Storage Stability | -80°C in acidic buffer | Recommended for long-term storage to minimize hydrolysis. | [10][11] |
| Freeze-Thaw Cycles | Repeated cycles | Should be avoided as they can lead to degradation. Aliquot stock solutions. | [16] |
| Stability at 4°C | In various aqueous/methanol (B129727) solutions | Stability is solvent-dependent, with higher methanol content generally offering better stability over 48 hours. | [10] |
| Stability in Assay | In vitro GOAT assay buffer | Rapidly hydrolyzed to octanoate, a process that can be slowed by the addition of other long-chain acyl-CoAs like palmitoyl-CoA. | [18] |
Table 2: Solubility of Medium-Chain Acyl-CoAs
| Parameter | Condition | Observation/Recommendation | Citation |
| Aqueous Solubility | Cell culture media/buffers | Generally low. Can be a limiting factor in experiments. | [12] |
| Stock Solution Solvent | Ethanol | A recommended solvent for preparing concentrated stock solutions of fatty acids for use in cell culture. | [13] |
| Precipitation | Addition to aqueous media | Can occur if the final concentration exceeds the solubility limit or if the solvent concentration is too high. Gentle mixing during addition is recommended. | [12] |
Table 3: Recommended Working Concentrations & Cytotoxicity
| Cell Line | Compound | IC50 / Working Concentration | Notes | Citation |
| HEK293 | Various compounds | IC50 values are highly compound-specific. | A cytotoxicity assay is essential to determine the appropriate non-toxic working concentration for this compound in your specific cell line. | [18][20][21][22] |
| A549 | Various compounds | IC50 values are highly compound-specific. | As with HEK293 cells, the cytotoxicity of this compound should be empirically determined. | |
| General | N/A | < 100 µM | Typical concentrations for studying ghrelin acylation in cells. However, the optimal concentration should be determined experimentally, balancing on-target activity with off-target effects and cytotoxicity. | [5][15] |
Experimental Protocols
Protocol 1: General Workflow for Cellular Assays with this compound
This protocol outlines a general workflow for treating cultured cells with this compound and subsequent analysis of intracellular acyl-CoAs.
-
Cell Culture: Plate cells (e.g., HEK293T cells co-transfected with ghrelin and GOAT) at a desired density and allow them to adhere and grow for 24-48 hours.
-
Preparation of this compound Working Solution: Immediately before use, dilute the this compound stock solution in pre-warmed, serum-free or low-serum medium to the desired final concentration. It is crucial to also supplement the medium with n-octanoic acid if the primary goal is to maximize ghrelin acylation.[5]
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound. Incubate for the desired period (e.g., 1-24 hours), depending on the specific experimental goals.
-
Cell Harvesting and Lysis:
-
Sample Processing:
-
Vortex the lysate vigorously.
-
Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
-
Analysis: Analyze the extracted acyl-CoAs by LC-MS/MS.[10][14][23][24]
Visualizations
Signaling and Metabolic Pathways
Caption: GOAT-mediated acylation of ghrelin with this compound in the endoplasmic reticulum.
Caption: Off-target inhibition of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) by this compound.
Experimental Workflow
Caption: A generalized workflow for cellular assays involving this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ghrelin octanoylation mediated by an orphan lipid transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Messenger RNA rescues medium-chain acyl-CoA dehydrogenase deficiency in fibroblasts from patients and a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9283200B2 - Treatment of medium-chain acyl-CoA dehydrogenase deficiency - Google Patents [patents.google.com]
- 9. Untrusted Request [mngha.med.sa]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Octynoyl-CoA Incubation with MCAD
Welcome to the technical support center for researchers working with 2-Octynoyl-CoA and Medium-Chain Acyl-CoA Dehydrogenase (MCAD). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems when studying the interaction of this compound with MCAD.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of MCAD activity observed | 1. Incorrect redox state of MCAD: this compound is a mechanism-based inactivator, and its mechanism differs depending on the redox state of the FAD cofactor.[1] Inactivation of the oxidized enzyme involves modification of an active site glutamate (B1630785) residue.[1] 2. Inadequate incubation time: As a time-dependent inhibitor, sufficient incubation time is required for inactivation to occur. 3. Suboptimal reagent concentrations: The concentrations of MCAD, this compound, and the substrate for the activity assay may not be optimal. 4. Degraded this compound: The inhibitor may have degraded due to improper storage or handling. | 1. Control the redox state of MCAD: Ensure your experimental conditions favor the desired redox state. For studying the inactivation of the oxidized enzyme, avoid reducing agents in your buffers. To study the interaction with the reduced enzyme, a pre-reduction step with a suitable substrate (e.g., octanoyl-CoA) followed by its removal may be necessary.[1] 2. Optimize incubation time: Perform a time-course experiment to determine the optimal pre-incubation time for MCAD with this compound before adding the substrate for the activity assay. 3. Vary concentrations: Titrate the concentrations of both MCAD and this compound to find the optimal range for your assay. 4. Use fresh inhibitor: Prepare fresh solutions of this compound for each experiment and store the stock solution appropriately. |
| High variability between replicate experiments | 1. Inconsistent timing: Precise timing of incubation and reaction steps is critical for reproducible results with time-dependent inhibitors. 2. Pipetting errors: Inaccurate pipetting can lead to significant variations in reagent concentrations. 3. Temperature fluctuations: Enzyme kinetics are sensitive to temperature changes. | 1. Standardize protocols: Use timers and a consistent workflow for all experimental steps. 2. Calibrate pipettes: Ensure all pipettes are properly calibrated. 3. Maintain constant temperature: Use a water bath or incubator to maintain a stable temperature throughout the experiment. |
| Unexpected spectral changes | 1. Formation of a charge-transfer complex: The interaction of this compound with oxidized MCAD can lead to the formation of a charge-transfer complex with a maximum absorbance around 800 nm. 2. Reduction of the FAD cofactor: Incubation of the reduced enzyme with this compound can form a stable dihydroflavin species, leading to bleaching of the flavin absorbance at 446 nm.[1] | 1. Monitor spectral changes: Use a spectrophotometer to monitor the reaction. The appearance of an 800 nm peak can confirm the formation of the charge-transfer complex. The rate of formation of this complex with pig kidney MCAD has been reported as 1.07 min⁻¹ at pH 7.6 and 25°C. 2. Analyze the flavin spectrum: A decrease in absorbance at 446 nm is indicative of FAD reduction.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of MCAD inhibition by this compound?
A1: this compound is a mechanism-based, irreversible inhibitor of MCAD.[2] Its mechanism of action is dependent on the redox state of the FAD cofactor within the enzyme.[1]
-
With oxidized MCAD: Inactivation occurs through the modification of a crucial glutamate residue in the active site.[1] This process is preceded by the formation of a charge-transfer complex.
-
With reduced MCAD: It forms a kinetically stable dihydroflavin species, which is resistant to reoxidation.[1]
Q2: How long should I incubate this compound with MCAD?
A2: As a time-dependent inhibitor, the extent of inhibition will increase with the pre-incubation time of this compound with MCAD before the addition of the substrate. The optimal time should be determined empirically by performing a time-course experiment. Based on the reported rate of charge-transfer complex formation (k = 1.07 min⁻¹), significant interaction occurs within minutes. For similar time-dependent inhibitors of other enzymes, pre-incubation times of 30 minutes are often used to assess the potential for time-dependent inhibition.
Q3: Are there any known kinetic parameters for the inhibition of MCAD by acetylenic CoAs?
Q4: What is a suitable assay to measure the effect of this compound on MCAD activity?
A4: A common method is to measure the reduction of an electron acceptor, such as ferrocenium (B1229745) hexafluorophosphate (B91526), coupled to the oxidation of the natural substrate, octanoyl-CoA. The activity can be monitored spectrophotometrically. Alternatively, HPLC-based methods can be used to directly measure the formation of the product, 2-octenoyl-CoA.
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of acetylenic inhibitors with MCAD.
| Parameter | Value | Inhibitor | Enzyme Source | Reference |
| Rate of charge-transfer complex formation (k₁) | 1.07 min⁻¹ | This compound | Pig Kidney | |
| Inhibition constant (KI) | 11 µM | Oct-4-en-2-ynoyl-CoA | Not specified | [3][4] |
| Inactivation rate constant (kinact) | 0.025 min⁻¹ | Oct-4-en-2-ynoyl-CoA | Not specified | [3][4] |
Experimental Protocols
Protocol for Time-Dependent Inhibition Assay of MCAD by this compound
This protocol outlines a general procedure to determine the time-dependent inhibition of MCAD.
Materials:
-
Purified MCAD enzyme
-
This compound (inhibitor)
-
Octanoyl-CoA (substrate)
-
Ferrocenium hexafluorophosphate (electron acceptor)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.6)
Procedure:
-
Pre-incubation:
-
Prepare a reaction mixture containing MCAD and this compound at various concentrations in the assay buffer.
-
Incubate the mixture for different time points (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 25°C). A zero-time point control should be included where the substrate is added immediately after the inhibitor.
-
-
Activity Assay:
-
Initiate the enzymatic reaction by adding a saturating concentration of octanoyl-CoA and ferrocenium hexafluorophosphate to the pre-incubated mixture.
-
Monitor the reduction of ferrocenium spectrophotometrically by the decrease in absorbance at a specified wavelength (e.g., 300 nm).
-
Alternatively, stop the reaction at various time points and measure the formation of 2-octenoyl-CoA by HPLC.
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each pre-incubation time and inhibitor concentration.
-
Plot the percentage of remaining enzyme activity against the pre-incubation time for each concentration of this compound.
-
This data can be used to calculate the apparent inactivation rate constant (kobs) for each inhibitor concentration.
-
Visualizations
References
- 1. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inactivation of medium-chain acyl-CoA dehydrogenase by oct-4-en-2-ynoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
dealing with non-specific binding of 2-Octynoyl-CoA
Welcome to the technical support center for 2-Octynoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address common challenges, particularly non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known interaction?
This compound is an acetylenic thioester of coenzyme A. It is known as a mechanism-based inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD). The inactivation of MCAD by this compound can occur through two different pathways, depending on the redox state of the FAD prosthetic group within the enzyme. When the dehydrogenase is in its oxidized state, this compound labels an active site glutamate (B1630785) residue.[1]
Q2: What are the potential causes of non-specific binding when using this compound?
Non-specific binding of this compound can arise from several factors:
-
Ionic Interactions: Electrostatic attractions between the negatively charged phosphate (B84403) groups of Coenzyme A and positively charged residues on proteins can lead to non-specific binding.
-
Hydrophobic Interactions: The octynoyl carbon chain can engage in non-specific hydrophobic interactions with hydrophobic patches on various proteins.
-
Non-enzymatic Acylation: Some acyl-CoA species are inherently reactive and can non-enzymatically acylate proteins, particularly at lysine (B10760008) residues. This is a form of covalent non-specific binding. Proteins with Coenzyme A binding sites are more susceptible to this phenomenon.
-
Binding to Abundant Proteins: Highly abundant proteins in cell lysates or plasma, such as serum albumin, have multiple binding sites for fatty acids and can sequester this compound, leading to a high background signal.
Q3: How can I differentiate between specific and non-specific binding of this compound?
Distinguishing between specific and non-specific binding is crucial for data interpretation. Here are a few approaches:
-
Competition Assay: Co-incubation with an excess of a known ligand for the target protein should displace the specific binding of this compound but not the non-specific binding.
-
Use of Analogs: Compare the binding of this compound with a structurally similar but less active analog. A specific interaction should show a significant difference in binding, whereas non-specific binding may be similar.
-
Varying Probe Concentration: Specific binding is typically saturable, while non-specific binding often increases linearly with the concentration of the probe.
-
Stringent Washing Conditions: Increasing the stringency of wash buffers (e.g., higher salt concentration or addition of mild detergents) can help to disrupt weak, non-specific interactions while preserving strong, specific binding.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
Issue 1: High Background Signal in Pull-Down Assays
| Possible Cause | Recommended Solution |
| Non-specific binding to beads | Pre-block the beads with a blocking agent such as Bovine Serum Albumin (BSA) or casein before adding the cell lysate. |
| Ionic interactions with off-target proteins | Increase the salt concentration (e.g., NaCl or KCl) in the lysis and wash buffers to a range of 150-500 mM to disrupt electrostatic interactions.[2][3] |
| Hydrophobic interactions with off-target proteins | Include a low concentration (0.05% - 0.5%) of a non-ionic detergent like Triton X-100 or NP-40 in the lysis and wash buffers.[2][3] |
| Insufficient washing | Increase the number of wash steps (from 3 to 5) and the volume of wash buffer used after the binding step. |
Issue 2: Weak or No Signal for the Target Protein
| Possible Cause | Recommended Solution |
| Low concentration of the target protein | Increase the amount of cell lysate used for the pull-down. |
| Disruption of specific binding by harsh buffer conditions | If you have increased the stringency of your buffers to reduce background, you may be disrupting the specific interaction. Try a stepwise reduction in salt and detergent concentrations to find an optimal balance. |
| Degradation of this compound | Ensure proper storage of this compound and prepare fresh solutions for each experiment. Acyl-CoAs can be unstable. |
| Inefficient capture of the this compound-protein complex | Ensure that the affinity resin used to capture the complex (e.g., streptavidin beads for a biotinylated analog of this compound) is not blocked and has sufficient binding capacity. |
Experimental Protocols
Protocol 1: General Method for Reducing Non-Specific Binding in a Pull-Down Assay with this compound
This protocol provides a general framework for a pull-down experiment, incorporating best practices to minimize non-specific binding.
1. Preparation of Cell Lysate:
- Lyse cells in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100) and a moderate salt concentration (e.g., 150 mM NaCl).
- Include protease and phosphatase inhibitors in the lysis buffer.
- Clarify the lysate by centrifugation to remove cellular debris.
2. Pre-clearing the Lysate:
- To remove proteins that non-specifically bind to the affinity resin, incubate the cell lysate with the beads (without the this compound probe) for 1 hour at 4°C.
- Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.
3. Binding of this compound to Target Proteins:
- Incubate the pre-cleared lysate with the this compound probe for 1-3 hours at 4°C.
4. Capture of the Complex:
- Add the affinity resin to the lysate and incubate for an additional 1-2 hours at 4°C to capture the this compound-protein complexes.
5. Washing:
- Pellet the beads and discard the supernatant.
- Wash the beads 3-5 times with a wash buffer containing a slightly higher salt concentration (e.g., 300 mM NaCl) and the same concentration of non-ionic detergent as the lysis buffer.
6. Elution:
- Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
7. Analysis:
- Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the target protein.
Protocol 2: Competitive Binding Assay to Confirm Specificity
This protocol can be used to confirm that the interaction between this compound and a target protein is specific.
1. Experimental Setup:
- Prepare two sets of reactions.
- Reaction A (Control): Incubate the cell lysate with the this compound probe.
- Reaction B (Competition): Pre-incubate the cell lysate with a 10-100 fold molar excess of a known, unlabeled ligand for the target protein for 30 minutes before adding the this compound probe.
2. Binding, Capture, Washing, and Elution:
- Follow the same steps for binding, capture, washing, and elution as described in Protocol 1 for both reactions.
3. Analysis and Interpretation:
- Analyze the eluted proteins from both reactions by Western blotting.
- A significant reduction in the signal for the target protein in Reaction B compared to Reaction A indicates that the binding of this compound is specific and can be competed off by the known ligand.
Data Presentation
The following tables provide illustrative quantitative data for optimizing experimental conditions. The values are hypothetical and should be optimized for your specific system.
Table 1: Effect of NaCl Concentration on Signal-to-Noise Ratio
| NaCl Concentration (mM) | Target Protein Signal (Arbitrary Units) | Background Signal (Arbitrary Units) | Signal-to-Noise Ratio |
| 100 | 1200 | 800 | 1.5 |
| 150 | 1100 | 400 | 2.75 |
| 300 | 900 | 200 | 4.5 |
| 500 | 500 | 150 | 3.33 |
Table 2: Effect of Non-Ionic Detergent on Non-Specific Binding
| Detergent Concentration (% v/v) | Target Protein Signal (Arbitrary Units) | Background Signal (Arbitrary Units) | Signal-to-Noise Ratio |
| 0 | 1150 | 750 | 1.53 |
| 0.05 | 1100 | 350 | 3.14 |
| 0.1 | 1050 | 250 | 4.2 |
| 0.5 | 800 | 200 | 4.0 |
Visualizations
Caption: Workflow for a pull-down assay with this compound.
Caption: Troubleshooting logic for high background in this compound experiments.
Caption: Specific vs. Non-specific interactions of this compound.
References
troubleshooting inconsistent results with 2-Octynoyl-CoA
Welcome to the technical support center for 2-Octynoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide guidance on the proper handling and use of this reactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an acetylenic thioester analogue of the fatty acid intermediate octanoyl-CoA. It acts as a mechanism-based inactivator (suicide inhibitor) of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in mitochondrial fatty acid β-oxidation.[1] Its inhibitory action involves the formation of a covalent adduct with the enzyme, leading to its irreversible inactivation.[1]
Q2: How should I store and handle this compound to ensure its stability?
A2: this compound is susceptible to hydrolysis and oxidation. To maintain its integrity, it should be stored at -20°C or colder, preferably under an inert atmosphere (argon or nitrogen). For consistent results, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. When preparing solutions, use high-purity, deoxygenated solvents and work quickly on ice.
Q3: I am seeing a decrease in the potency (e.g., increasing IC50) of my this compound over time. What could be the cause?
A3: A decrease in potency is a strong indicator of compound degradation. The thioester bond of this compound is susceptible to hydrolysis, which can be accelerated by moisture, inappropriate pH, and repeated freeze-thaw cycles. Ensure that your stock solutions are stored correctly and that you are preparing fresh working solutions for each experiment from a properly stored aliquot.
Q4: My results are highly variable between experiments, even when I use the same protocol. What are the potential sources of this inconsistency?
A4: Inconsistent results can arise from several factors beyond simple degradation. These include:
-
Pipetting errors: Due to the amphipathic nature of acyl-CoAs, they can form micelles at high concentrations, leading to inaccurate pipetting. Ensure thorough mixing and consider the use of carrier proteins like fatty-acid-free BSA to improve solubility.
-
Non-specific binding: this compound can bind to plasticware and other surfaces. Using low-adhesion microplates and pipette tips can help mitigate this.
-
Enzyme activity: The activity of your target enzyme may vary between preparations. Always qualify a new batch of enzyme and run appropriate controls.
-
Cofactor stability: Ensure that all necessary cofactors for your assay are fresh and present at optimal concentrations.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Enzyme Inhibition Assays
If you are observing significant variability in the IC50 values of this compound in your enzyme inhibition assays, consult the following table and workflow.
Table 1: Troubleshooting Inconsistent IC50 Values
| Observation | Potential Cause | Recommended Action |
| IC50 value consistently increases with each experiment. | Substrate Degradation: The this compound stock solution is degrading over time. | Aliquot the this compound stock upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| High variability in IC50 values between replicates within the same experiment. | Pipetting Inaccuracy or Poor Solubility: Inaccurate dispensing of this compound or enzyme. Micelle formation at higher concentrations. | Use calibrated pipettes and reverse pipetting techniques. Ensure complete solubilization of this compound in the assay buffer. Consider adding fatty-acid-free BSA to the buffer to improve solubility and prevent non-specific binding. |
| IC50 values differ significantly between different batches of enzyme. | Variable Enzyme Activity: The specific activity of the enzyme preparation is not consistent. | Determine the specific activity of each new enzyme batch before use. Use a standard substrate to normalize activity. Store enzymes at the recommended temperature in a buffer containing a cryoprotectant like glycerol. |
| Unexpectedly low potency (high IC50 value). | Incorrect Substrate Concentration or Inactive Substrate: The concentration of the this compound stock solution may be incorrect, or the compound may have degraded. | Verify the concentration of the this compound stock solution spectrophotometrically by measuring the absorbance of the adenine (B156593) ring of CoA at 260 nm. Run a positive control with a known inhibitor to confirm assay performance. |
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Issue 2: Artifacts and Non-Specific Effects
Due to its reactive nature, this compound can lead to experimental artifacts.
Table 2: Troubleshooting Artifacts and Non-Specific Effects
| Observation | Potential Cause | Recommended Action |
| Inhibition is observed with unrelated proteins. | Non-Enzymatic Protein Acylation: The reactive acyl group of this compound can non-enzymatically modify lysine (B10760008) residues on proteins. | Include a control protein in your assay to assess non-specific inhibition. If observed, it may be necessary to reduce the incubation time or the concentration of this compound. |
| Loss of compound from solution over time, even with proper storage. | Non-Specific Binding to Surfaces: this compound can adsorb to plasticware. | Use low-adhesion polypropylene (B1209903) tubes and plates. Pre-treating plates with a solution of fatty-acid-free BSA may also help to block non-specific binding sites. |
| Formation of unexpected products in the assay. | Side Reactions or Isomerization: The triple bond in this compound can potentially undergo side reactions or isomerization under certain conditions, leading to a heterogeneous mixture of active and inactive species. | Ensure the pH of your assay buffer is stable and within a neutral range. Minimize exposure of the compound to light and reactive chemicals. |
Experimental Protocols
Protocol: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Inhibition Assay
This protocol provides a general framework for assessing the inhibition of MCAD by this compound using a colorimetric assay that measures the reduction of a redox dye.
Materials:
-
Purified MCAD enzyme
-
Octanoyl-CoA (substrate)
-
This compound (inhibitor)
-
Electron Transfer Flavoprotein (ETF)
-
DCPIP (2,6-dichlorophenolindophenol)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of octanoyl-CoA and this compound in a suitable buffer. Aliquot and store at -80°C.
-
On the day of the experiment, thaw the required aliquots on ice and prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of DCPIP in assay buffer.
-
Prepare a solution of MCAD and ETF in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Serial dilutions of this compound or vehicle control.
-
MCAD/ETF solution.
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for a set period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add DCPIP solution to all wells.
-
Initiate the reaction by adding octanoyl-CoA to all wells.
-
Immediately begin monitoring the decrease in absorbance of DCPIP at 600 nm over time using a microplate reader. The rate of DCPIP reduction is proportional to MCAD activity.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Signaling Pathway and Mechanism Diagrams
Inactivation of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
This compound inactivates MCAD through a covalent modification of the enzyme. The process is dependent on the redox state of the FAD cofactor within the enzyme's active site.[1]
Caption: Mechanism of MCAD inactivation by this compound.
References
Technical Support Center: 2-Octynoyl-CoA Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 2-Octynoyl-CoA. Our goal is to help you improve the purity of your synthesized product for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for synthesizing this compound?
A1: A common and effective method for synthesizing this compound is the activation of 2-octynoic acid with N-hydroxysuccinimide (NHS) to form an NHS ester, which then readily reacts with the free thiol group of Coenzyme A (CoA).[1][2][3][4] This method is known for its high yield and minimal side reactions.[1]
Q2: What are the most common impurities in synthesized this compound samples?
A2: Common impurities include unreacted starting materials such as 2-octynoic acid and free Coenzyme A (CoASH), byproducts from the coupling reaction, and degradation products.[5] Coenzyme A itself can contain impurities like CoA disulfides or mixed disulfides (e.g., CoA-S-S-glutathione).[6] Oxidation of the polyunsaturated fatty acyl-CoA can also lead to the formation of hydroperoxides and other oxygenated species.
Q3: How can I assess the purity of my this compound sample?
A3: The most common and reliable methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][7][8] Reverse-phase HPLC with UV detection at 260 nm is effective for quantifying this compound relative to UV-active impurities.[5] LC-MS/MS provides higher sensitivity and specificity, allowing for the confirmation of molecular weight and identification of trace impurities.[7][8]
Q4: What are the optimal storage conditions for this compound?
A4: Aqueous solutions of Coenzyme A and its derivatives are unstable at pH above 8.[6] For long-term stability, it is recommended to store this compound solutions at -80°C at a slightly acidic pH (between 2 and 6).[6][9] It is also advisable to use glass or low-binding polypropylene (B1209903) tubes to minimize adsorption.[9] To prevent oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is beneficial.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete activation of 2-octynoic acid. | Ensure the use of fresh coupling reagents (e.g., DCC or EDC) and NHS. Optimize the reaction time and temperature for the activation step. |
| Degradation of Coenzyme A. | Use high-quality Coenzyme A. Prepare CoASH solutions fresh and keep them on ice. Ensure the reaction pH is maintained between 6.5 and 7.5 during the coupling step. | |
| Hydrolysis of the activated ester. | Perform the reaction in an anhydrous organic solvent (e.g., DMF or THF) and minimize exposure to moisture. | |
| Presence of Unreacted 2-Octynoic Acid in the Final Product | Incomplete reaction with Coenzyme A. | Increase the molar excess of Coenzyme A relative to the 2-octynoyl-NHS ester. Extend the reaction time for the coupling step. |
| Inefficient purification. | Optimize the HPLC gradient to achieve better separation between this compound and the more nonpolar 2-octynoic acid. A shallower gradient may be required. | |
| Presence of Free Coenzyme A (CoASH) in the Final Product | Excess Coenzyme A used in the reaction. | This is a common strategy to drive the reaction to completion. Free CoASH can be readily separated from this compound by reverse-phase HPLC. |
| Inefficient purification. | Ensure the HPLC method provides adequate resolution between CoASH and the product peak. | |
| Multiple Peaks Observed on HPLC/LC-MS | Presence of CoA disulfide or mixed disulfides. | Treat the Coenzyme A starting material or the final product with a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) to reduce the disulfides to free CoASH, which can then be separated by HPLC.[6] |
| Oxidation or degradation of this compound. | Handle the sample at low temperatures and use deoxygenated solvents. Store the final product under an inert atmosphere at -80°C.[9] | |
| Isomerization of the triple bond. | While less common for alkynes compared to alkenes, ensure mild reaction and purification conditions to prevent isomerization. | |
| Poor Peak Shape in HPLC (Tailing or Fronting) | Sample overload. | Reduce the injection volume or the concentration of the sample. |
| Interaction with the column stationary phase. | Adjust the mobile phase pH or the ionic strength. Sometimes, using a different column chemistry can improve peak shape. | |
| Column contamination. | Flush the column with a strong solvent or follow the manufacturer's regeneration protocol. |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Hydroxysuccinimide Ester
This protocol is adapted from established methods for synthesizing acyl-CoAs using NHS esters.[1][2]
Materials:
-
2-octynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Coenzyme A lithium salt
-
Sodium bicarbonate buffer (0.1 M, pH 7.0-7.5)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of 2-octynoic acid:
-
Dissolve 2-octynoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-octynoyl-NHS ester.
-
-
Coupling with Coenzyme A:
-
Dissolve the crude 2-octynoyl-NHS ester in a minimal amount of THF or Dimethylformamide (DMF).
-
In a separate flask, dissolve Coenzyme A lithium salt (1.2 equivalents) in cold sodium bicarbonate buffer (pH 7.0-7.5).
-
Slowly add the solution of 2-octynoyl-NHS ester to the Coenzyme A solution with gentle stirring.
-
Maintain the pH of the reaction mixture between 6.5 and 7.5 by adding small amounts of 0.1 M NaOH if necessary.
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Purify the crude this compound by preparative reverse-phase HPLC.
-
Protocol 2: Purification and Purity Analysis by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.5
-
Mobile Phase B: Acetonitrile
Gradient:
-
A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
Detection:
-
UV absorbance at 260 nm.
Procedure:
-
Dissolve the synthesized this compound in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the product peak and any impurity peaks.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
Quantitative Data Summary
While specific quantitative data for this compound synthesis is highly dependent on reaction conditions and purification efficiency, the following table summarizes the expected outcomes and common impurities.
| Parameter | Expected Value/Range | Method of Assessment |
| Purity after HPLC Purification | > 95% | Reverse-Phase HPLC (UV at 260 nm) |
| Identity Confirmation | Correct molecular ion peak | LC-MS/MS |
| Common Impurities | ||
| Unreacted 2-octynoic acid | Variable, should be < 1% after purification | HPLC, LC-MS |
| Free Coenzyme A (CoASH) | Variable, should be < 2% after purification | HPLC, LC-MS |
| CoA Disulfides | Can be present in starting material, should be minimized | HPLC (can be confirmed by treatment with reducing agents) |
| Oxidized Byproducts | Should be minimal with proper handling | LC-MS |
Visualizations
References
- 1. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of long-chain fatty acyl-coA thioesters using N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 4. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Coenzyme A - Wikipedia [en.wikipedia.org]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Addressing Off-Target Effects of 2-Octynoyl-CoA in Cellular Assays
Welcome to the technical support center for researchers utilizing 2-Octynoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential off-target effects and ensure the robustness of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary and known molecular target of this compound in cells?
A1: The primary and well-documented target of this compound is medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in mitochondrial fatty acid β-oxidation. This compound acts as an inactivator of MCAD.[1] This inhibition can lead to a state of hypoketotic hypoglycemia in response to fasting or illness.
Q2: I am observing cellular effects that are not readily explained by the inhibition of fatty acid oxidation. Could this compound have off-target effects?
A2: Yes, it is possible. Like many small molecule inhibitors, this compound may interact with other cellular proteins, leading to off-target effects. Due to its structural similarity to other acyl-CoA molecules, it may bind to other CoA-utilizing enzymes or proteins with acyl-CoA binding domains. One potential off-target is N-myristoyltransferase (NMT), which is inhibited by the structurally similar compound S-(2-oxopentadecyl)-CoA.[2][3]
Q3: What are some of the potential, uncharacterized off-target effects I should be aware of when using this compound?
A3: While specific off-target interactions of this compound are not extensively documented, based on its structure and the known off-target effects of similar compounds, potential unintended effects could include:
-
Inhibition of other acyl-CoA dehydrogenases: It may exhibit some activity against other members of the acyl-CoA dehydrogenase family.
-
Modulation of N-myristoyltransferases (NMTs): As mentioned, NMTs are plausible off-targets due to the structural analogy of this compound to myristoyl-CoA.
-
Perturbation of other CoA-dependent enzymatic reactions: The cellular pool of enzymes that utilize acyl-CoAs is vast, and this compound could interfere with their function.
-
Induction of cellular stress pathways: Accumulation of upstream metabolites due to MCAD inhibition or engagement with other targets could trigger stress responses like the unfolded protein response (UPR) or oxidative stress.
Q4: Are there any general strategies to minimize off-target effects in my experiments?
A4: Yes, several strategies can be employed to mitigate and control for off-target effects:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound that elicits the desired on-target effect.
-
Employ a structurally unrelated inhibitor: Use another known MCAD inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to on-target inhibition.
-
Rescue experiments: If possible, "rescue" the phenotype by providing a downstream metabolite that bypasses the inhibited step.
-
Target engagement assays: Confirm that this compound is engaging with its intended target, MCAD, in your cellular system using techniques like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed After Treatment with this compound
You have treated your cells with this compound to inhibit fatty acid oxidation, but you observe a phenotype (e.g., changes in cell morphology, unexpected gene expression changes, or altered signaling pathway activation) that is not directly attributable to MCAD inhibition.
Caption: Troubleshooting workflow for an unexpected phenotype.
-
Verify On-Target Engagement:
-
Action: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to and stabilizing its intended target, MCAD, in your cells.[4][5][6]
-
Expected Outcome: A shift in the melting temperature of MCAD in the presence of this compound indicates target engagement.
-
Interpretation: If MCAD is stabilized, the observed phenotype could be a downstream consequence of on-target inhibition. If not, an off-target effect is more likely.
-
-
Investigate Potential Off-Targets:
-
Action: Employ a competitive proteomic profiling approach. Pre-incubate cell lysates with this compound before treating with a broad-spectrum acyl-CoA probe to identify proteins that are competed off by this compound.[7][8][9][10][11]
-
Expected Outcome: Identification of a list of potential off-target proteins that bind to this compound.
-
Interpretation: This provides a hypothesis-generating list of potential off-targets to validate.
-
-
Validate Putative Off-Target:
-
Action 1 (Genetic): Use siRNA or CRISPR/Cas9 to knock down the expression of the putative off-target protein.
-
Action 2 (Pharmacological): Use a known, structurally unrelated inhibitor of the putative off-target.
-
Expected Outcome: If the phenotype observed with this compound is recapitulated by either genetic knockdown or pharmacological inhibition of the putative off-target, this validates it as a bona fide off-target.
-
Interpretation: This confirms that the unexpected phenotype is due to the off-target interaction of this compound.
-
Problem 2: No or Reduced Effect on Fatty Acid Oxidation
You are using this compound to inhibit fatty acid oxidation, but you do not observe the expected downstream metabolic changes (e.g., no change in oxygen consumption rates, or no accumulation of upstream fatty acyl-CoAs).
Caption: Troubleshooting workflow for lack of expected effect.
-
Verify Compound Integrity and Cellular Uptake:
-
Action: Confirm the purity and integrity of your this compound stock. Use LC-MS to analyze cell lysates after treatment to verify that the compound is entering the cells and remains intact.
-
Expected Outcome: Detection of the correct mass for this compound within the cell lysate.
-
Interpretation: If the compound is not detected or is degraded, this is the likely cause of the lack of effect.
-
-
Confirm Target Engagement:
-
Action:
-
Expected Outcome: Inhibition of MCAD activity in the in vitro assay and a thermal shift in the CETSA.
-
Interpretation: If there is no target engagement, the compound may not be reaching the mitochondria in sufficient concentrations, or there may be an issue with the compound itself.
-
-
Evaluate Experimental Conditions:
-
Action: Ensure that your cell model and culture conditions are appropriate for observing effects on fatty acid oxidation. Cells grown in high glucose may preferentially use glycolysis for energy and may not be heavily reliant on fatty acid oxidation.
-
Expected Outcome: The experiment should be designed to promote reliance on fatty acid oxidation (e.g., low glucose media, or treatment with an inhibitor of glycolysis).
-
Interpretation: If the cells are not actively undergoing fatty acid oxidation, inhibiting MCAD will have a minimal metabolic effect.
-
Data Presentation
Table 1: Potency of Acyl-CoA Analogs on N-Myristoyltransferase (NMT)
| Compound | Target | Ki (nM) | Assay Type | Reference |
| S-(2-oxopentadecyl)-CoA | NMT | 24 | In vitro enzymatic assay | [3] |
This table provides context for the potential off-target inhibition of NMT by acyl-CoA analogs like this compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for MCAD Target Engagement
This protocol outlines the general steps for performing a CETSA experiment to validate the binding of this compound to MCAD in intact cells.
Materials:
-
Cultured cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-MCAD antibody
Workflow:
Caption: CETSA experimental workflow.
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time.
-
Heat Challenge: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step at 4°C.
-
Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant, which contains the soluble proteins. Determine the protein concentration and analyze the levels of MCAD in the soluble fraction by SDS-PAGE and Western blotting using an anti-MCAD antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble MCAD relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target stabilization and therefore, engagement.
Protocol 2: Competitive Proteomic Profiling to Identify Off-Targets
This protocol provides a general workflow for a competitive chemical proteomics experiment to identify potential off-targets of this compound.
Materials:
-
Cell lysate
-
This compound
-
Broad-spectrum acyl-CoA affinity probe (e.g., a probe with a clickable tag)
-
Affinity resin (e.g., streptavidin beads if using a biotinylated probe)
-
Mass spectrometry reagents and instrumentation
Workflow:
Caption: Competitive proteomics workflow.
Procedure:
-
Lysate Preparation: Prepare a native cell lysate from your cells of interest, ensuring that protein activity is preserved.
-
Competitive Binding: Divide the lysate into two aliquots. To one, add an excess concentration of this compound. To the other, add the equivalent volume of vehicle (e.g., DMSO). Incubate to allow this compound to bind to its targets.
-
Probe Labeling: Add a broad-spectrum acyl-CoA affinity probe to both lysates. This probe will bind to acyl-CoA binding sites that are not already occupied by this compound.
-
Enrichment of Labeled Proteins: Use an appropriate affinity resin (e.g., streptavidin beads for a biotinylated probe) to enrich the proteins that have been labeled by the probe.
-
On-Bead Digestion: Wash the beads to remove non-specifically bound proteins and then perform an on-bead tryptic digest to release the peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry (e.g., using SILAC, iTRAQ, or label-free quantification).
-
Data Analysis: Identify and quantify the proteins in both the this compound-treated and vehicle-treated samples. Proteins that show a significantly reduced abundance in the this compound-treated sample are considered potential off-targets, as their binding to the probe was competed off by this compound.
References
- 1. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CETSA [cetsa.org]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
stability of 2-Octynoyl-CoA thioester bond in different pH
Welcome to the Technical Support Center for 2-Octynoyl-CoA. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thioester bond degradation in this compound samples?
A1: The thioester bond in this compound is chemically reactive and susceptible to degradation from several factors. The primary causes are:
-
Hydrolysis: Acyl-CoAs are prone to hydrolysis, especially in aqueous solutions. This instability is significantly increased in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.[1]
-
Enzymatic Degradation: Tissues and cell lysates contain acyl-CoA thioesterases (ACOTs), which are enzymes that specifically hydrolyze the thioester bond.[1] Proper inactivation of these enzymes during sample preparation is critical.
-
High Temperature: Elevated temperatures accelerate the rates of both chemical hydrolysis and enzymatic degradation.[1]
-
Oxidation: The thiol group within the Coenzyme A moiety can be susceptible to oxidation, which may interfere with analysis and quantification.[1]
Q2: How does pH affect the stability of the this compound thioester bond?
A2: The pH of the solution is a critical factor for the stability of all acyl-CoA molecules, including this compound. The thioester bond is most stable under slightly acidic conditions.
-
Alkaline pH (pH > 7.0): Basic conditions significantly promote the chemical hydrolysis of the thioester bond.[1][2]
-
Strongly Acidic pH (pH < 4.0): While the bond is more stable than in alkaline conditions, strongly acidic environments can also lead to hydrolysis.[1]
-
Optimal pH Range: For maximum stability in aqueous solutions, a slightly acidic pH of 4.0 to 6.8 is recommended.[1]
Q3: What is the impact of temperature on this compound stability?
A3: Higher temperatures increase the rate of thioester bond hydrolysis.[1][2] It is crucial to handle this compound solutions at low temperatures. For short-term handling and experimental setup, keeping solutions on ice is strongly advised to minimize thermal degradation.[3] For long-term storage, temperatures of -80°C are essential.[1]
Q4: Which buffers are recommended for experiments involving this compound?
A4: The choice of buffer is important to prevent unintended reactions. It is best to use non-nucleophilic buffers such as phosphate (B84403) or HEPES. Buffers that contain primary amines, like Tris, can act as nucleophiles and attack the thioester bond, leading to the degradation of the this compound molecule.[2]
Q5: How should I properly store this compound?
A5: Proper storage is critical for maintaining the integrity of this compound.
-
Long-Term Storage: For long-term storage, this compound should be kept as a lyophilized powder at -20°C or, ideally, -80°C.[1][2]
-
Solution Storage: If you must store it in solution, dissolve it in a high-purity organic solvent, transfer it to a glass vial with a Teflon-lined cap, purge the headspace with an inert gas like argon or nitrogen, and store at -20°C.[4] Aqueous solutions are not recommended for storage and should be prepared fresh before each experiment.[2]
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.[3]
Quantitative Data on Acyl-CoA Stability
| Parameter | Condition | Recommendation/Observation | Rationale |
| pH for Storage/Analysis | 4.0 - 6.8 | Optimal Stability | The thioester bond is most stable in this slightly acidic range, minimizing chemical hydrolysis.[1] |
| > 7.0 (Alkaline) | Unstable | Base-mediated hydrolysis is significantly accelerated.[1][2][5] | |
| < 4.0 (Strongly Acidic) | Moderately Unstable | Acid-catalyzed hydrolysis can occur.[1][5] | |
| Storage Temperature | -80°C | Recommended for Long-Term | Essential for long-term stability, especially for dry pellets, by minimizing all degradation pathways.[1] |
| 4°C (On Ice) | Recommended for Short-Term | Minimizes enzymatic degradation and slows chemical hydrolysis during experimental procedures.[1] | |
| Solvent for Reconstitution | Methanol | Recommended | Provides better stability for analytes during analytical runs compared to aqueous solutions.[6] |
| Aqueous Buffers | Use Immediately | Acyl-CoAs are prone to hydrolysis in aqueous solutions; fresh preparation is key.[2][6] |
Experimental Protocols
Protocol: Assessing the pH-Dependent Stability of this compound via HPLC
This protocol outlines a general method to determine the rate of hydrolysis of the this compound thioester bond at different pH values.
1. Materials:
-
This compound
-
High-purity water (HPLC-grade)
-
Methanol (HPLC-grade)
-
Buffer solutions at desired pH values (e.g., pH 4.0, 7.0, 9.0). Use non-nucleophilic buffers like sodium phosphate.
-
Quenching solution (e.g., 10% perchloric acid or cold methanol)
-
Reverse-phase HPLC system with a C18 column and UV detector
2. Preparation of Solutions:
-
Prepare 100 mM buffer stocks for each pH to be tested.
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in methanol. Store on ice.
3. Incubation Procedure:
-
In separate microcentrifuge tubes, add the appropriate buffer for each pH condition. Pre-incubate the tubes at a constant temperature (e.g., 25°C or 37°C).
-
To initiate the experiment, add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration (e.g., 100 µM). Mix gently and start a timer. This is your time point zero (t=0).
4. Sampling and Analysis:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each pH solution.
-
Immediately quench the hydrolysis reaction by mixing the aliquot with the cold quenching solution. This stops the degradation process.
-
Analyze the quenched samples by reverse-phase HPLC. The degradation can be monitored by the decrease in the peak area of this compound over time. Use a UV detector set to ~260 nm, which is the characteristic absorbance wavelength for the CoA moiety.[2]
5. Data Analysis:
-
For each pH value, plot the natural logarithm of the remaining this compound concentration (ln[this compound]) versus time.
-
The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k) for hydrolysis at that specific pH.
-
Comparing the rate constants (k) at different pH values will provide a quantitative measure of the thioester bond's stability.
Troubleshooting Guides
Issue: Low or no signal of this compound in my analysis.
-
Question: Did you check the pH of all your buffers and solutions?
-
Answer: The thioester bond is rapidly hydrolyzed in alkaline conditions (pH > 7.0). Ensure all buffers are within the optimal pH 4.0-6.8 range for maximum stability.[1]
-
-
Question: How did you store your this compound stock?
-
Answer: Improper storage is a common cause of degradation. For long-term storage, this compound should be a lyophilized powder at -80°C. If in solution, it should be in an organic solvent, aliquoted to prevent freeze-thaw cycles, and stored at -80°C.[1][2][3] Aqueous solutions should always be made fresh.
-
-
Question: Are you using a Tris-based buffer?
-
Answer: Buffers containing primary amines, like Tris, can act as nucleophiles and cleave the thioester bond. Switch to a non-nucleophilic buffer such as phosphate or HEPES.[2]
-
Issue: My experimental results are inconsistent between replicates.
-
Question: Are you keeping your samples on ice throughout the experiment?
-
Answer: Temperature fluctuations can lead to variable rates of degradation. Work quickly and keep all solutions containing this compound on ice to ensure consistency.[3]
-
-
Question: Did you prepare your aqueous solutions of this compound at the same time from a fresh stock?
-
Answer: Given its instability in water, even short delays between preparing and using aqueous solutions can lead to different levels of degradation. Prepare all necessary aqueous solutions from your stock immediately before starting the experiment.[2]
-
-
Question: Are you using single-use aliquots?
-
Answer: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. Using single-use aliquots ensures that your starting material is consistent for each experiment.[3]
-
Visualizations
Caption: pH-dependent stability of the this compound thioester bond.
Caption: Troubleshooting workflow for this compound degradation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 2-Octynoyl-CoA and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of 2-Octynoyl-CoA and its related metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound and its metabolites by HPLC?
A1: The primary challenges in separating this compound and its metabolites stem from several factors:
-
Structural Similarity: Many acyl-CoAs share the same Coenzyme A moiety and differ only in the length and saturation of their acyl chains, leading to similar physicochemical properties and potential co-elution.[1]
-
Compound Polarity and Stability: Acyl-CoA thioesters are polar molecules and can be susceptible to degradation.[1][2] Their phosphate (B84403) groups can cause peak tailing due to interactions with the stationary phase or column hardware.[1]
-
Low Abundance: Acyl-CoAs are often present in low nanomolar concentrations in tissues, necessitating highly sensitive and selective analytical methods.[1]
Q2: What is the most common HPLC method for analyzing this compound and other acyl-CoAs?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently used separation method, often coupled with UV or mass spectrometry detection.[1][3] To enhance the retention of these polar compounds on a non-polar stationary phase, ion-pairing agents are often added to the mobile phase.[4][5]
Q3: Why are my chromatographic peaks for this compound showing tailing?
A3: Peak tailing is a common issue when analyzing acyl-CoAs and can be caused by secondary interactions between the negatively charged phosphate groups of the CoA moiety and the stationary phase.[1][6] Other contributing factors can include column overload, a partially clogged column frit, or irregularities in the column packing.[1][6]
Q4: How can I improve the resolution between this compound and its structurally similar metabolites?
A4: To improve the separation of closely eluting peaks, you can systematically optimize your HPLC method. This includes adjusting the mobile phase composition (e.g., the organic solvent gradient), changing the pH, or incorporating an ion-pairing reagent to improve peak shape and retention.[1][7] Optimizing the column temperature and flow rate can also enhance resolution.
Q5: What is the stability of this compound in aqueous solutions, and how should I prepare my samples?
A5: Acyl-CoAs are prone to hydrolysis and are unstable in aqueous solutions, particularly those that are alkaline or strongly acidic.[2][7] It is crucial to use rapid sample quenching techniques, such as extraction with perchloric acid, followed by neutralization.[3][8] Samples should be kept on ice or at 4°C throughout preparation and analyzed promptly.[8] For storage, it is recommended to dry the supernatant under nitrogen and store it at -80°C, reconstituting it just before analysis.[7][9]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution and Inadequate Separation
Your chromatogram shows overlapping peaks for this compound and its potential metabolites.
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Gradient | Optimize the gradient elution program. A shallower gradient can often improve the separation of closely eluting compounds.[3] |
| Suboptimal Mobile Phase pH | Adjust the pH of the aqueous mobile phase. A lower pH can protonate residual silanol (B1196071) groups on the column, minimizing secondary interactions.[1] |
| Lack of Ion-Pairing Reagent | Introduce an ion-pairing agent, such as tetrabutylammonium (B224687) bisulfate, to the mobile phase to form a neutral complex with the charged acyl-CoAs, thereby improving retention and peak shape.[5] |
| Incorrect Column Chemistry | Ensure you are using a suitable column, typically a C18 reversed-phase column.[9][10][11] Consider a different C18 column from another manufacturer as stationary phase selectivities can vary. |
| Elevated Column Temperature | Lowering the column temperature can sometimes increase resolution, although it may also increase backpressure. |
Issue 2: Asymmetrical Peak Shapes (Tailing or Fronting)
The peaks for this compound and its metabolites are not symmetrical.
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Add an ion-pairing reagent to the mobile phase to shield the phosphate groups of the CoA moiety.[1] Increasing the buffer strength of the mobile phase can also help mask active sites on the column.[1] |
| Column Overload | Dilute the sample or inject a smaller volume.[1][12] Broad or fronting peaks can be an indicator of injecting too much sample.[12] |
| Partially Clogged Column Frit | Backflush the column (if permitted by the manufacturer) or replace the inlet frit.[1] Using an in-line filter can help prevent this issue.[13] |
| Poor Sample Solubility | Ensure the sample is fully dissolved in a solvent that is compatible with the initial mobile phase.[12] |
| Column Collapse or Degradation | This can occur with aggressive mobile phases or high pressures. Replace the column if a void has formed at the head.[1] |
Issue 3: Shifting Retention Times
The retention times for your analytes are inconsistent between runs.
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each analysis and ensure accurate measurements of all components.[6] Degas the mobile phase before use. |
| HPLC System Leaks | Check for leaks throughout the HPLC system, from the pump to the detector.[14] |
| Fluctuating Column Temperature | Use a column thermostat to maintain a constant and consistent column temperature. |
| Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. This requires flushing with at least 3 column volumes.[12] |
Experimental Protocols
Example Protocol: Ion-Pair Reversed-Phase HPLC for this compound Separation
This protocol is a representative method for the separation of acyl-CoAs.[5]
-
HPLC System: A standard HPLC or UPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).[5]
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).[4][5]
-
Mobile Phase B: 100 mM Sodium Phosphate with 20% Acetonitrile, pH 5.3.[5]
-
Ion-Pairing Reagent: 5 mM Tetrabutylammonium bisulfate (add to both Mobile Phase A and B).[5]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Detection: UV at 260 nm.[8]
-
Injection Volume: 20 µL.[8]
Gradient Elution Program (Example)
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
Sample Preparation from Cell Culture
This is a general protocol for extracting acyl-CoAs from mammalian cells.[8]
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 0.6 M perchloric acid (PCA) to the dish to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Neutralize the extract by adding 3 M potassium carbonate (K₂CO₃) dropwise until the pH reaches 6.0-7.0.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze immediately or store at -80°C.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. agilent.com [agilent.com]
- 14. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Validation & Comparative
Validating MCAD Inhibition: A Comparative Guide to 2-Octynoyl-CoA and Alternatives in Cell-Based Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Octynoyl-CoA and other notable inhibitors of Medium-Chain Acyl-CoA Dehydrogenase (MCAD), a key enzyme in fatty acid β-oxidation. Dysregulation of MCAD is implicated in various metabolic diseases, making it a critical target for therapeutic development. This document offers an objective analysis of inhibitor performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tools for their cell-based studies.
Executive Summary
Data Presentation: Comparison of MCAD Inhibitors
The following table summarizes the available quantitative data for the inhibition of MCAD by various compounds in cellular models. It is important to note the absence of a reported cellular IC50 value for this compound, reflecting its characterization primarily as an irreversible inactivator through enzymatic assays.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Mechanism of Action | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Irreversible Inactivator | [1] |
| Methylenecyclopropylacetyl-CoA (MCPA) | HEK-293 | Acylcarnitine Profiling | 7.8 ± 1.0 | Irreversible Inhibitor | [2] |
| Spiropentylacetyl-CoA (SPA) | Glioblastoma Stem Cells (GSCs) | Cell Growth/Sphere Formation | Not Reported (Effective) | Specific MCAD Inhibitor | [2] |
| Oct-4-en-2-ynoyl-CoA | Purified Enzyme (not cellular) | Enzymatic Assay | K(I) = 11 µM, k(inact) = 0.025 min⁻¹ | Irreversible Inhibitor | [3] |
Experimental Protocols
Detailed methodologies are essential for the reproducible validation of MCAD inhibition in cell models. Below are protocols for key experiments.
MCAD Activity Assay in Cell Lysates (ETF Fluorescence Reduction Assay)
This assay measures the enzymatic activity of MCAD in cell lysates by monitoring the reduction of electron transfer flavoprotein (ETF).
a. Cell Culture and Lysate Preparation:
-
Culture cells (e.g., HepG2, fibroblasts) to ~80-90% confluency.
-
Treat cells with the desired concentrations of the MCAD inhibitor (e.g., this compound) or vehicle control for a specified duration.
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, protease inhibitors) and lyse by sonication on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction for the assay. Determine the protein concentration using a standard method (e.g., BCA assay).
b. Enzymatic Reaction:
-
In a fluorometer cuvette or microplate well, prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.0), purified ETF, and the cell lysate (containing a standardized amount of protein).
-
Initiate the reaction by adding the MCAD substrate, octanoyl-CoA.
-
Monitor the decrease in ETF fluorescence (Excitation: ~380 nm, Emission: ~450 nm) over time at a constant temperature (e.g., 32°C). The rate of fluorescence decrease is proportional to MCAD activity.
c. Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence decay curve.
-
Normalize the activity to the protein concentration of the lysate (e.g., nmol/min/mg protein).
-
Compare the activity in inhibitor-treated samples to the vehicle control to determine the percentage of inhibition.
Acylcarnitine Profiling by Tandem Mass Spectrometry (LC-MS/MS)
This method quantifies the accumulation of medium-chain acylcarnitines, a hallmark of MCAD inhibition.
a. Cell Culture and Treatment:
-
Culture cells and treat with inhibitors as described in the previous protocol.
-
After the treatment period, collect both the cell pellet and the culture medium.
b. Sample Preparation:
-
For the cell pellet, perform a protein precipitation and extraction of metabolites using a solvent like ice-cold acetonitrile.
-
For the culture medium, centrifuge to remove any detached cells and collect the supernatant.
-
Add internal standards (e.g., isotopically labeled acylcarnitines) to both cell extracts and media samples.
-
Derivatize the acylcarnitines if necessary for improved chromatographic separation and detection.
c. LC-MS/MS Analysis:
-
Inject the prepared samples into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the acylcarnitines using a suitable column (e.g., C18).
-
Detect and quantify the different acylcarnitine species using multiple reaction monitoring (MRM) based on their specific precursor and product ion transitions.
d. Data Analysis:
-
Calculate the concentration of each acylcarnitine species by comparing its peak area to that of the corresponding internal standard.
-
Analyze the profile of acylcarnitines, paying close attention to the accumulation of C8 (octanoylcarnitine), C6 (hexanoylcarnitine), and C10 (decanoylcarnitine) species in inhibitor-treated cells.
Extracellular Flux Analysis (Seahorse Assay)
This technology measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration and fatty acid oxidation.
a. Cell Seeding and Treatment:
-
Seed cells in a Seahorse XF microplate at an optimized density.
-
Allow cells to attach and grow overnight.
-
On the day of the assay, replace the culture medium with a low-buffered Seahorse XF assay medium.
-
Pre-treat the cells with the MCAD inhibitor or vehicle for the desired duration in the assay medium.
b. Assay Protocol:
-
Equilibrate the cells in a non-CO2 incubator at 37°C for one hour.
-
Perform a baseline measurement of OCR.
-
Inject a medium-chain fatty acid substrate (e.g., octanoate (B1194180) complexed to BSA) to stimulate fatty acid oxidation.
-
Monitor the change in OCR. A blunted response to the fatty acid substrate in inhibitor-treated cells indicates MCAD inhibition.
-
Optionally, perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to further probe mitochondrial function.
c. Data Analysis:
-
Calculate the OCR values at baseline and after substrate/inhibitor addition.
-
Compare the fatty acid-induced OCR in treated cells to control cells to quantify the extent of inhibition.
Mandatory Visualizations
Caption: Fatty Acid β-Oxidation Pathway and Points of Inhibition.
Caption: Experimental Workflow for Validating MCAD Inhibition.
Caption: Logical Comparison of MCAD Inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Medium-Chain Acyl-CoA Dehydrogenase Protects Mitochondria from Lipid Peroxidation in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Octynoyl-CoA and Other Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Octynoyl-CoA with other known inhibitors of Medium-Chain Acyl-CoA Dehydrogenase (MCAD), a key enzyme in fatty acid β-oxidation. The information presented herein, supported by experimental data, is intended to assist researchers in selecting appropriate chemical tools for studying MCAD function and for potential therapeutic development.
Introduction to MCAD Inhibition
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) catalyzes the initial dehydrogenation step in the mitochondrial β-oxidation of medium-chain fatty acids. Inhibition of MCAD is a critical area of research for understanding metabolic diseases and for the development of novel therapeutics. A variety of inhibitors have been identified, each with distinct mechanisms and potencies. This guide focuses on the comparison of this compound, a known mechanism-based inactivator, with other significant MCAD inhibitors.
Quantitative Comparison of MCAD Inhibitors
The following table summarizes the available quantitative data for the inhibition of MCAD by this compound and other selected compounds. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions. Therefore, a direct comparison should be made with caution.
| Inhibitor | Type of Inhibition | K_i (μM) | k_inact (min⁻¹) | IC₅₀ (μM) | Reference |
| This compound | Irreversible, Mechanism-Based | - | - | - | - |
| Oct-4-en-2-ynoyl-CoA | Irreversible | 11 | 0.025 | - | [1] |
| Methylenecyclopropylacetyl-CoA (MCPA-CoA) | Irreversible, Suicide Inhibitor | - | - | 7.8 ± 1.0 | |
| 3-Methyleneoctanoyl-CoA | Irreversible, Mechanism-Based | - | Rapid (10 s⁻¹ at 1°C) | - | |
| 3-Methyl-trans-2-octenoyl-CoA | Irreversible, Mechanism-Based | - | Slow (1.1 x 10⁻⁴ s⁻¹ at 1°C) | - | |
| Spiropentylacetyl-CoA (SPA-CoA) | Irreversible | - | - | - |
Note: A lower K_i or IC₅₀ value indicates a higher binding affinity or inhibitory potency, respectively. A higher k_inact value indicates a faster rate of enzyme inactivation for irreversible inhibitors. The data for 3-Methyleneoctanoyl-CoA and 3-Methyl-trans-2-octenoyl-CoA are presented as rates of flavin reduction, indicating their relative potency.
Mechanism of Action of this compound
This compound is a mechanism-based inactivator of MCAD, exhibiting a dual mechanism of inhibition that is dependent on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor.
-
Inhibition of Oxidized MCAD: When the FAD cofactor is in its oxidized state, this compound acts as a substrate. During the catalytic process, an intermediate is formed that covalently modifies a crucial glutamate (B1630785) residue in the active site of the enzyme, leading to irreversible inactivation.
-
Inhibition of Reduced MCAD: In the presence of a reducing agent, or after the enzyme has completed a catalytic cycle and the FAD is in its reduced form (FADH₂), this compound can form a stable covalent adduct with the reduced flavin. This adduct prevents the re-oxidation of FADH₂, effectively trapping the enzyme in an inactive state.
The following diagram illustrates the inhibitory pathways of this compound on MCAD.
Caption: Dual inhibitory mechanism of this compound on MCAD.
Comparison with Other MCAD Inhibitors
-
Methylenecyclopropylacetyl-CoA (MCPA-CoA): This is a well-characterized suicide inhibitor of MCAD and is a metabolite of hypoglycin (B18308) A, a toxin found in the unripe ackee fruit. MCPA-CoA is processed by MCAD, leading to the formation of a reactive species that irreversibly inactivates the enzyme. It is known to inhibit both short-chain and medium-chain acyl-CoA dehydrogenases.
-
3-Methyleneoctanoyl-CoA and 3-Methyl-trans-2-octenoyl-CoA: These are also mechanism-based inhibitors. 3-Methyleneoctanoyl-CoA is a particularly potent inhibitor, causing rapid reduction of the FAD cofactor. In contrast, 3-methyl-trans-2-octenoyl-CoA is a much slower inactivator.
-
Spiropentylacetyl-CoA (SPA-CoA): This compound is another irreversible inhibitor of MCAD.
Experimental Protocols
Anaerobic ETF Fluorescence Reduction Assay for MCAD Activity
This is considered the gold-standard assay for measuring the activity of acyl-CoA dehydrogenases.
Principle: The assay measures the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by MCAD in the presence of a substrate. The reaction is carried out under anaerobic conditions to prevent re-oxidation of the reduced ETF by molecular oxygen.
Materials:
-
Purified recombinant MCAD
-
Purified recombinant ETF
-
Substrate (e.g., Octanoyl-CoA)
-
Inhibitor (e.g., this compound)
-
Anaerobic buffer (e.g., 50 mM potassium phosphate, pH 7.6, 0.1 mM EDTA)
-
Glucose oxidase and catalase (for oxygen scavenging)
-
Glucose
-
Fluorometer
Procedure:
-
Prepare the anaerobic buffer by bubbling with nitrogen gas for at least 30 minutes.
-
Add glucose, glucose oxidase, and catalase to the buffer to create an oxygen-scavenging system.
-
In an anaerobic cuvette or 96-well plate, add the anaerobic buffer, ETF, and MCAD.
-
If testing an inhibitor, pre-incubate the enzyme with the inhibitor for a specified time.
-
Initiate the reaction by adding the substrate (Octanoyl-CoA).
-
Monitor the decrease in ETF fluorescence over time (Excitation: ~380 nm, Emission: ~515 nm).
-
The rate of fluorescence decrease is proportional to the MCAD activity.
-
For IC₅₀ determination, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.
Spectrophotometric MCAD Activity Assay
This is a simpler, alternative method for measuring MCAD activity.
Principle: This assay uses an artificial electron acceptor, such as ferricenium hexafluorophosphate, which changes its absorbance upon reduction by MCAD.
Materials:
-
Purified recombinant MCAD
-
Substrate (e.g., Octanoyl-CoA)
-
Inhibitor (e.g., this compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Ferricenium hexafluorophosphate
-
Spectrophotometer
Procedure:
-
In a cuvette, prepare a reaction mixture containing the assay buffer and ferricenium hexafluorophosphate.
-
Add MCAD to the mixture.
-
If testing an inhibitor, pre-incubate the enzyme with the inhibitor for a specified time.
-
Initiate the reaction by adding the substrate (Octanoyl-CoA).
-
Monitor the decrease in absorbance of ferricenium at the appropriate wavelength (e.g., 300 nm) over time.
-
The rate of absorbance decrease is proportional to the MCAD activity.
-
For IC₅₀ determination, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a potent, mechanism-based inactivator of MCAD with a unique dual inhibitory mechanism. While a direct quantitative comparison with other inhibitors is limited by the availability of data from standardized assays, the information presented in this guide provides a valuable resource for researchers. The detailed experimental protocols offer a starting point for in-house evaluation and comparison of these and other potential MCAD inhibitors. Further studies employing standardized assays are necessary to establish a definitive rank order of potency for these compounds.
References
A Comparative Analysis of 2-Octynoyl-CoA and Methylenecyclopropylacetyl-CoA (MCPA) as Inhibitors of Fatty Acid β-Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent inhibitors of mitochondrial fatty acid β-oxidation: 2-Octynoyl-CoA and methylenecyclopropylacetyl-CoA (MCPA). Both molecules are of significant interest in metabolic research and drug development due to their profound effects on cellular energy metabolism. This document summarizes their mechanisms of action, presents available quantitative data on their inhibitory activities, and details relevant experimental protocols.
At a Glance: Key Differences and Mechanisms
| Feature | This compound | Methylenecyclopropylacetyl-CoA (MCPA) |
| Primary Target | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Acyl-CoA Dehydrogenases (primarily SCAD and MCAD) |
| Mechanism of Action | Mechanism-based inactivator; pathway depends on the redox state of the FAD cofactor.[1] | Suicide inhibitor; forms a covalent adduct with the enzyme's FAD cofactor. |
| Origin | Synthetic acetylenic fatty acid analogue | Metabolite of Hypoglycin (B18308) A, a toxin found in the unripe Ackee fruit. |
| Known Pathophysiology | Used as an experimental tool to model MCAD deficiency. | Causative agent of Jamaican Vomiting Sickness. |
Mechanism of Action
This compound is an acetylenic thioester that acts as a mechanism-based inactivator of medium-chain acyl-CoA dehydrogenase (MCAD). Its inhibitory action is multifaceted and depends on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor.[1] When the FAD is in its oxidized state, this compound leads to the labeling of an active site glutamate (B1630785) residue.[1] In contrast, when the FAD is reduced, it reacts with this compound to form a stable dihydroflavin species, effectively trapping the enzyme in an inactive state.[1]
Methylenecyclopropylacetyl-CoA (MCPA) is the toxic metabolite of hypoglycin A, the causative agent of Jamaican Vomiting Sickness. MCPA is a well-characterized suicide inhibitor of several acyl-CoA dehydrogenases, with a pronounced effect on short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD). Upon entering the active site, the enzyme attempts to catalyze the dehydrogenation of MCPA-CoA. This process leads to the formation of a highly reactive intermediate that covalently binds to the FAD cofactor, resulting in irreversible inactivation of the enzyme.
Quantitative Comparison of Inhibitory Potency
Direct comparative studies providing IC50 or Ki values for both compounds under identical conditions are limited. However, data from independent studies offer insights into their relative potencies.
| Inhibitor | Target Enzyme | Parameter | Value | Cell Line/System |
| Methylenecyclopropylacetyl-CoA (MCPA) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | IC50 | 7.8 ± 1.0 μM | HEK-293 cells |
| Oct-4-en-2-ynoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | K_I | 11 μM | Purified enzyme |
| Oct-4-en-2-ynoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | k_inact | 0.025 min⁻¹ | Purified enzyme |
*Note: Data for this compound is not available. The data presented is for a structurally similar compound, oct-4-en-2-ynoyl-CoA, and serves as a potential surrogate for estimating inhibitory potency.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of MCAD Inhibition
Caption: Inhibition mechanisms of this compound and MCPA on acyl-CoA dehydrogenases.
Experimental Workflow for Determining Inhibitory Activity
Caption: General workflow for assessing enzyme inhibition by this compound or MCPA.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of enzyme inhibition. Below are summaries of commonly used methods for assaying acyl-CoA dehydrogenase activity and determining inhibitory constants.
ETF Fluorescence Reduction Assay for MCAD Activity
This is considered the gold standard for measuring the activity of acyl-CoA dehydrogenases.[2]
Principle: The assay measures the decrease in the intrinsic fluorescence of the electron-transferring flavoprotein (ETF) as it accepts electrons from the acyl-CoA dehydrogenase-substrate complex. The rate of fluorescence decrease is proportional to the enzyme activity.
Materials:
-
Purified or recombinant medium-chain acyl-CoA dehydrogenase (MCAD)
-
Purified or recombinant electron-transferring flavoprotein (ETF)
-
Octanoyl-CoA (substrate)
-
This compound or MCPA-CoA (inhibitors)
-
Anaerobic buffer (e.g., 50 mM potassium phosphate, pH 7.6, 0.5 mM EDTA)
-
Glucose, glucose oxidase, and catalase (for enzymatic oxygen removal)
-
Fluorometer with excitation at ~340 nm and emission at ~490 nm
Procedure:
-
Preparation: Prepare all solutions in anaerobic buffer. The assay is performed in a sealed, anaerobic cuvette or a 96-well microplate.[2] Oxygen is removed by cycles of vacuum and argon purging, followed by the addition of a glucose/glucose oxidase/catalase oxygen-scavenging system.[2]
-
Reaction Mixture: In the anaerobic environment, combine the buffer, ETF, and the inhibitor (at various concentrations) or vehicle control.
-
Initiation: Initiate the reaction by adding the MCAD enzyme, followed by the substrate (Octanoyl-CoA).
-
Measurement: Immediately monitor the decrease in ETF fluorescence over time.
-
Data Analysis: Calculate the initial velocity of the reaction from the linear phase of the fluorescence decay. For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration. For kinetic analysis of suicide inhibition, more complex data fitting is required to determine k_inact and K_I.
Spectrophotometric Dye-Linked Assay for Acyl-CoA Dehydrogenase Activity
This method uses an artificial electron acceptor that changes color upon reduction.
Principle: The activity of acyl-CoA dehydrogenase is coupled to the reduction of a chromogenic electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or ferricenium hexafluorophosphate. The rate of decrease in absorbance of the oxidized dye is proportional to the enzyme activity.
Materials:
-
Purified or crude enzyme preparation (e.g., mitochondrial extract)
-
Substrate (e.g., Octanoyl-CoA)
-
Inhibitor (this compound or MCPA)
-
Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Electron acceptor dye (e.g., DCPIP)
-
Phenazine methosulfate (PMS) as an intermediate electron carrier
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, combine the buffer, DCPIP, PMS, and the inhibitor at various concentrations or vehicle control.
-
Enzyme Addition: Add the enzyme preparation and incubate for a short period.
-
Initiation: Start the reaction by adding the substrate.
-
Measurement: Monitor the decrease in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) over time.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance change. Determine inhibitory constants as described for the fluorescence assay.
Conclusion
Both this compound and MCPA are potent inhibitors of fatty acid β-oxidation, targeting acyl-CoA dehydrogenases through distinct, irreversible mechanisms. MCPA is a well-established suicide inhibitor with a known toxicological profile linked to Jamaican Vomiting Sickness. This compound serves as a valuable research tool for studying the mechanism of MCAD and for creating in vitro and in vivo models of MCAD deficiency. The choice between these inhibitors will depend on the specific research question, with MCPA being relevant for studies on natural toxins and specific metabolic diseases, and this compound being a more controlled tool for dissecting the intricacies of MCAD function and inhibition. The provided experimental protocols offer a starting point for researchers aiming to quantify and compare the effects of these and other inhibitors of fatty acid metabolism.
References
A Comparative Analysis of 2-Octynoyl-CoA and Spiropentaneacetic Acid as MCAD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two known inhibitors of Medium-Chain Acyl-CoA Dehydrogenase (MCAD): 2-Octynoyl-CoA and spiropentaneacetic acid (SPA). The information presented is collated from experimental data to assist researchers and drug development professionals in understanding their respective mechanisms and potencies.
Introduction to MCAD and its Inhibition
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is a critical flavoprotein in the mitochondrial fatty acid β-oxidation spiral. It catalyzes the initial dehydrogenation step for fatty acyl-CoAs with chain lengths of 4 to 12 carbons. Inhibition of MCAD is a key area of research for understanding metabolic disorders and for the development of therapeutic agents. This guide focuses on two such inhibitors, this compound and spiropentaneacetic acid (SPA), detailing their mechanisms of action, inhibitory efficacy, and the experimental protocols used to characterize them.
Quantitative Comparison of Inhibitory Activity
Direct comparative studies providing IC50 or Ki values for this compound and spiropentaneacetic acid (SPA) under identical experimental conditions are limited in the available scientific literature. However, data from individual studies on these compounds and their analogs allow for an indirect comparison. The following table summarizes the available quantitative data on their inhibition of MCAD.
| Inhibitor | Parameter | Value | Organism/System | Comments |
| Oct-4-en-2-ynoyl-CoA | Kᵢ | 11 µM[1][2] | Not specified | An irreversible inhibitor structurally similar to this compound. This value is used as a proxy. |
| kᵢₙₐ꜀ₜ | 0.025 min⁻¹[1][2] | Not specified | ||
| Spiropentaneacetic acid (SPA) | IC₅₀ (Palmitoylcarnitine Oxidation) | 6 - 100 µM[3] | Rat Liver Mitochondria | This value represents 50% inhibition of the overall fatty acid oxidation pathway, not solely MCAD activity. SPA is, however, reported to be a specific inhibitor of MCAD.[3] |
Mechanism of Action
The mechanisms by which this compound and SPA inhibit MCAD differ significantly. This compound acts as an irreversible inhibitor, while SPA is proposed to form a tight, non-covalent complex with the enzyme.
This compound: Irreversible Inactivation
This compound is an acetylenic thioester that inactivates MCAD through two distinct pathways, contingent on the redox state of the enzyme's FAD prosthetic group.[4]
-
Oxidized Enzyme: When the FAD cofactor is in its oxidized state, this compound leads to the labeling of an active site glutamate (B1630785) residue, resulting in the elimination of Coenzyme A and irreversible inactivation of the enzyme.[4]
-
Reduced Enzyme: If the FAD cofactor is in its reduced state (FADH₂), incubation with this compound results in the rapid formation of a stable dihydroflavin species. This species is resistant to reoxidation, effectively locking the enzyme in an inactive state.[4]
Spiropentaneacetic Acid (SPA): Specific, Tight-Binding Inhibition
SPA is a specific inhibitor of MCAD. Unlike other inhibitors such as methylenecyclopropaneacetic acid (MCPA), SPA does not significantly inhibit short-chain acyl-CoA dehydrogenase (SCAD).[3] In vivo studies in rats have shown that administration of SPA leads to dicarboxylic aciduria, a hallmark of impaired fatty acid oxidation, without affecting amino acid metabolism.[3]
The proposed mechanism of inhibition by SPA involves the formation of a tight, irreversible complex with MCAD without the formation of a covalent bond with the FAD cofactor.[3] This is in contrast to inhibitors like MCPA, which are thought to form a covalent adduct with the isoalloxazine ring of FAD.[3]
Experimental Protocols
The gold standard for measuring MCAD activity and assessing its inhibition is the Electron Transfer Flavoprotein (ETF) fluorescence reduction assay . This assay is highly sensitive and specific for acyl-CoA dehydrogenases.
Principle of the ETF Fluorescence Reduction Assay
MCAD catalyzes the transfer of electrons from a fatty acyl-CoA substrate to ETF. The FAD cofactor of ETF is fluorescent in its oxidized state but non-fluorescent when reduced. The rate of decrease in ETF fluorescence is directly proportional to the MCAD activity.
Experimental Workflow
Detailed Methodology
-
Reagent Preparation :
-
Assay Buffer: A suitable buffer such as 50 mM HEPES, pH 7.6, containing 0.5 mM EDTA.
-
Purified recombinant MCAD and ETF are required.
-
Substrate: A stock solution of octanoyl-CoA (or other medium-chain acyl-CoA) is prepared.
-
Inhibitors: Stock solutions of this compound and SPA are prepared in an appropriate solvent.
-
-
Assay Procedure :
-
In a fluorometer cuvette or a microplate well, combine the assay buffer, a known concentration of MCAD, and ETF.
-
Add the inhibitor at various concentrations to different reaction mixtures. A control with no inhibitor is essential.
-
Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Initiate the reaction by adding the octanoyl-CoA substrate.
-
Immediately begin monitoring the decrease in ETF fluorescence.
-
-
Data Analysis :
-
The initial velocity of the reaction is determined from the linear portion of the fluorescence decay curve.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the uninhibited control.
-
For reversible inhibitors, IC₅₀ values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For irreversible inhibitors, Kᵢ and kᵢₙₐ꜀ₜ values are determined by more complex kinetic analyses.
-
Summary and Conclusion
Both this compound and spiropentaneacetic acid are effective inhibitors of MCAD, but they operate through distinct mechanisms.
-
This compound is an irreversible inhibitor that covalently modifies the enzyme or its cofactor. Its analogue, Oct-4-en-2-ynoyl-CoA, displays potent inhibition in the low micromolar range.
The choice of inhibitor for research purposes will depend on the specific experimental goals. This compound is suitable for studies requiring complete and irreversible shutdown of MCAD activity. SPA, with its higher specificity, is a valuable tool for investigating the selective role of MCAD in fatty acid oxidation without confounding effects on other acyl-CoA dehydrogenases. Further quantitative studies are warranted to determine a precise IC₅₀ or Kᵢ value for SPA to allow for a more direct comparison of potency with other MCAD inhibitors.
References
- 1. Inactivation of medium-chain acyl-CoA dehydrogenase by oct-4-en-2-ynoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spiropentaneacetic acid as a specific inhibitor of medium-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity of 2-Octynoyl-CoA: A Comparative Analysis of Acyl-CoA Dehydrogenase Inhibition
For researchers, scientists, and drug development professionals, understanding the specificity of enzyme inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of 2-Octynoyl-CoA, a known inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), with other members of the acyl-CoA dehydrogenase family, including short-chain (SCAD), long-chain (LCAD), and very long-chain (VLCAD) acyl-CoA dehydrogenases. This document synthesizes available experimental data, details relevant experimental protocols, and presents key pathways and workflows to elucidate the inhibitory profile of this compound.
Executive Summary
Based on the known substrate specificities of these enzymes, it is anticipated that the inhibitory effect of this compound will be most potent against MCAD, which preferentially binds medium-chain acyl-CoAs. The shorter and longer chain dehydrogenases are expected to exhibit significantly lower affinity for this 8-carbon chain molecule. This guide presents the known kinetic data for MCAD and provides the experimental framework necessary to conduct further comparative studies.
Comparative Data on this compound Interaction with Acyl-CoA Dehydrogenases
Currently, detailed kinetic data regarding the inhibition of SCAD, LCAD, and VLCAD by this compound is not available in published literature. The primary focus of research has been on the interaction with its principal target, MCAD.
| Enzyme | Substrate Specificity | Interaction with this compound | Kinetic Parameters (Ki, IC50, etc.) |
| SCAD | Short-chain acyl-CoAs (C4-C6) | Not well characterized. Expected to have low affinity. | Data not available |
| MCAD | Medium-chain acyl-CoAs (C6-C12) | Mechanism-based inactivator.[1][2] | Data not available in the form of a simple Ki or IC50 due to the nature of the covalent inactivation. |
| LCAD | Long-chain acyl-CoAs (C12-C18) | Not well characterized. Expected to have low affinity. | Data not available |
| VLCAD | Very-long-chain acyl-CoAs (C14-C20) | Not well characterized. Expected to have low affinity. | Data not available |
Signaling Pathway: Fatty Acid Beta-Oxidation
The mitochondrial fatty acid beta-oxidation is a critical metabolic pathway for energy production. Acyl-CoA dehydrogenases catalyze the first, rate-limiting step of this spiral, with each enzyme exhibiting specificity for fatty acids of a particular chain length. Inhibition of any of these enzymes can have significant metabolic consequences.
Caption: The fatty acid beta-oxidation pathway, highlighting the role of different acyl-CoA dehydrogenases and the inhibitory action of this compound on MCAD.
Experimental Protocols
To assess the cross-reactivity of this compound with different acyl-CoA dehydrogenases, standardized enzyme activity assays are essential. The following are detailed protocols for two commonly used methods.
Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay
This is considered the gold standard for measuring acyl-CoA dehydrogenase activity as it utilizes the natural electron acceptor, ETF.[3][4]
Principle: The assay measures the decrease in the intrinsic fluorescence of ETF as it is reduced by the acyl-CoA dehydrogenase. The reaction must be performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen.
Materials:
-
Purified recombinant SCAD, MCAD, LCAD, or VLCAD
-
Purified recombinant porcine ETF
-
This compound (inhibitor)
-
Acyl-CoA substrates (e.g., Butyryl-CoA for SCAD, Octanoyl-CoA for MCAD, Palmitoyl-CoA for LCAD/VLCAD)
-
Reaction Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA.
-
Anaerobic cuvette or 96-well microplate compatible with a fluorescence spectrophotometer/plate reader.
-
Deoxygenation system (e.g., glucose/glucose oxidase/catalase or vacuum/argon cycling).
Procedure:
-
Prepare a reaction mixture in the anaerobic cuvette or microplate containing the reaction buffer, a specific concentration of the acyl-CoA dehydrogenase to be tested, and ETF (typically 1-5 µM).
-
To assess inhibition, add varying concentrations of this compound to the reaction mixture and pre-incubate with the enzyme for a defined period.
-
Make the system anaerobic using either an enzymatic deoxygenation system or by cycles of vacuum and purging with an inert gas like argon.[3]
-
Initiate the reaction by adding the specific acyl-CoA substrate.
-
Monitor the decrease in ETF fluorescence over time. The excitation wavelength is typically around 380 nm and the emission wavelength is around 495 nm.
-
The initial rate of fluorescence decrease is proportional to the enzyme activity.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value if applicable. For mechanism-based inactivators, a more detailed kinetic analysis of the inactivation rate (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I) would be necessary.
Ferricenium-Based Spectrophotometric Assay
This assay provides a more convenient, aerobic alternative to the ETF fluorescence reduction assay by using an artificial electron acceptor, ferricenium hexafluorophosphate (B91526).[5]
Principle: The reduction of the ferricenium ion (Fc+) to ferrocene (B1249389) (Fc) by the reduced acyl-CoA dehydrogenase is monitored spectrophotometrically.
Materials:
-
Purified recombinant SCAD, MCAD, LCAD, or VLCAD
-
This compound (inhibitor)
-
Acyl-CoA substrates
-
Reaction Buffer: 50 mM HEPES or potassium phosphate, pH 7.6.
-
Ferricenium hexafluorophosphate solution in buffer.
Procedure:
-
In a standard spectrophotometer cuvette, prepare a reaction mixture containing the reaction buffer, a specific concentration of the acyl-CoA dehydrogenase, and the ferricenium hexafluorophosphate solution (typically 50-200 µM).
-
To test for inhibition, add varying concentrations of this compound and pre-incubate with the enzyme.
-
Initiate the reaction by adding the appropriate acyl-CoA substrate.
-
Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.
-
The initial rate of absorbance change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition and determine the IC50 value or perform a more detailed kinetic analysis for mechanism-based inhibition.
Experimental Workflow for Assessing Cross-Reactivity
The following diagram illustrates a logical workflow for comparing the inhibitory effects of this compound across different acyl-CoA dehydrogenases.
References
- 1. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Octynoyl-CoA: A Comparative Guide to its Selectivity Profile for MCAD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of 2-Octynoyl-CoA for Medium-Chain Acyl-CoA Dehydrogenase (MCAD), a key enzyme in mitochondrial fatty acid β-oxidation. The content presented herein is based on available experimental data to assist researchers and professionals in drug development in understanding its potential as a selective inhibitor.
Comparative Analysis of Inhibitor Selectivity
This compound has been identified as a mechanism-based inactivator of MCAD[1][2]. Its inhibitory action is contingent on the redox state of the enzyme's FAD prosthetic group[1]. While quantitative data on the selectivity of this compound across the full panel of acyl-CoA dehydrogenases (ACADs) is not extensively available in the reviewed literature, studies on related acetylenic acyl-CoAs suggest a potential for selectivity within this class of compounds.
For instance, 2-pentynoyl-CoA has been shown to rapidly inactivate Short-Chain Acyl-CoA Dehydrogenase (SCAD) and MCAD, while showing no significant inhibition of isovaleryl-CoA dehydrogenase and Long-Chain Acyl-CoA Dehydrogenase (LCAD). This highlights the possibility of designing selective inhibitors based on the acetylenic CoA scaffold.
To provide a comparative landscape, the following table summarizes the known effects of this compound and other relevant inhibitors on various ACADs.
| Inhibitor | Target Enzyme(s) | Known Effect | Quantitative Data (Ki, IC50) | Reference(s) |
| This compound | MCAD | Mechanism-based inactivation | Not explicitly reported in reviewed literature | [1][2] |
| SCAD, LCAD, VLCAD | Data not available | Not available | ||
| Methylenecyclopropylacetyl-CoA (MCPA-CoA) | MCAD, SCAD | Irreversible inactivation (stronger inhibition of SCAD) | Not explicitly reported | |
| Spiropentaneacetic Acid (SPA) | MCAD | Specific, irreversible inhibition | 50% inhibition of palmitoylcarnitine (B157527) oxidation between 6-100 µM | |
| Oct-2-yn-4-enoyl-CoA | MCAD, Enoyl-CoA hydratase 2, Mitochondrial trifunctional protein beta-subunit | Irreversible inactivation | Not explicitly reported | [3] |
Experimental Protocols
To assess the inhibitory activity and selectivity of compounds like this compound, a robust enzymatic assay is essential. The following protocol outlines a common method for measuring MCAD activity and its inhibition.
MCAD Activity Assay (Ferricenium Reduction Method)
This spectrophotometric assay relies on the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), by the FAD-dependent MCAD.
Materials:
-
Purified MCAD enzyme
-
Octanoyl-CoA (substrate)
-
This compound (or other inhibitor)
-
Ferricenium hexafluorophosphate
-
Assay Buffer: 100 mM Tris-HCl, pH 7.6
-
Spectrophotometer capable of reading at 300 nm
Procedure:
-
Enzyme Preparation: Dilute the purified MCAD enzyme to a suitable concentration in the assay buffer.
-
Inhibitor Incubation (for time-dependent inhibition):
-
Pre-incubate the enzyme with various concentrations of this compound for different time intervals.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture for the activity assay.
-
-
Assay Reaction:
-
In a quartz cuvette, prepare a reaction mixture containing the assay buffer and ferricenium hexafluorophosphate (final concentration ~150 µM).
-
Add the enzyme (or the enzyme-inhibitor aliquot) to the cuvette.
-
Initiate the reaction by adding the substrate, octanoyl-CoA (final concentration will vary depending on the experiment, e.g., at its Km).
-
-
Data Acquisition:
-
Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
-
Data Analysis:
-
To determine IC50 values, plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
For mechanism-based inhibitors, kinetic parameters such as the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI) can be determined by plotting the observed inactivation rate constants against inhibitor concentrations.
-
Visualizing the Context
To better understand the role of MCAD and the mechanism of its inhibition, the following diagrams illustrate the relevant biochemical pathway and a typical experimental workflow.
References
Validating the Mechanism-Based Inactivation of MCAD by 2-Octynoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism-based inactivation of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) by 2-Octynoyl-CoA against other known inhibitors. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the inactivation pathway and experimental workflows to support researchers in their study of MCAD inhibition.
Comparative Analysis of MCAD Inactivators
The inactivation of MCAD by this compound proceeds through distinct pathways dependent on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. When the FAD is in its oxidized state, inactivation occurs via the labeling of an active site glutamate (B1630785) residue. In its reduced state, a stable dihydroflavin species is formed.[1] This dual mechanism offers a unique profile compared to other known MCAD inhibitors.
For a quantitative comparison, the table below summarizes the kinetic parameters for the inactivation of MCAD by various compounds.
| Inhibitor | K_I (μM) | k_inact (min⁻¹) | Inactivation Efficiency (k_inact/K_I) (M⁻¹s⁻¹) | Notes |
| This compound | Data not readily available | Data not readily available | Data not readily available | Inactivates both oxidized and reduced forms of MCAD through different mechanisms. |
| Oct-4-en-2-ynoyl-CoA | 11 | 0.025 | 37.88 | A novel irreversible inhibitor. Inactivation is proposed to occur via a Michael addition.[2] |
| Methylenecyclopropylacetyl-CoA (MCPA-CoA) | Potent Inactivator | Data not readily available | Data not readily available | The active metabolite of hypoglycin, the causative agent of Jamaican Vomiting Sickness. Primarily inhibits Short-Chain Acyl-CoA Dehydrogenase (SCAD) but also MCAD. |
| Spiropentylacetyl-CoA (SPA-CoA) | Potent Inactivator | Data not readily available | Data not readily available | A specific inhibitor of fatty acid oxidation that targets MCAD. |
Visualizing the Mechanism and Experimental Workflow
To elucidate the processes involved in MCAD inactivation, the following diagrams illustrate the catalytic cycle, the proposed mechanism of inactivation by this compound, and a general experimental workflow for kinetic analysis.
References
Irreversible Inhibition of MCAD: A Comparative Analysis of 2-Octynoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the irreversible inhibition of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) by 2-Octynoyl-CoA and other notable inhibitors. The content is supported by experimental data and protocols to assist in research and drug development endeavors.
Introduction to MCAD and its Inhibition
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is a critical flavoenzyme in the mitochondrial fatty acid β-oxidation spiral, catalyzing the initial dehydrogenation of fatty acyl-CoAs with chain lengths of 6 to 12 carbons.[1] Its deficiency is the most common inherited disorder of fatty acid oxidation in humans. The development of inhibitors for MCAD is of interest for studying its mechanism and for potential therapeutic applications. Irreversible inhibitors, which form a stable covalent bond with the enzyme, are particularly potent tools for these purposes. This guide focuses on this compound, a confirmed irreversible inhibitor of MCAD, and compares its action with other known inhibitors.
Quantitative Comparison of MCAD Inhibitors
The following table summarizes the key kinetic parameters for the irreversible inhibition of MCAD by this compound and provides a qualitative comparison with another well-known irreversible inhibitor, methylenecyclopropylacetyl-CoA (MCPA-CoA).
| Inhibitor | Type of Inhibition | Kinetic Parameters | Potency |
| This compound | Irreversible | K_I = 11 µM k_inact = 0.025 min⁻¹ | Potent |
| Methylenecyclopropylacetyl-CoA (MCPA-CoA) | Irreversible (Suicide Inhibitor) | Not explicitly quantified in cited literature, but described as a severe and potent inactivator.[1][2] | High |
Mechanism of Irreversible Inhibition
This compound: The irreversible inhibition of MCAD by this compound is proposed to occur via a Michael addition mechanism. The triple bond in the 2-octynoyl moiety acts as a Michael acceptor, which is attacked by a nucleophilic residue in the active site of MCAD, leading to the formation of a covalent adduct and subsequent inactivation of the enzyme.
Methylenecyclopropylacetyl-CoA (MCPA-CoA): MCPA-CoA is a well-characterized suicide inhibitor of acyl-CoA dehydrogenases.[2] The enzyme initiates its catalytic cycle on MCPA-CoA, leading to the formation of a highly reactive intermediate that then covalently modifies and inactivates the enzyme.
Experimental Protocols
MCAD Activity Assay: Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay
This assay is a standard method for measuring the activity of acyl-CoA dehydrogenases, including MCAD.[3][4][5]
Principle: The assay measures the decrease in the intrinsic fluorescence of ETF as it is reduced by the FADH₂ generated by MCAD during the dehydrogenation of its substrate. The rate of fluorescence decrease is proportional to the MCAD activity. The reaction is performed under anaerobic conditions to prevent the re-oxidation of the reduced ETF by molecular oxygen.[3]
Reagents:
-
Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.2 mM EDTA.
-
MCAD enzyme preparation (purified or from cell/tissue homogenates).
-
Electron Transfer Flavoprotein (ETF).
-
Substrate: Octanoyl-CoA (for MCAD).
-
Deoxygenation system (optional for microplate format): Glucose, glucose oxidase, and catalase can be used to enzymatically remove oxygen.[3]
Procedure (Microplate Format): [3][5]
-
Prepare a reaction mixture in a 96-well microplate containing the assay buffer, ETF, and the deoxygenation system (if used).
-
Add the MCAD enzyme preparation to the wells.
-
Initiate the reaction by adding the octanoyl-CoA substrate.
-
Immediately begin monitoring the decrease in ETF fluorescence using a microplate reader with excitation at ~380 nm and emission at ~495 nm.
-
The initial rate of fluorescence decrease is used to calculate the enzyme activity.
For Inhibition Studies: To determine the kinetic parameters of an irreversible inhibitor, the MCAD enzyme is pre-incubated with various concentrations of the inhibitor for different time points before initiating the reaction with the substrate. The remaining enzyme activity is then measured as described above.
Visualizations
MCAD Catalytic Cycle
Caption: The catalytic cycle of Medium-Chain Acyl-CoA Dehydrogenase (MCAD).
Irreversible Inhibition of MCAD by this compound
Caption: Mechanism of irreversible inhibition of MCAD by this compound.
Experimental Workflow for Determining Irreversible Inhibition
Caption: Experimental workflow for characterizing an irreversible MCAD inhibitor.
References
- 1. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of 2-Octynoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known in vitro and in vivo effects of 2-Octynoyl-CoA, a key molecule in the study of fatty acid metabolism and hormone regulation. It is intended to serve as a valuable resource for researchers investigating the roles of Ghrelin O-acyltransferase (GOAT) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD), as well as for professionals in drug development targeting metabolic disorders. This document presents a detailed analysis of this compound's interactions with these enzymes, compares its effects with those of relevant alternatives, provides detailed experimental protocols for key assays, and visualizes important biological pathways and workflows.
In Vitro Effects: A Comparative Analysis
This compound is a well-characterized inhibitor of two key enzymes: Ghrelin O-acyltransferase (GOAT) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD).[1] The following tables summarize the quantitative data available for this compound and its alternatives in their interactions with these enzymes.
Table 1: Comparison of Inhibitor Activity on Ghrelin O-acyltransferase (GOAT)
| Compound | Type | IC50 Value | Mechanism of Action | Reference |
| This compound | Acyl-CoA analog | Not Reported | Substrate competition/inhibition | [2][3] |
| Octanoyl-CoA | Natural Substrate | N/A (Substrate) | Acyl donor for ghrelin octanoylation | [4][5] |
| Octanoylated Ghrelin (1-28) | Product | 7 µM | Product inhibition | [3][6] |
| Octanoylated [Dap³]-Ghrelin (1-5)-NH₂ | Peptide-based Inhibitor | 1 µM | Competitive inhibition | [7] |
| GO-CoA-Tat | Bisubstrate Analog Inhibitor | ~5 µM (in cells) | Mimics the ternary complex of GOAT, ghrelin, and octanoyl-CoA | [6] |
| Compound B (Takeda) | Small Molecule Inhibitor | IC50 reduced at high octanoyl-CoA concentrations | Competitive with octanoyl-CoA | [3] |
| LY3073084 (Eli Lilly) | Small Molecule Inhibitor | 69.5 nM | Potent and selective GOAT inhibition | --- |
Table 2: Comparison of Inhibitor Activity on Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
| Compound | Type | Kinetic Parameters | Mechanism of Action | Reference |
| This compound | Acetylenic Thioester | Not Reported | Inactivates both oxidized and reduced forms of the enzyme | [1] |
| Oct-4-en-2-ynoyl-CoA | Irreversible Inhibitor | K(I) = 11 µM, k(inact) = 0.025 min⁻¹ | Irreversible inhibition via Michael addition | [8] |
| Octanoyl-CoA | Natural Substrate | N/A (Substrate) | Substrate for β-oxidation | [9] |
| 3-Methyleneoctanoyl-CoA | Mechanism-based Inhibitor | Rapid inactivation (10/s at 1°C) | Forms an inactive reduced flavin species | [10] |
| 3-Methyl-trans-2-octenoyl-CoA | Mechanism-based Inhibitor | Slow inactivation (1.1 x 10⁻⁴/s at 1°C) | Forms an inactive reduced flavin species | [10] |
Note: While this compound is a known inactivator of MCAD, specific kinetic constants (Kᵢ, kᵢₙₐ꜀ₜ) are not reported in the reviewed literature. The data for the structurally similar oct-4-en-2-ynoyl-CoA is provided for a quantitative comparison of inhibitory potency.
In Vivo Effects: A Comparative Overview
The in vivo effects of this compound have been less directly studied than its in vitro actions. Much of the existing research has utilized its precursor, 2-octynoic acid, as a tool to model MCAD deficiency in animals.
Table 3: Comparison of In Vivo Effects
| Compound/Model | Administration/Model | Key In Vivo Effects | Limitations/Observations | Reference |
| 2-Octynoic Acid (precursor to this compound) | Intraperitoneal injection in rats | - Mild dicarboxylic aciduria.- Did not produce glycine (B1666218) conjugates characteristic of MCAD deficiency.- Reduced ketone body production, but also low plasma free fatty acids (contrary to MCAD deficiency in humans). | Not a fully representative model of human MCAD deficiency. | [11] |
| GOAT Inhibitors (e.g., GO-CoA-Tat) | Intraperitoneal injection in mice | - Reduced acylated ghrelin levels.- Modulated weight and blood glucose. | Demonstrates the therapeutic potential of targeting the ghrelin pathway. | --- |
| MCAD Knockout Mice | Genetic Model | - Hypoketotic hypoglycemia upon fasting.- Accumulation of medium-chain acylcarnitines. | Gold standard for studying the pathophysiology of MCAD deficiency. | [12] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound and its target enzymes are provided below.
In Vitro Ghrelin O-acyltransferase (GOAT) Assay (Radiolabeled)
This protocol is adapted from studies characterizing GOAT activity and inhibition.[7]
Objective: To measure the transfer of radiolabeled octanoyl group from [³H]octanoyl-CoA to a ghrelin peptide substrate.
Materials:
-
Membranes from Sf9 insect cells infected with baculovirus encoding GOAT.
-
Recombinant proghrelin-His₈ substrate.
-
[³H]octanoyl-CoA (e.g., 11 dpm/fmol).
-
Palmitoyl-CoA (to inhibit deacylation of [³H]octanoyl-CoA).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5).
-
This compound or other inhibitors.
-
Nickel-coated beads.
-
Scintillation fluid and counter.
Procedure:
-
Prepare reaction mixtures in a total volume of 50 µL.
-
To each reaction, add 50 µg of membrane protein from GOAT-expressing Sf9 cells.
-
Add 5 µg of proghrelin-His₈.
-
Add 50 µM palmitoyl-CoA.
-
Add the desired concentration of this compound or other inhibitors.
-
Initiate the reaction by adding 1 µM [³H]octanoyl-CoA.
-
Incubate the reaction mixture for a specified time (e.g., 5 minutes) at 37°C.
-
Stop the reaction by adding a suitable stop solution (e.g., 100 µL of 1 M HCl).
-
Isolate the [³H]octanoylated proghrelin-His₈ by adding nickel-coated beads and incubating to allow binding.
-
Wash the beads to remove unbound [³H]octanoyl-CoA.
-
Elute the bound protein or directly add scintillation fluid to the beads.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
In Vitro Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Assay (HPLC-based)
This protocol is based on a direct assay method for detecting the product of the MCAD-catalyzed reaction.[13]
Objective: To measure the production of 2-octenoyl-CoA from octanoyl-CoA by MCAD.
Materials:
-
Crude cell lysate from lymphocytes or purified MCAD enzyme.
-
Octanoyl-CoA (substrate).
-
Ferrocenium (B1229745) hexafluorophosphate (B91526) (electron acceptor).
-
Incubation Buffer: (e.g., 100 mM HEPES-KOH, pH 7.6).
-
This compound or other inhibitors.
-
Perchloric acid (to stop the reaction).
-
HPLC system with a C18 reverse-phase column and UV detector.
Procedure:
-
Prepare the reaction mixture containing incubation buffer and the desired concentration of this compound or other inhibitors.
-
Add the cell lysate or purified MCAD enzyme to the reaction mixture.
-
Pre-incubate the mixture for a few minutes at 37°C.
-
Initiate the reaction by adding octanoyl-CoA and ferrocenium hexafluorophosphate.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC.
-
Separate the substrate (octanoyl-CoA) and product (2-octenoyl-CoA) on a C18 column using a suitable mobile phase gradient (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer).
-
Detect and quantify the amount of 2-octenoyl-CoA produced by monitoring the absorbance at a specific wavelength (e.g., 262 nm).
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the action of this compound.
Caption: Ghrelin O-acyltransferase (GOAT) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro radiolabeled GOAT assay.
Caption: Dual inactivation pathways of MCAD by this compound.
References
- 1. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in the discovery of ghrelin O-acyltransferase (GOAT) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ghrelin O-Acyltransferase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Analysis of Ghrelin-O-Acyltransferase Using Substrate Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of ghrelin O-acyltransferase inhibitors: a literature and patent review for 2010-2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Facile and restricted pathways for the dissociation of octenoyl-CoA from the medium-chain fatty acyl-CoA dehydrogenase (MCAD)-FADH2-octenoyl-CoA charge-transfer complex: energetics and mechanism of suppression of the enzyme's oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Methyleneoctanoyl-CoA and 3-methyl-trans-2-octenoyl-CoA: two new mechanism-based inhibitors of medium chain acyl-CoA dehydrogenase from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pitfalls in the use of 2-octynoic acid as an in vivo model of medium-chain acyl-coenzyme A dehydrogenase deficiency: ketone turnover and metabolite studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Enzymatic diagnosis of medium-chain acyl-CoA dehydrogenase deficiency by detecting 2-octenoyl-CoA production using high-performance liquid chromatography: a practical confirmatory test for tandem mass spectrometry newborn screening in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 2-Octynoyl-CoA as a Tool Compound for MCAD Research: A Comparative Guide
For researchers, scientists, and drug development professionals investigating Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and related metabolic pathways, the selection of appropriate tool compounds is critical for generating reliable and translatable data. This guide provides a comprehensive comparison of 2-Octynoyl-CoA and other alternative compounds used in MCAD research, supported by experimental data and detailed protocols to aid in the validation and selection of the most suitable tool for specific research needs.
Introduction to MCAD and the Role of Tool Compounds
Medium-chain acyl-CoA dehydrogenase (MCAD) is a key flavoenzyme in the mitochondrial fatty acid β-oxidation spiral, responsible for the initial dehydrogenation of medium-chain fatty acids (C6-C12). Genetic deficiencies in MCAD are the most common inborn errors of fatty acid metabolism, leading to life-threatening metabolic crises. Tool compounds that can modulate MCAD activity are invaluable for studying the enzyme's function, pathophysiology of MCAD deficiency, and for the development of potential therapeutic interventions. An ideal tool compound should exhibit high specificity and potency for MCAD, with well-characterized biochemical properties.
This guide focuses on the validation of this compound as a tool compound for MCAD research and compares its performance with other commonly used alternatives, namely Methylenecyclopropylacetyl-CoA (MCPA) and Spiropentaneacetic acid (SPA).
Comparison of MCAD Tool Compounds
The selection of a tool compound for MCAD research should be guided by its mechanism of action, potency, and specificity. The following table summarizes the key characteristics of this compound and its alternatives.
| Compound | Mechanism of Action | Potency (Ki/IC50) | Specificity | Key Considerations |
| This compound | Irreversible inhibitor; inactivates MCAD via modification of the FAD cofactor and an active site glutamate (B1630785) residue.[1] | Not explicitly reported. A related compound, oct-4-en-2-ynoyl-CoA, has a Ki of 11 µM for MCAD. | Multifunctional; can also inactivate other enzymes. | Acts as a mechanism-based inactivator, which can be useful for studying enzyme kinetics and active site architecture. The lack of a precise Ki or IC50 value for this compound necessitates careful validation in the experimental system being used. |
| Methylenecyclopropylacetyl-CoA (MCPA) | Suicide inhibitor of acyl-CoA dehydrogenases. | Inhibition of MCAD is significantly weaker than its inhibition of Short-Chain Acyl-CoA Dehydrogenase (SCAD).[1][2] | Broad; inhibits multiple acyl-CoA dehydrogenases, with a preference for SCAD.[2] | Its lack of specificity for MCAD makes it a less suitable tool for selectively studying this enzyme. It can be used as a broader inhibitor of fatty acid oxidation. |
| Spiropentaneacetic acid (SPA) | Irreversible inhibitor. | 50% inhibition of palmitoylcarnitine (B157527) oxidation in rat liver mitochondria at 6-100 µM.[2] | More specific for MCAD compared to MCPA; does not significantly affect amino acid metabolism.[2] | Appears to be a more selective inhibitor of MCAD than MCPA, making it a better choice for studies aiming to specifically target MCAD. However, a precise Ki or IC50 value against purified MCAD is not readily available. |
Experimental Protocols
Accurate assessment of MCAD activity and its inhibition by tool compounds is fundamental. The Electron Transfer Flavoprotein (ETF) fluorescence reduction assay is the gold-standard method for this purpose.
MCAD Activity Assay: ETF Fluorescence Reduction Assay
This assay measures the transfer of electrons from the acyl-CoA substrate to ETF, catalyzed by an acyl-CoA dehydrogenase, resulting in a decrease in ETF's intrinsic fluorescence.
Materials:
-
Purified or recombinant MCAD enzyme
-
Purified or recombinant Electron Transfer Flavoprotein (ETF)
-
Octanoyl-CoA (substrate)
-
This compound or other inhibitors
-
Assay buffer: 50 mM potassium phosphate, pH 7.6, 0.1 mM EDTA
-
Anaerobic chamber or a system for creating an anaerobic environment (e.g., glucose/glucose oxidase/catalase system and argon purging)
-
Fluorometer with excitation at ~380 nm and emission at ~450 nm
Procedure:
-
Prepare the assay buffer and degas it thoroughly by bubbling with argon gas.
-
If not using an anaerobic chamber, prepare an oxygen-scavenging system by adding glucose, glucose oxidase, and catalase to the assay buffer.
-
In a quartz cuvette, add the assay buffer, ETF, and the MCAD enzyme.
-
To measure inhibitor potency, add varying concentrations of the tool compound (e.g., this compound) and incubate for a defined period. For irreversible inhibitors, this pre-incubation step is crucial.
-
Place the cuvette in the fluorometer and record a stable baseline fluorescence.
-
Initiate the reaction by adding a saturating concentration of the substrate, octanoyl-CoA.
-
Monitor the decrease in ETF fluorescence over time. The initial rate of fluorescence decrease is proportional to the MCAD activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve. For irreversible inhibitors, time-dependent inactivation kinetics can be analyzed to determine k_inact and K_i.
Visualizing the Context: Pathways and Workflows
To better understand the role of MCAD and the process of validating its inhibitors, the following diagrams are provided.
Conclusion
The validation of this compound as a tool compound for MCAD research reveals it to be a potent, mechanism-based inactivator. Its primary advantage lies in its ability to irreversibly inhibit the enzyme, providing a valuable tool for studying enzyme kinetics and active site chemistry. However, the lack of a precisely defined IC50 or Ki value in the current literature necessitates that researchers perform careful in-house validation to determine its potency in their specific experimental setup.
In comparison, spiropentaneacetic acid (SPA) emerges as a more specific, albeit less characterized, alternative to the broadly acting inhibitor MCPA. For studies requiring high specificity for MCAD, SPA may be a more appropriate choice, though further quantitative characterization is warranted.
Ultimately, the choice of tool compound will depend on the specific research question. For mechanistic studies of enzyme inactivation, this compound is a strong candidate. For cellular and in vivo studies where specificity is paramount, a more thoroughly characterized inhibitor like SPA, or a novel, highly selective compound, would be preferable. This guide provides the foundational information and experimental framework to empower researchers in making an informed decision for their MCAD-related investigations.
References
Assessing the Off-Target Activity of 2-Octynoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2-Octynoyl-CoA is a valuable chemical probe for studying the function of ghrelin O-acyltransferase (GOAT), an enzyme central to the activation of the appetite-stimulating hormone ghrelin. However, like many chemical tools, understanding its potential off-target activities is crucial for the accurate interpretation of experimental results. This guide provides a comparative analysis of the known off-target activities of this compound and introduces a key alternative, GO-CoA-Tat, with supporting experimental data and protocols.
Executive Summary
This compound is a known inhibitor of both ghrelin O-acyltransferase (GOAT) and medium-chain acyl-CoA dehydrogenase (MCAD). While it serves as a useful tool to study GOAT, its activity against MCAD represents a significant off-target effect that researchers must consider. As an alternative, GO-CoA-Tat has emerged as a potent and selective peptide-based inhibitor of GOAT with a more favorable off-target profile, showing minimal inhibition of other acetyl-CoA utilizing enzymes. This guide details the available data on the inhibitory activities of these compounds and provides methodologies for their assessment.
Comparison of Inhibitor Activity
The following table summarizes the known inhibitory activities of this compound and the alternative probe GO-CoA-Tat against their primary and off-target enzymes.
| Inhibitor | Primary Target | IC50 / Ki | Off-Target(s) | IC50 / Ki (Off-Target) | Reference |
| This compound | Ghrelin O-acyltransferase (GOAT) | Not explicitly found | Medium-chain acyl-CoA dehydrogenase (MCAD) | Inactivates the enzyme | [1] |
| GO-CoA-Tat | Ghrelin O-acyltransferase (GOAT) | 5 µM (in cells) | p300 HAT, PCAF HAT, Serotonin N-acetyltransferase | < 15% inhibition at 10 µM | [2] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for assessing these inhibitors, the following diagrams are provided.
Caption: Ghrelin activation pathway and point of inhibition.
Caption: Workflow for assessing off-target enzyme activity.
Experimental Protocols
Ghrelin O-Acyltransferase (GOAT) Activity Assay
This protocol is adapted from a method for assessing GOAT activity in vitro.
Materials:
-
Membrane preparations from cells expressing GOAT
-
Proghrelin or a suitable peptide substrate
-
[³H]-Octanoyl-CoA (radiolabeled) or a fluorescently labeled octanoyl-CoA analog
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader
Procedure:
-
Prepare reaction mixtures containing assay buffer, GOAT-expressing membranes, and the peptide substrate.
-
Initiate the reaction by adding [³H]-Octanoyl-CoA or the fluorescently labeled octanoyl-CoA.
-
To test for inhibition, pre-incubate the membrane preparation with the inhibitor (e.g., this compound or GO-CoA-Tat) for a specified time before adding the octanoyl-CoA substrate.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding ice-cold buffer or a specific quenching agent).
-
Separate the acylated peptide from the unreacted octanoyl-CoA. This can be achieved through methods like immunoprecipitation, chromatography, or filter-binding assays.
-
Quantify the amount of acylated product. For radiolabeled assays, this is done using a scintillation counter. For fluorescent assays, a plate reader is used.
-
Calculate the percentage of inhibition by comparing the activity in the presence of the inhibitor to a control reaction without the inhibitor.
-
Determine the IC50 value by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay
This spectrophotometric assay measures the reduction of an electron acceptor coupled to the oxidation of the acyl-CoA substrate.
Materials:
-
Purified MCAD enzyme or mitochondrial extract
-
Octanoyl-CoA (substrate)
-
Ferrocenium hexafluorophosphate (B91526) or another suitable electron acceptor
-
Assay buffer (e.g., 100 mM HEPES, pH 7.6)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and the electron acceptor.
-
To test for inhibition, add the inhibitor (e.g., this compound) to the cuvette and incubate for a specified time.
-
Add the MCAD enzyme to the mixture.
-
Initiate the reaction by adding the substrate, octanoyl-CoA.
-
Immediately monitor the change in absorbance at a specific wavelength that corresponds to the reduction of the electron acceptor (e.g., 308 nm for ferrocenium).
-
The rate of the reaction is proportional to the change in absorbance over time.
-
Calculate the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to a control reaction.
-
For mechanism-based inactivators like this compound, it is also important to measure the rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I). This involves measuring the residual enzyme activity at different time points of pre-incubation with various concentrations of the inhibitor.
Conclusion
The selection of a chemical probe should be guided by a thorough understanding of its on-target and off-target activities. While this compound is a widely used tool for studying GOAT, its inhibitory action on MCAD necessitates careful experimental design and data interpretation. For studies requiring high selectivity for GOAT, GO-CoA-Tat presents a superior alternative with a well-characterized and more limited off-target profile. Researchers are encouraged to perform their own selectivity profiling against relevant targets in their specific experimental systems to ensure the validity of their findings.
References
A Comparative Review of 2-Octynoyl-CoA and Other MCAD Inhibitors for Researchers
A deep dive into the inhibitory mechanisms, comparative potencies, and experimental evaluation of key molecules targeting medium-chain acyl-CoA dehydrogenase.
For researchers and drug development professionals focused on metabolic disorders, targeting medium-chain acyl-CoA dehydrogenase (MCAD) presents a significant area of interest. This enzyme plays a crucial role in fatty acid β-oxidation, and its dysfunction is linked to various metabolic diseases. This guide provides a comprehensive comparison of 2-Octynoyl-CoA and other notable MCAD inhibitors, supported by experimental data and detailed methodologies.
Comparison of MCAD Inhibitors: Potency and Mechanism
The following table summarizes the available quantitative data on the inhibition of MCAD by various compounds. It is important to note that different studies employ varied metrics (IC50, Ki, inactivation rates), making direct comparisons challenging.
| Inhibitor | Type of Inhibition | Quantitative Data | Source Organism of MCAD |
| This compound | Mechanism-based (irreversible) | Data on IC50 or Ki is not readily available. Inactivates MCAD through different pathways depending on the FAD redox state.[1] | Pig kidney |
| Oct-4-en-2-ynoyl-CoA | Irreversible | K_I = 11 µM, k_inact = 0.025 min⁻¹[2][3] | Not specified |
| 3-Methyleneoctanoyl-CoA | Mechanism-based (irreversible) | Rapid reduction of FAD (10 s⁻¹ at 1°C), indicating potent inhibition.[4] | Pig kidney |
| 3-Methyl-trans-2-octenoyl-CoA | Mechanism-based (irreversible) | Slow reduction of FAD (1.1 x 10⁻⁴ s⁻¹ at 1°C).[4] | Pig kidney |
| Spiropentylacetyl-CoA (SPA-CoA) | Mechanism-based (irreversible) | Time-dependent, active-site-directed, and irreversible inactivation. Specific IC50/Ki values are not detailed in the provided search results. | Pig kidney |
| Methylenecyclopropylacetyl-CoA (MCPA-CoA) | Mechanism-based (irreversible) | Irreversibly inactivates MCAD.[2] Specific IC50/Ki values are not detailed in the provided search results. | Purified enzyme preparations |
Experimental Protocols for Assessing MCAD Inhibition
Accurate evaluation of MCAD inhibitors requires robust and reproducible experimental protocols. Two common methods are the spectrophotometric assay using an artificial electron acceptor and the electron transfer flavoprotein (ETF) reduction assay.
Spectrophotometric Assay using Ferricenium Hexafluorophosphate (B91526)
This assay provides a convenient and aerobic method for measuring MCAD activity by substituting the natural electron acceptor with ferricenium hexafluorophosphate.
Principle: MCAD catalyzes the oxidation of an acyl-CoA substrate (e.g., octanoyl-CoA), and the electrons generated reduce the ferricenium ion, leading to a measurable change in absorbance.
Detailed Methodology:
-
Reagents:
-
Potassium phosphate (B84403) buffer (pH 7.6)
-
Octanoyl-CoA (substrate)
-
Ferricenium hexafluorophosphate (electron acceptor)
-
Purified or recombinant MCAD enzyme
-
Inhibitor compound at various concentrations
-
-
Procedure:
-
Prepare a reaction mixture containing the potassium phosphate buffer and ferricenium hexafluorophosphate.
-
Add the MCAD enzyme to the reaction mixture.
-
To test for inhibition, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period.
-
Initiate the reaction by adding the octanoyl-CoA substrate.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 300 nm) over time using a spectrophotometer. The rate of absorbance change is proportional to the MCAD activity.
-
To determine the IC50 value, plot the percentage of inhibition against the inhibitor concentration.
-
Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay
This assay is considered the gold standard as it utilizes the physiological electron acceptor of MCAD, ETF.[4]
Principle: The assay measures the decrease in the intrinsic fluorescence of ETF as it becomes reduced by accepting electrons from the MCAD-catalyzed oxidation of the acyl-CoA substrate. The reaction is typically performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by molecular oxygen.
Detailed Methodology:
-
Reagents:
-
Tris-HCl buffer (pH 8.0)
-
Octanoyl-CoA (substrate)
-
Purified electron transfer flavoprotein (ETF)
-
Purified or recombinant MCAD enzyme
-
Inhibitor compound at various concentrations
-
Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) for microplate assays.[4]
-
-
Procedure:
-
Prepare an anaerobic reaction mixture containing the Tris-HCl buffer and ETF in a sealed cuvette or a microplate well with an oxygen scavenging system.
-
Add the MCAD enzyme to the mixture.
-
For inhibition studies, pre-incubate the enzyme with the inhibitor.
-
Initiate the reaction by adding octanoyl-CoA.
-
Monitor the decrease in ETF fluorescence over time using a fluorometer (e.g., excitation at 340 nm and emission at 490 nm for a microplate reader).[4] The rate of fluorescence decrease is proportional to MCAD activity.
-
Calculate the inhibitor's potency (IC50 or Ki) by analyzing the reaction rates at different inhibitor concentrations.
-
Visualizing the Impact of MCAD Inhibition
The inhibition of MCAD has significant downstream cellular consequences. The following diagrams illustrate the mechanism of action of mechanism-based inhibitors and the resulting cellular signaling cascade.
Caption: Mechanism of irreversible inhibition of MCAD.
Caption: Cellular signaling cascade following MCAD inhibition.
Inhibition of MCAD disrupts the normal flow of fatty acid β-oxidation, leading to a buildup of medium-chain fatty acids and their acyl-CoA esters. This accumulation can lead to mitochondrial dysfunction, a subsequent increase in the production of reactive oxygen species (ROS), and a state of oxidative stress.[5][6][7] Ultimately, this cascade can result in cellular damage, including lipid peroxidation, and trigger apoptotic pathways.[7]
Conclusion
This compound stands as a potent mechanism-based inhibitor of MCAD, though a precise IC50 or Ki value remains to be widely reported. Its irreversible mode of action, shared by other inhibitors like 3-methyleneoctanoyl-CoA and spiropentylacetyl-CoA, offers a strong basis for the development of therapeutic agents targeting MCAD. The experimental protocols detailed in this guide provide a solid foundation for researchers to quantitatively assess the efficacy of these and novel MCAD inhibitors. Understanding the downstream signaling consequences of MCAD inhibition is critical for elucidating the pathophysiology of related metabolic diseases and for designing effective treatment strategies.
References
- 1. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of medium-chain acyl-CoA dehydrogenase by oct-4-en-2-ynoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Mitochondrial dysfunction in fatty acid oxidation disorders: insights from human and animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medium-Chain Acyl-CoA Dehydrogenase Protects Mitochondria from Lipid Peroxidation in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Octynoyl-CoA and Hypoglycin A: Mechanism and Potency in Acyl-CoA Dehydrogenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of 2-Octynoyl-CoA and Hypoglycin A, focusing on their roles as inhibitors of fatty acid β-oxidation. By presenting experimental data, detailed methodologies, and visual diagrams, this document aims to be a valuable resource for researchers in metabolism, toxicology, and drug development.
At a Glance: Key Differences
| Feature | This compound | Hypoglycin A |
| Type of Inhibitor | Direct, irreversible inhibitor | Pro-toxin, converted to the active inhibitor MCPA-CoA |
| Primary Target | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Short-Chain Acyl-CoA Dehydrogenase (SCAD) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD) |
| Mechanism of Action | Inactivates MCAD through interaction with the FAD cofactor and active site residues. | Its metabolite, MCPA-CoA, irreversibly inactivates multiple acyl-CoA dehydrogenases. |
| Known for | Use as a research tool to study MCAD deficiency. | Causative agent of Jamaican Vomiting Sickness. |
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Hypoglycin A disrupt fatty acid β-oxidation, a critical metabolic pathway for energy production. However, they achieve this through distinct mechanisms.
This compound: A Direct Hit on MCAD
This compound is an acetylenic thioester that acts as an irreversible inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD).[1] Its mechanism of inactivation is dependent on the redox state of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. In its oxidized state, the dehydrogenase is inactivated by the labeling of an active site glutamate (B1630785) residue.[1] When the FAD is in its reduced state, this compound forms a stable complex with the enzyme, rendering it resistant to reoxidation.[1]
Hypoglycin A: A Pro-Toxin with a Broader Impact
Hypoglycin A, a naturally occurring amino acid, is not inhibitory in its native form. It is a pro-toxin that, upon ingestion, is metabolized in the liver to methylenecyclopropylacetyl-CoA (MCPA-CoA).[2] MCPA-CoA is the active inhibitor and acts as a suicide substrate for several acyl-CoA dehydrogenases. It irreversibly inactivates short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD) with high potency.[2] It also inhibits isovaleryl-CoA dehydrogenase (IVD) and short/branched-chain acyl-CoA dehydrogenase (SBCAD), but does not significantly affect long-chain acyl-CoA dehydrogenase (LCAD).[2]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory effects of this compound and MCPA-CoA on various acyl-CoA dehydrogenases. It is important to note that direct comparative studies under identical experimental conditions are limited.
| Inhibitor | Target Enzyme | IC50 (µM) | Kinetic Parameters | Reference |
| MCPA-CoA | SCAD | 1.6 ± 0.3 | - | [2] |
| MCAD | 7.8 ± 1.0 | - | [2] | |
| IVD | 1.2 ± 0.1 | - | [2] | |
| SBCAD | Not explicitly stated, but inhibited | - | [2] | |
| Oct-4-en-2-ynoyl-CoA * | MCAD | - | K_I = 11 µM, k_inact = 0.025 min⁻¹ | [3][4] |
Note: Data for Oct-4-en-2-ynoyl-CoA, a compound structurally and mechanistically similar to this compound, is provided as a proxy for its inhibitory potential.
Experimental Protocols
Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Method)
This method is considered the gold standard for measuring the activity of acyl-CoA dehydrogenases.[5][6]
Principle: The assay measures the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the acyl-CoA dehydrogenase-substrate complex. The rate of fluorescence decrease is proportional to the enzyme activity.
Materials:
-
Purified or recombinant acyl-CoA dehydrogenase (e.g., MCAD)
-
Recombinant porcine ETF
-
Acyl-CoA substrate (e.g., octanoyl-CoA)
-
Anaerobic cuvette or 96-well microplate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Oxygen scavenging system (e.g., glucose, glucose oxidase, and catalase) for microplate format[6]
-
Fluorometer with excitation at ~340 nm and emission at ~490 nm
Procedure (Microplate Format): [6]
-
Prepare a reaction mixture in a 96-well microplate containing the reaction buffer, ETF, and the oxygen scavenging system.
-
Add the acyl-CoA dehydrogenase enzyme to the wells.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Immediately measure the fluorescence at 32°C, with excitation at 340 nm and emission at 490 nm.
-
Record the fluorescence kinetically over a set period (e.g., 10 minutes).
-
The rate of fluorescence decrease is calculated to determine the enzyme activity.
For Inhibition Studies:
-
Pre-incubate the acyl-CoA dehydrogenase with the inhibitor (this compound or MCPA-CoA) for a specified time before adding the substrate.
-
Follow the standard assay procedure to measure the residual enzyme activity.
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
-
Determine IC50 values by plotting the percentage of inhibition against a range of inhibitor concentrations.
Visualizing the Metabolic Disruption
The following diagrams, generated using Graphviz, illustrate the metabolic pathways affected by this compound and Hypoglycin A.
Caption: Inhibition of Fatty Acid β-Oxidation.
Caption: Mechanisms of Enzyme Inactivation.
References
- 1. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of medium-chain acyl-CoA dehydrogenase by oct-4-en-2-ynoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Validating 2-Octynoyl-CoA Analogs in Disease Models: A Comparative Guide to Ghrelin O-Acyltransferase (GOAT) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of tool compounds used to validate the therapeutic potential of inhibiting ghrelin acylation in disease models. We focus on the well-characterized inhibitor, GO-CoA-Tat, a 2-Octynoyl-CoA analog, and compare its performance with other emerging small molecule alternatives.
The acylation of the "hunger hormone," ghrelin, by the enzyme Ghrelin O-acyltransferase (GOAT) is a critical step in its activation. This process, which involves the attachment of an eight-carbon fatty acid (octanoate), allows ghrelin to bind to its receptor and exert its effects on appetite, metabolism, and other physiological processes.[1][2] Consequently, inhibiting GOAT has emerged as a promising therapeutic strategy for metabolic diseases such as obesity and non-alcoholic fatty liver disease (NAFLD).[3][4]
This guide delves into the experimental data supporting the use of GOAT inhibitors in relevant disease models, with a particular focus on GO-CoA-Tat, a widely used research tool. We present quantitative data in comparative tables, detail experimental protocols, and provide visualizations of the key signaling pathways and experimental workflows.
Performance Comparison of GOAT Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of GO-CoA-Tat and other notable small molecule GOAT inhibitors from preclinical studies.
| Table 1: In Vitro Potency of GOAT Inhibitors | ||
| Compound | Inhibitory Concentration (IC50) | Assay System |
| GO-CoA-Tat | 5 µM | HEK and HeLa cells stably transfected with GOAT |
| Eli Lilly Compound 29 | 192 nM | Human GOAT (hGOAT) inhibitory activity |
| Eli Lilly Compound 31 | 69.5 nM | Purified GOAT enzyme activity |
| Boehringer Ingelheim BI 1356225 | Sub-nanomolar | hGOAT inhibition in HEK293 cells |
Data compiled from multiple sources.[3][5]
| Table 2: In Vivo Efficacy of GOAT Inhibitors in Rodent Models | ||||
| Compound | Disease Model | Dose and Administration | Key Findings | Reference |
| GO-CoA-Tat | Diet-Induced Obesity (Mouse) | Intraperitoneal injection | Reduced weight gain and improved glucose tolerance.[1][6] | [1][6] |
| GO-CoA-Tat | Food Intake Study (Rat) | 32, 96, 288 µg/kg (IP) | Dose-dependent reduction in food intake (-27% at 96 µg/kg); reduced meal frequency (-15%).[7][8] | [7][8] |
| GO-CoA-Tat | Non-Alcoholic Fatty Liver Disease (Mouse) | Subcutaneous injection | Attenuated lipotoxicity, reduced body weight, and improved serum biochemical markers.[2][4] | [2][4] |
| Eli Lilly Compound 29 | Pharmacodynamic Study (Rodent) | 0.3, 1, 3, 10 mg/kg for 3 days | Dose-dependent reduction in acylated ghrelin (AG) to total ghrelin ratio (up to 77%).[3] | [3] |
| Eli Lilly Compound 31 | Pharmacodynamic Study (Rodent) | 0.1, 0.3, 1, 3, 10 mg/kg | Dose-dependent reduction in AG to total ghrelin ratio (up to 82%).[3] | [3] |
| Boehringer Ingelheim BI 1356225 | Overweight/Obesity (Human Phase I) | 0.2, 1.0, 2.5, 10.0 mg for 28 days | Reduced AG concentrations and AG/Unacylated Ghrelin (UAG) ratio by >80%; no effect on body weight.[9] | [9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental design for validating these inhibitors, the following diagrams illustrate the key processes.
References
- 1. Glucose and weight control in mice with a designed ghrelin O-acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of ghrelin o-acyltransferase attenuated lipotoxicity by inducing autophagy via AMPK-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in the discovery of ghrelin O-acyltransferase (GOAT) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of ghrelin o-acyltransferase attenuated lipotoxicity by inducing autophagy via AMPK–mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of ghrelin O-acyltransferase inhibitors: a literature and patent review for 2010-2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Glucose and Weight Control in Mice with a Designed Ghrelin O-Acyltransferase Inhibitor (2010) | Brad P. Barnett | 271 Citations [scispace.com]
- 7. Efficacy and safety of the ghrelin-O-acyltransferase inhibitor BI 1356225 in overweight/obesity: Data from two Phase I, randomised, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Octynoyl-CoA
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides comprehensive, step-by-step procedures for the proper disposal of 2-Octynoyl-CoA. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages information on similar compounds, such as other long-chain acyl-CoA esters and acetylenic compounds, to establish a protocol rooted in established safety principles. All personnel handling this substance must be thoroughly familiar with its potential hazards and adhere to the prescribed precautions.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, a laboratory coat, chemical safety goggles, and chemical-resistant gloves. All handling of this compound, whether in pure form or in solution, should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.[1]
Given that long-chain acyl-CoA esters are susceptible to degradation, it is recommended to work efficiently and keep all materials on ice to minimize thermal decomposition.[2] For unsaturated compounds, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations. The recommended procedure involves treating it as hazardous chemical waste and arranging for its collection by a licensed waste management provider.
-
Waste Segregation and Collection : All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), must be collected in a dedicated and clearly labeled hazardous waste container.[1][3] This waste stream should be kept separate from other types of waste, such as general refuse or biohazardous materials.[1] It is crucial to avoid mixing this waste with incompatible chemicals. As a general rule, store acids and bases separately, and keep oxidizing agents away from organic compounds.[1]
-
Container Selection and Labeling : Utilize a leak-proof and chemically compatible waste container, preferably with a secure screw-top cap.[1] The container must be in good condition and clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[1]
-
Waste Storage : The sealed waste container should be stored in a designated, cool, dry, and well-ventilated secondary containment area. This area should be away from incompatible substances.
-
Professional Disposal : Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor to schedule the pickup and disposal of the waste container.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.
Spill Management Protocol
In the event of a spill, the following steps should be taken to ensure a safe and effective cleanup:
-
Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably by working within a fume hood.
-
Contain the Spill : For small spills, use an inert, absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.
-
Cleanup : Carefully collect the absorbent material containing the spilled chemical and place it into a designated hazardous waste container.
-
Decontaminate : Thoroughly clean the spill area with an appropriate solvent, and dispose of all contaminated cleaning materials as hazardous waste.
-
Large Spills : For large spills, evacuate the area and immediately contact your institution's emergency response team.
Quantitative Data Summary
| Property | Value/Information | Source/Compound |
| Hazard Classification | Not classified as hazardous | Octanoyl-Coenzyme A (sodium salt)[4] |
| Chemical Stability | Susceptible to hydrolysis and oxidation | Long-chain acyl-CoA esters[2] |
| Recommended Storage | Store in a cool, dry, well-ventilated area | General laboratory chemicals |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | General laboratory chemicals[3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Octynoyl-CoA
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Octynoyl-CoA was not located in the available search results. However, a safety data sheet for the closely related compound, Octanoyl-Coenzyme A (sodium salt), indicates that it is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] The following guidelines are based on general laboratory safety protocols for handling non-hazardous chemicals and should be supplemented by a risk assessment specific to the experimental conditions.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring safe laboratory practices.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is fundamental to safe laboratory operations. The following table summarizes the recommended PPE for handling this compound, assuming it is a non-hazardous chemical.
| Protection Type | Required Equipment | Specifications and Usage |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Should be worn at all times in the laboratory to protect against splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | Gloves should be inspected before use and changed frequently, especially after direct contact with the substance.[2] Do not wear gloves outside of the laboratory area.[2] |
| Laboratory coat. | A buttoned lab coat should be worn to protect skin and clothing from potential spills.[2] | |
| Closed-toe shoes and long pants. | These should be worn to protect the legs and feet from spills.[2] | |
| Respiratory Protection | Not generally required for non-hazardous materials in well-ventilated areas. | If the material is handled in a way that generates dust or aerosols, a risk assessment should be conducted to determine if respiratory protection is needed. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling procedures are critical for maintaining a safe laboratory environment and ensuring the integrity of the research.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product label matches the order information.
-
Log the receipt of the chemical in the laboratory inventory system.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent contamination.
-
Store away from incompatible materials, if any are identified.
3. Preparation of Solutions:
-
Work in a designated clean area, such as a laboratory bench or a fume hood if there is a potential for aerosol generation.
-
Use calibrated equipment (pipettes, balances) to ensure accurate measurements.
-
When dissolving the solid, add the solvent slowly to the solute to avoid splashing.
-
Clearly label the prepared solution with the chemical name, concentration, date of preparation, and your initials.
4. Use in Experiments:
-
Handle the substance with care to avoid spills and contamination.
-
Use the minimum amount of material necessary for the experiment.
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[4]
Disposal Plan
In the absence of specific disposal guidelines for this compound, follow the general procedures for non-hazardous chemical waste at your institution.
1. Waste Collection:
-
Collect waste containing this compound in a designated, properly labeled waste container.
-
Do not mix with hazardous waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
2. Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the waste container in a designated secondary containment area to prevent spills.
3. Final Disposal:
-
Arrange for the disposal of the waste through your institution's EHS office.
-
Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for the safe handling of a non-hazardous laboratory chemical like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
